Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O13S2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXQINQYMGNCII-YRVFCXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H62N10O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1063.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the CCK-8 Peptide Signaling Pathway in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octapeptide cholecystokinin (CCK-8) is a crucial neuromodulator in the central nervous system, implicated in a wide array of physiological and pathological processes including anxiety, memory, and pain perception.[1] As a key signaling molecule, understanding the intricate pathways through which CCK-8 exerts its effects is paramount for the development of novel therapeutics targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core mechanisms of CCK-8 signaling in neurons, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this complex system.
Core Signaling Pathways of CCK-8 in Neurons
CCK-8 mediates its effects through two primary G-protein coupled receptors (GPCRs): CCK-A (CCK1) and CCK-B (CCK2).[2][3] While both are present in the brain, the CCK-B receptor is the predominant subtype.[3] Upon binding of CCK-8, these receptors undergo a conformational change, initiating intracellular signaling cascades.
The canonical signaling pathway for CCK receptors involves the activation of heterotrimeric G-proteins. The CCK-A receptor is known to couple to both Gs and Gq proteins, while the CCK-B receptor primarily couples to Gq.[4]
Gq-Protein Coupled Signaling: Activation of the Gq pathway by CCK-8 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various downstream effectors, including ion channels and transcription factors, ultimately altering neuronal excitability and function.
Gs-Protein Coupled Signaling: While less predominant, particularly for the CCK-B receptor, Gs-protein coupling by the CCK-A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which can phosphorylate a variety of substrates to modulate neuronal activity.
The following diagram illustrates the primary Gq-coupled signaling pathway for CCK-8 in neurons.
Quantitative Data on CCK-8 Signaling in Neurons
The following tables summarize key quantitative parameters of CCK-8 signaling in neuronal preparations.
Table 1: Receptor Binding Affinities
| Receptor Subtype | Ligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| CCK Receptor | [3H]CCK-8 | Rat Cerebral Cortex | 1.66 | 30.15 | |
| CCK Receptor | 125I-BH-CCK | Mouse Cerebral Cortex | 1.27 | 115 | |
| CCK1 Receptor | CCK-8 | - | ~0.6-1 (Ki) | - | |
| CCK2 Receptor | CCK-8 | - | ~0.3-1 (Ki) | - |
Table 2: Electrophysiological Effects of CCK-8 on Neuronal Ion Channels
| Neuron Type | Ion Channel/Current | Effect of CCK-8 | Method | Reference |
| Rat Hippocampal Neurons | NMDA-activated current | Inhibition | Whole-cell patch clamp | |
| Rat Substantia Nigra Dopaminergic Neurons | Non-selective cationic conductance | Increase (inward current) | Whole-cell patch clamp | |
| Mouse Dorsal Root Ganglion Neurons | A-type K+ channels | Decrease in current | Patch clamp recording |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments used to study the CCK-8 signaling pathway.
Protocol 1: Radioligand Binding Assay for CCK Receptors in Brain Tissue
This protocol is adapted from studies characterizing CCK receptor binding in the cerebral cortex.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of CCK-8 to its receptors in neuronal tissue.
Materials:
-
Brain tissue (e.g., cerebral cortex) from the species of interest.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radiolabeled CCK-8 (e.g., [3H]CCK-8 or 125I-Bolton-Hunter labeled CCK-8).
-
Unlabeled CCK-8 for competition studies.
-
Incubation buffer (e.g., physiological salt solution).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in incubation buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation.
-
For saturation binding, add increasing concentrations of radiolabeled CCK-8.
-
For competition binding, add a fixed concentration of radiolabeled CCK-8 and increasing concentrations of unlabeled CCK-8.
-
To determine non-specific binding, add a high concentration of unlabeled CCK-8 (e.g., 1 µM) to a set of tubes.
-
Incubate the tubes at a specified temperature (e.g., 24°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail (for [3H]) or tubes for a gamma counter (for 125I).
-
Quantify the radioactivity to determine the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation binding data using Scatchard analysis to determine Kd and Bmax.
-
Analyze competition binding data to determine the Ki of unlabeled ligands.
-
Protocol 2: Intracellular Calcium Imaging in Cultured Neurons using Fura-2 AM
This protocol is a generalized procedure based on established methods for calcium imaging in neurons.
Objective: To measure changes in intracellular calcium concentration in response to CCK-8 application.
Materials:
-
Cultured neurons on glass coverslips.
-
Fura-2 AM (acetoxymethyl ester) stock solution in DMSO.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with and without calcium.
-
CCK-8 solution at various concentrations.
-
Fluorescence microscopy setup with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission filter around 510 nm.
-
Image acquisition and analysis software.
Procedure:
-
Cell Loading with Fura-2 AM:
-
Prepare a loading solution by diluting the Fura-2 AM stock solution in the physiological salt solution to a final concentration of 1-5 µM.
-
Wash the cultured neurons on coverslips once with the physiological salt solution.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with the physiological salt solution to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with the physiological salt solution.
-
Select a field of view with healthy-looking neurons.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Apply CCK-8 at the desired concentration through the perfusion system.
-
Continue to acquire fluorescence images to record the change in intracellular calcium.
-
After the response, wash out the CCK-8 with the physiological salt solution.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the F340/F380 ratio over time to visualize the calcium transient.
-
Quantify the peak amplitude and duration of the calcium response.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording the effects of CCK-8 on neuronal ion channels, based on standard electrophysiological techniques.
Objective: To measure CCK-8-induced changes in membrane potential and ion channel currents.
Materials:
-
Acutely prepared brain slices or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured neurons.
-
Intracellular solution for the patch pipette.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
CCK-8 solution.
Procedure:
-
Preparation:
-
Prepare brain slices or cultured neurons for recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Fill the pipette with the appropriate intracellular solution and mount it on the micromanipulator.
-
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal).
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Recording:
-
Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -70 mV) and record the baseline current. Apply CCK-8 to the bath and record any changes in the holding current. Use voltage steps to elicit voltage-gated currents and observe how CCK-8 modulates these currents.
-
Current-Clamp Mode: Record the resting membrane potential. Inject current to elicit action potentials and record their firing pattern. Apply CCK-8 to the bath and record any changes in the resting membrane potential and firing pattern.
-
-
Data Analysis:
-
Analyze the recorded currents or voltage traces to quantify the effects of CCK-8.
-
Measure changes in holding current, reversal potential, current-voltage (I-V) relationship, resting membrane potential, and action potential firing frequency.
-
Conclusion
The CCK-8 peptide signaling pathway in neurons is a multifaceted system with significant implications for neuronal function and behavior. Through the activation of CCK-A and CCK-B receptors, CCK-8 triggers a cascade of intracellular events, primarily through Gq-protein coupling, leading to the mobilization of intracellular calcium and the modulation of neuronal excitability. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of this pathway and to identify novel therapeutic targets for a range of neurological and psychiatric conditions. Further research is warranted to fully elucidate the nuanced roles of different G-protein subtypes and the downstream effectors in specific neuronal populations.
References
- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 2. ptglab.com [ptglab.com]
- 3. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Cholecystokinin Octapeptide
Abstract: Cholecystokinin octapeptide (CCK-8), the most abundant and biologically active form of cholecystokinin, is a critical regulator of physiological processes in both the gastrointestinal (GI) system and the central nervous system (CNS). It exerts its pleiotropic effects by binding to two distinct G protein-coupled receptors (GPCRs), the cholecystokinin A receptor (CCK1R) and the cholecystokinin B receptor (CCK2R). Activation of these receptors initiates a cascade of intracellular signaling events, primarily mediated by the Gq/11 and Gs protein families, leading to the mobilization of intracellular calcium and the activation of various protein kinases. This guide provides a detailed examination of the molecular mechanisms of CCK-8, summarizing key signaling pathways, quantitative data from seminal studies, and detailed experimental protocols used to elucidate its function.
Cholecystokinin Receptors: Gateways for CCK-8 Action
CCK-8 mediates its effects by interacting with two principal receptor subtypes, CCK1R and CCK2R, which belong to the class A family of GPCRs. While they share structural homology, their affinity for CCK-8 and its analogs, as well as their tissue distribution, are distinct, accounting for the peptide's diverse physiological roles. The CCK2R also serves as the receptor for gastrin, binding both gastrin and CCK with similar high affinity. In contrast, the CCK1R exhibits a significantly higher affinity for sulfated CCK peptides, like CCK-8, than for gastrin[1][2].
| Receptor Type | Previous Name | Primary Locations | Ligand Affinity |
| CCK1R | CCK-A | Pancreatic Acinar Cells, Gallbladder, Sphincter of Oddi, Vagal Afferents, Specific Brain Nuclei[3][4] | High affinity for sulfated CCK-8 (500-1000 fold > gastrin)[2] |
| CCK2R | CCK-B / Gastrin Receptor | Brain (widely distributed), Stomach, some Tumors | High affinity for both sulfated CCK-8 and gastrin |
Core Signaling Pathways of CCK-8
The binding of CCK-8 to its cognate receptors triggers a conformational change that facilitates the activation of heterotrimeric G proteins, initiating downstream signaling cascades. The primary pathways involve the activation of Phospholipase C and Adenylyl Cyclase.
The Gq/11 - Phospholipase C - Calcium Mobilization Pathway
This is the canonical signaling pathway for both CCK1R and CCK2R.
-
G Protein Activation: Upon CCK-8 binding, the receptor couples to G proteins of the Gq/11 family, causing the exchange of GDP for GTP on the α-subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme PLC-β.
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (InsP3R) on the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels. This triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).
-
Protein Kinase C (PKC) Activation: The elevated [Ca2+]i, in concert with DAG, recruits and activates members of the Protein Kinase C (PKC) family, which then phosphorylate a multitude of target proteins, leading to cellular responses like enzyme secretion and muscle contraction.
The Gs - Adenylyl Cyclase - cAMP Pathway
In certain cell types, particularly pancreatic beta cells, CCK1R can also couple to the stimulatory G protein, Gs.
-
Gs Activation: CCK-8 binding to CCK1R activates the Gs alpha subunit.
-
Adenylyl Cyclase (AC) Activation: Gαs stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) from ATP.
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).
-
Cellular Effects: PKA then phosphorylates various substrates, contributing to cellular responses such as the potentiation of insulin secretion.
Other Downstream Effectors
Beyond the primary G protein pathways, CCK receptor activation can trigger additional signaling cascades that are crucial for mediating long-term effects like cell growth and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Both CCK1R and CCK2R can activate the MAPK cascade (including ERK), often through PKC-dependent mechanisms or via transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, critical for cell survival and metabolism, can also be activated downstream of CCK receptors.
-
Ion Channel Modulation: In neurons, CCK-8 can directly modulate ion channel activity. For example, it excites substantia nigra dopaminergic neurons by activating CCK1R and increasing a non-selective cationic conductance. In myenteric neurons, it evokes calcium influx through L-type calcium channels.
Quantitative Analysis of CCK-8 Action
The physiological and cellular effects of CCK-8 are dose-dependent. The following tables summarize key quantitative data from various experimental models.
Table 1: In Vivo Dose-Response Data for CCK-8
| Physiological Effect | Animal Model | Parameter | Value | Reference |
| Sphincter of Oddi Relaxation | Feline | Half-maximal response | 6 ng/kg | |
| Gallbladder Contraction | Feline | Half-maximal response | 28 ng/kg | |
| Inhibition of Food Intake | Dog (intracerebroventricular) | Food intake reduction | 85-86% at 1.36 µg | |
| Pancreatic Amylase Secretion | Rat | Infusion Dose Range | 10 - 90 pmol·kg⁻¹·h⁻¹ |
Table 2: In Vitro Concentrations and Effects of CCK-8
| Experimental System | Parameter Measured | Effective Concentration | Observed Effect | Reference |
| Murine Interstitial Cells of Cajal | Intracellular Ca²⁺ ([Ca²⁺]i) | 100 nmol/L | 59.3% increase in [Ca²⁺]i | |
| Guinea Pig Myenteric Neurons | Intracellular Ca²⁺ ([Ca²⁺]i) | 10⁻¹⁰ to 10⁻⁶ M | Concentration-dependent increase in responding neurons (8-52%) and Δ[Ca²⁺]i (76-169 nM) | |
| Rat Dorsal Root Ganglion Neurons | Inward Membrane Current | 0.01 - 1 µM | Induced inward current (40-198 pA) in axotomized neurons | |
| MIN6 Cells / Mouse Islets | ERK Activation | 100 pM | Time-dependent phosphorylation of ERK |
Key Experimental Protocols
The mechanisms of CCK-8 have been elucidated through a variety of experimental techniques. Detailed below are methodologies for key assays.
Intracellular Calcium Mobilization Assay
This assay measures the ability of CCK-8 to induce calcium release from intracellular stores.
Methodology:
-
Cell Preparation: Culture cells of interest (e.g., murine gastric antral interstitial cells of Cajal) on glass coverslips.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye, such as Fluo-3/AM, in a balanced salt solution. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside.
-
Baseline Measurement: Mount the coverslip onto the stage of a confocal laser scanning microscope. Perfuse with a control buffer and record baseline fluorescence for several minutes to establish a stable signal.
-
Stimulation: Perfuse the cells with a solution containing CCK-8 (e.g., 100 nM) and continuously record the change in fluorescence intensity over time.
-
Pharmacological Dissection: To determine the source of the calcium signal, pre-incubate cells with specific inhibitors before CCK-8 stimulation:
-
Thapsigargin: To deplete ER calcium stores.
-
Xestospongin C: To block IP3 receptors.
-
Nifedipine: To block L-type voltage-gated calcium channels (testing for extracellular influx).
-
Ca²⁺-free medium: To eliminate extracellular calcium influx as a source.
-
-
Data Analysis: Quantify the change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i. Express results as a percentage increase over baseline.
Electrophysiological Recording of Neuronal Response
This protocol uses the whole-cell patch-clamp technique to measure CCK-8-induced changes in ion currents in individual neurons.
Methodology:
-
Neuron Preparation: Acutely isolate neurons (e.g., dopaminergic neurons from rat substantia nigra) using enzymatic digestion and mechanical dissociation.
-
Recording Setup: Transfer dissociated neurons to a recording chamber on an inverted microscope. Fill a glass micropipette (electrode) with an appropriate intracellular solution and obtain a high-resistance (>1 GΩ) "giga-seal" with the membrane of a single neuron.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage/Current Clamp:
-
Voltage-Clamp: Hold the neuron at a constant membrane potential (e.g., -70 mV) and record the picoampere-level currents that flow across the membrane in response to stimuli.
-
Current-Clamp: Inject zero current and record the neuron's membrane potential to observe depolarization or hyperpolarization.
-
-
CCK-8 Application: Apply CCK-8 to the bath or via a pressure application micropipette at varying concentrations (e.g., 0.01–1 μM).
-
Data Acquisition: Record the resulting inward or outward currents (voltage-clamp) or changes in membrane potential (current-clamp). Test for reversibility by washing out the peptide.
-
Pharmacology: Co-apply selective CCK1R (e.g., lorglumide) or CCK2R (e.g., PD135,158) antagonists to confirm the receptor subtype involved.
Cell Viability and Cytotoxicity Assessment (Using CCK-8 Assay Kit)
Important Clarification: The "Cell Counting Kit-8" (CCK-8) is a widely used laboratory assay to measure cell viability and proliferation. Its name is a coincidence and is unrelated to the peptide Cholecystokinin-8. The assay utilizes a water-soluble tetrazolium salt (WST-8), which is reduced by cellular dehydrogenases in viable cells to produce a colored formazan product. The amount of color is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Dispense 100 µL of cell suspension into the wells of a 96-well microplate at a predetermined density (e.g., 1,000-10,000 cells/well).
-
Pre-incubation: Culture the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to adhere and resume growth.
-
Compound Addition: Add 10 µL of the test substance (e.g., a potential drug or toxin) at various concentrations to the appropriate wells. Include control wells with no substance.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) to assess the compound's effect on cell viability or proliferation.
-
Reagent Addition: Add 10 µL of the CCK-8 solution (containing WST-8) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator. During this time, viable cells will metabolize the WST-8 into orange formazan.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Calculation: Calculate cell viability as a percentage relative to the control wells after subtracting the absorbance of blank wells (medium and CCK-8 solution only).
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Effect of cholecystokinin and the octapeptide of cholecystokinin on the feline sphincter of Oddi and gallbladder. Mechanisms of action. [jci.org]
- 4. Cholecystokinin - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Biological Functions of Cholecystokinin Octapeptide (CCK-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, commonly known as cholecystokinin octapeptide (sulfated CCK-8), is the smallest C-terminal fragment of the hormone cholecystokinin that retains full biological activity. As a pleiotropic signaling molecule, CCK-8 functions as both a key gastrointestinal hormone and a prominent neurotransmitter in the central nervous system. Its diverse physiological roles, mediated through two distinct G protein-coupled receptors, CCK1R and CCK2R, have positioned it as a significant target for therapeutic intervention in a range of disorders, including digestive diseases, obesity, and neurological conditions. This technical guide provides an in-depth overview of the core biological functions of CCK-8, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Biological Functions
CCK-8 plays a crucial role in regulating a variety of physiological processes. In the gastrointestinal system, it is a primary regulator of pancreatic enzyme secretion and gallbladder contraction, essential for the digestion of fats and proteins. Furthermore, CCK-8 is a potent satiety signal, acting on vagal afferent neurons to reduce food intake and meal size. In the central nervous system, CCK-8 functions as a neurotransmitter, modulating anxiety, memory, and dopamine signaling.
Quantitative Data: Receptor Binding and Potency
The biological effects of CCK-8 are initiated by its binding to two distinct receptor subtypes, CCK1R and CCK2R, which exhibit different affinities for CCK-8 and its analogs. The quantitative data for binding affinity (Ki), potency (EC50), and efficacy (Emax) are summarized in the tables below.
| Ligand | Receptor | Species | Tissue/Cell Line | Binding Affinity (Ki) | Reference |
| Sulfated CCK-8 | CCK1R | Human | Transfected HEK-293 cells | ~0.6-1 nM | [1] |
| Sulfated CCK-8 | CCK2R | Human | Transfected HEK-293 cells | ~0.3-1 nM | [1] |
| Desulfated CCK-8 | CCK1R | Human | Transfected HEK-293 cells | ~300-500 nM | [1] |
| Desulfated CCK-8 | CCK2R | Human | Transfected HEK-293 cells | ~0.3-1 nM | [1] |
| Gastrin-17 | CCK1R | Human | Transfected HEK-293 cells | >1000 nM | [1] |
| Gastrin-17 | CCK2R | Human | Transfected HEK-293 cells | ~0.3-1 nM |
Table 1: Binding Affinities of CCK-8 and Related Peptides to CCK Receptors.
| Assay | Agonist | Receptor | Parameter | Value | Reference |
| Pancreatic Amylase Secretion | Sulfated CCK-8 | CCK1R | EC50 | ~10-100 pM | |
| Smooth Muscle Contraction (Gallbladder) | Sulfated CCK-8 | CCK1R | EC50 | ~1 nM | |
| Gastric Acid Secretion | Sulfated CCK-8 | CCK2R | EC50 | ~10 nM | |
| Pancreatic Protein Secretion (in vivo) | Sulfated CCK-8 | CCK1R | ED50 | 4 pmol/kg/min |
Table 2: Potency of CCK-8 in Various Biological Assays.
Signaling Pathways
Upon binding of CCK-8, the CCK1 and CCK2 receptors activate distinct intracellular signaling cascades.
CCK1 Receptor Signaling
The CCK1 receptor primarily couples to Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs-mediated pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).
Caption: CCK1 Receptor Signaling Pathways.
CCK2 Receptor Signaling
The CCK2 receptor is primarily coupled to Gq proteins, activating the PLC/IP3/DAG pathway similar to the CCK1 receptor. Additionally, CCK2R activation can lead to the stimulation of the Src and extracellular signal-regulated kinase (ERK) pathways, which are involved in cell proliferation and differentiation.
Caption: CCK2 Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of CCK-8's biological functions are outlined below.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of CCK-8 and its analogs to CCK receptors.
Caption: Radioligand Receptor Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing CCK receptors (e.g., pancreas, brain, or transfected cell lines) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Binding Reaction: Incubate the membranes with a fixed concentration of radiolabeled CCK-8 (e.g., [¹²⁵I]Bolton-Hunter CCK-8) and a range of concentrations of unlabeled CCK-8 in a binding buffer.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vitro Pancreatic Acini Amylase Secretion Assay
This assay measures the potency and efficacy of CCK-8 in stimulating digestive enzyme secretion from pancreatic acinar cells.
Methodology:
-
Acinar Cell Isolation: Isolate pancreatic acini from rats or mice by collagenase digestion of the pancreas.
-
Pre-incubation: Pre-incubate the isolated acini in a physiological salt solution.
-
Stimulation: Incubate the acini with various concentrations of CCK-8 for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Collection: Centrifuge the samples to separate the acini from the supernatant.
-
Amylase Measurement: Measure the amylase activity in the supernatant and in the cell lysate (total amylase) using a commercially available amylase assay kit.
-
Data Analysis: Express amylase release as a percentage of the total cellular amylase content. Plot the percentage of amylase release against the logarithm of the CCK-8 concentration to determine the EC50 and Emax.
In Vitro Gastrointestinal Smooth Muscle Contractility Assay
This assay assesses the effect of CCK-8 on the contraction of smooth muscle from the gastrointestinal tract, such as the gallbladder or ileum.
References
An In-depth Technical Guide to Cholecystokinin-8 (CCK-8) and its Role in Satiety Regulation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the peptide hormone Cholecystokinin-8 (CCK-8), detailing its mechanism of action in satiety regulation, relevant quantitative data, key experimental protocols, and critical signaling pathways.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone involved in gastrointestinal function and the regulation of food intake.[1][2] It is synthesized and secreted by neuroendocrine I-cells located in the proximal small intestine, primarily in response to the presence of fats and proteins in the duodenum.[1][3][4] While CCK exists in various molecular forms (e.g., CCK-58, CCK-33, CCK-8), the octapeptide form, CCK-8, is a potent and extensively studied molecule in the context of satiety. CCK-8 acts as a short-term satiety signal, contributing to the termination of a meal by reducing meal size. Its effects are primarily mediated through the cholecystokinin-1 receptor (CCK1R), a G protein-coupled receptor found in the alimentary tract and on vagal afferent neurons. Understanding the intricate mechanisms of CCK-8-induced satiety is paramount for developing therapeutic strategies against obesity and eating disorders.
Mechanism of Action and Signaling Pathways
CCK-8 exerts its satiety-inducing effects through a well-defined gut-brain axis. The process is initiated by the release of CCK from intestinal I-cells following food ingestion.
Peripheral Signaling:
-
Binding to CCK1 Receptors: Released CCK-8 acts in a paracrine fashion, binding to CCK1 receptors located on the terminals of vagal afferent fibers that innervate the stomach and duodenum.
-
Vagal Afferent Activation: This binding activates the vagal afferent neurons, which transmit the satiety signal from the periphery to the central nervous system. The anorexic activity of CCK is specifically mediated through low-affinity CCK1 receptors on these vagal afferents. Vagotomy, or the chemical deactivation of these afferents, attenuates the satiating effect of CCK.
Central Integration:
-
Signal Relay to the Brainstem: The vagal afferent signals are relayed to the nucleus of the solitary tract (NTS) in the hindbrain.
-
Hypothalamic Processing: From the NTS, the signal is further projected to hypothalamic nuclei, such as the paraventricular nucleus (PVN), which are critical centers for the integration of satiety signals and the regulation of energy homeostasis.
Some evidence also suggests that peripheral CCK may directly bind to CNS receptors in the area postrema, which overlies the NTS and lacks a complete blood-brain barrier. Furthermore, CCK is also expressed by neurons within the NTS itself, suggesting a role as a central neurotransmitter that can directly influence appetite-regulating circuits.
Quantitative Data
The interaction of CCK peptides with their receptors and their subsequent effect on food intake have been quantified in numerous studies.
Table 1: Binding Affinities of CCK Peptides to CCK Receptors
This table summarizes the approximate inhibitory constant (Ki) values for various CCK and gastrin peptides at the human CCK1 and CCK2 receptors. Lower Ki values indicate higher binding affinity.
| Peptide | CCK1 Receptor (Ki) | CCK2 Receptor (Ki) |
| CCK-8 (sulfated) | 0.6 - 1 nM | 0.3 - 1 nM |
| CCK-58 | 0.6 - 1 nM | 0.3 - 1 nM |
| CCK-8 (desulfated) | ~500 nM | 0.3 - 1 nM |
| Gastrin-17 | ~1,000 - 10,000 nM | 0.3 - 1 nM |
| CCK-4 | ~1,000 - 10,000 nM | ~3 - 10 nM |
| Data sourced from. |
Table 2: Dose-Dependent Effects of Intraperitoneal (IP) CCK-8 on 1-Hour Food Intake in Rats
This table shows the percentage reduction in food intake in ad libitum-fed male Sprague-Dawley rats during the first hour of the dark phase following an IP injection of CCK-8.
| CCK-8 Dose (nmol/kg) | Mean Food Intake (g) | % Reduction vs. Vehicle |
| 0 (Vehicle) | 4.5 ± 0.3 | - |
| 0.6 | 3.0 ± 0.4 | 35% |
| 1.8 | 2.3 ± 0.4 | 49% |
| 5.2 | 2.2 ± 0.7 | 51% |
| Data represent means ± SE. Sourced from. |
Table 3: Dose-Dependent Effects of Intravenous (IV) CCK-8 on Energy Intake in Healthy Men
This table illustrates the effect of a 120-minute IV infusion of CCK-8 on energy intake from a buffet meal in healthy adult men.
| CCK-8 Infusion Rate (ng·kg⁻¹·min⁻¹) | Mean Energy Intake (kJ) | % Reduction vs. Saline |
| 0 (Saline) | 5539 ± 601 | - |
| 0.33 | 4681 ± 668 | 15.5% |
| 0.66 | 4138 ± 588 | 25.3% |
| 2.0 | 3092 ± 613 | 44.2% |
| Data are presented as means ± SE. Sourced from. |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable investigation of CCK-8's effects. Below are methodologies for key experiments cited in the literature.
Protocol 4.1: In Vivo Assessment of CCK-8 on Food Intake in Rodents
This protocol describes a typical experiment to measure the effect of peripherally administered CCK-8 on food consumption.
-
Animal Model: Male Sprague-Dawley or Long-Evans rats are commonly used. Mice are also utilized. Animals are individually housed to allow for accurate food intake measurement.
-
Acclimatization: Animals are acclimatized to the housing conditions and handling for at least one week prior to the experiment. They are often trained to a specific feeding schedule if required.
-
Fasting Period: To ensure a robust feeding response, animals are typically food-deprived for a period, for example, 17.5-24 hours, with water available ad libitum.
-
Drug Preparation & Administration:
-
Sulfated CCK-8 is dissolved in a vehicle, typically 0.9% sterile saline.
-
A dose-response study is conducted using various concentrations (e.g., 0.6, 1.8, 5.2 nmol/kg).
-
The solution is administered via intraperitoneal (IP) injection 15 minutes prior to food presentation. A control group receives a vehicle-only injection.
-
-
Food Presentation & Measurement:
-
A pre-weighed amount of standard laboratory chow or a palatable diet (e.g., sweetened condensed milk) is presented to each animal immediately after the injection period.
-
Food intake is measured by weighing the remaining food at specific time points (e.g., 30, 60, 120 minutes, and 24 hours) after presentation. Spillage should be collected and accounted for.
-
-
Data Analysis: Food intake (in grams) is calculated for each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between CCK-8-treated groups and the vehicle control group.
Protocol 4.2: Radioligand Binding Assay for CCK Receptors
This protocol is used to determine the binding affinity of CCK-8 and its analogs to CCK receptors.
-
Membrane Preparation:
-
Tissue rich in the target receptor (e.g., rat pancreas for CCK1R, guinea pig cortex for CCK2R) is homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended to create a purified plasma membrane preparation.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]CCK-8 or [³H]-CCK-8) is added to assay tubes.
-
Increasing concentrations of the unlabeled competitor ligand (the compound being tested, e.g., CCK-8) are added to the tubes.
-
The membrane preparation is added to each tube to initiate the binding reaction.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound ligand passes through. The filters are then washed quickly with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter (for ¹²⁵I) or a scintillation counter (for ³H).
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined.
-
The Ki (inhibitory constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Differential Effects of CCK Isoforms: Satiation vs. Satiety
While CCK-8 is a potent inducer of satiation (the process that leads to meal termination, thereby reducing meal size), other longer-acting isoforms like CCK-58 may play a more significant role in satiety (the feeling of fullness that persists after a meal, influencing the inter-meal interval).
Studies in rats have shown that while both CCK-8 and CCK-58 effectively reduce meal size, the reduction after CCK-8 is often followed by a compensatory shortening of the inter-meal interval (IMI). In contrast, CCK-58 reduces meal size and also prolongs the subsequent IMI, indicating a true satiety effect. This difference is likely due to the longer plasma half-life of CCK-58 compared to CCK-8.
Conclusion and Future Directions
CCK-8 is a foundational peptide in the study of satiety, acting as a potent, short-term signal to terminate meals via a well-characterized gut-brain neural pathway mediated by CCK1 receptors. The quantitative data consistently demonstrate its dose-dependent effect on reducing food intake across multiple species, including humans. While the satiating effect of CCK-8 is robust, its short half-life has posed a challenge for its therapeutic use in long-term weight management.
For drug development professionals, this has led to interest in developing CCK1R agonists with improved pharmacokinetic profiles or positive allosteric modulators that enhance the action of endogenous CCK. Novel, degradation-resistant CCK-8 analogs have shown promise in preclinical models, demonstrating sustained effects on body weight and glucose homeostasis. Future research will likely focus on further elucidating the complex interplay between CCK and other metabolic hormones like leptin and ghrelin, and translating the potent satiety effect of the CCK system into viable, long-term therapeutic strategies for obesity.
References
- 1. The role of cholecystokinin receptors in the short-term control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Cholecystokinin Octapeptide (CCK-8) and Its Effects on Gastric Emptying: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of cholecystokinin octapeptide (CCK-8) in the regulation of gastric emptying. Cholecystokinin (CCK) is a crucial gut hormone and neuropeptide that plays a significant role in digestive processes.[1][2] The synthetic octapeptide form, CCK-8, is a potent tool for studying these physiological functions, particularly its inhibitory effects on gastric motility and emptying.[1] This document details the quantitative effects of CCK-8, the experimental protocols used to assess these effects, and the underlying signaling pathways.
Quantitative Effects of CCK-8 on Gastric Emptying
CCK-8 has been consistently shown to delay gastric emptying in a dose-dependent manner in both animal models and humans.[3][4] The following tables summarize the quantitative data from various studies, illustrating the impact of CCK-8 on different parameters of gastric emptying.
| Species | CCK-8 Dose | Route of Administration | Test Meal | Measurement Method | Key Finding | Reference |
| Rat | 300 pmol | Intravenous | Methylcellulose solution | Not specified | Decreased gastric emptying by 55%. | |
| Rat | 1.4-22.4 µg/kg | Intraperitoneal | 0.15 M saline or 15% sucrose | Not specified | Dose-dependent retardation of half-emptying times. | |
| Rat | 0.42 ± 0.07 nmol/kg (ED50) | Subcutaneous | Acaloric gel | Phenol red gavage | Fully inhibited gastric emptying. | |
| Human | 12 pmol/kg/h | Intravenous | Water | Radionuclide scintigraphy | Significant delay in gastric emptying, reproducing average postprandial plasma levels. | |
| Human | 24 pmol/kg/h | Intravenous | Water | Radionuclide scintigraphy | Delay in gastric emptying similar to that of a mixed meal. | |
| Human | 0.33, 0.66, 2.0 ng/kg/min | Intravenous | Buffet meal | Not specified | Dose-dependently reduced energy intake. | |
| Human (Normal Subjects) | Physiological concentrations | Intravenous | Inert liquid with Technetium (Tc99m) | Not specified | Residual gastric volume at 90 min increased from 9.9% to 32.1%. Half-emptying time increased from 19.4 min to 39.4 min. | |
| Human (Functional Dyspepsia) | Physiological concentrations | Intravenous | Inert liquid with Technetium (Tc99m) | Not specified | Residual gastric volume at 90 min increased from 9.8% to 32.2%. Half-emptying time increased from 19.5 min to 31.4 min. | |
| Rainbow Trout | 25 pmol/kg/h | Vascular infusion | Labeled food | Not specified | 70.4% of labeled food remained in the stomach after 20 hours, compared to 55.3% in control. |
The Role of CCK-A Receptors
The inhibitory effect of CCK-8 on gastric emptying is primarily mediated through the stimulation of CCK-A receptors. The use of selective CCK-A receptor antagonists, such as loxiglumide and devazepide, has been instrumental in elucidating this mechanism. Administration of these antagonists can accelerate gastric emptying, highlighting the physiological role of endogenous CCK in regulating this process.
| Species | Antagonist | CCK-8/Stimulus | Key Finding | Reference |
| Human | Loxiglumide (LOX) | Endogenous CCK (after 500 ml Intralipid 10%) | Gastric half-emptying time (t1/2) was 31 minutes with LOX vs. 115 minutes with placebo. | |
| Rat | A-70104 and Devazepide | CCK-8 (3 nmol/kg/h) | Abolished the gastric emptying response to a maximal inhibitory dose of CCK-8. | |
| Rat | L364,718 | Duodenal infusion of protein | Significantly attenuated the inhibition of gastric motility. |
Experimental Protocols
The investigation of CCK-8's effects on gastric emptying involves a variety of established experimental protocols. Below are generalized methodologies for key experimental approaches.
Animal Studies (Rat Model)
-
Subjects: Typically, male rats (e.g., Sprague-Dawley) are used.
-
Housing and Acclimation: Animals are housed under standard laboratory conditions with a controlled light-dark cycle and have access to food and water ad libitum prior to the experiment. A period of fasting (e.g., 6-24 hours) is common before the study.
-
CCK-8 Administration: CCK-8 is administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) injection, at specified doses.
-
Gastric Emptying Measurement (Phenol Red Method):
-
A non-nutrient, non-absorbable marker, such as a methylcellulose solution containing phenol red, is administered by gavage.
-
At a predetermined time after gavage, the animal is euthanized.
-
The stomach is clamped at the pylorus and cardia and removed.
-
The stomach contents are collected, homogenized, and the concentration of phenol red is determined spectrophotometrically.
-
The amount of phenol red recovered is compared to the amount initially administered to calculate the percentage of gastric emptying.
-
-
Data Analysis: Results are often expressed as the percentage of the test meal emptied from the stomach at a specific time point or as the half-emptying time (t1/2).
Human Studies
-
Subjects: Healthy volunteers or patient populations (e.g., with functional dyspepsia) are recruited. Informed consent is obtained, and studies are approved by an ethics committee.
-
Study Design: Double-blind, placebo-controlled, crossover designs are frequently employed.
-
CCK-8 Administration: CCK-8 is typically administered as a continuous intravenous infusion at varying doses to mimic postprandial physiological concentrations.
-
Gastric Emptying Measurement (Scintigraphy):
-
Subjects consume a test meal (liquid or solid) labeled with a radionuclide (e.g., Technetium-99m).
-
A gamma camera is used to acquire images of the stomach at regular intervals.
-
Regions of interest are drawn around the stomach to quantify the amount of radioactivity remaining over time.
-
Data are used to generate a gastric emptying curve, from which parameters like the half-emptying time and retention at specific time points are calculated.
-
-
Gastric Emptying Measurement (Magnetic Resonance Imaging - MRI):
-
Subjects ingest a test meal suitable for MRI visualization (e.g., Intralipid).
-
Serial transaxial abdominal scans are acquired to determine the volume of gastric contents over time.
-
This non-invasive technique allows for the simultaneous assessment of gastric motility (e.g., antral contraction frequency and amplitude).
-
Signaling Pathways and Mechanisms of Action
The inhibitory effect of CCK-8 on gastric emptying is a complex process involving both hormonal and neural pathways. The primary mechanism is initiated by the binding of CCK-8 to CCK-A receptors.
Vagal Afferent Pathway
A critical pathway for CCK-8's action involves capsaicin-sensitive vagal afferent fibers. CCK-8, released from I-cells in the small intestine in response to nutrients, acts on CCK-A receptors on these vagal afferents. This stimulates a vago-vagal reflex, leading to a decrease in proximal gastric motility and a delay in gastric emptying. Studies using capsaicin to selectively destroy these afferent fibers have demonstrated the abolishment of CCK-8-induced delay in gastric emptying.
Molecular Signaling Cascade
Upon binding to the CCK-A receptor, a G-protein-coupled receptor, CCK-8 initiates an intracellular signaling cascade. This typically involves the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological response of altered smooth muscle contractility.
Experimental Workflow
The following diagram illustrates a typical workflow for a human clinical trial investigating the effects of CCK-8 on gastric emptying.
Conclusion
Cholecystokinin octapeptide is a potent inhibitor of gastric emptying, a function it carries out through a well-defined vago-vagal reflex arc initiated by the binding to CCK-A receptors on vagal afferent nerves. Quantitative studies in both animals and humans have consistently demonstrated a dose-dependent delay in gastric emptying in response to CCK-8 administration. The use of specific CCK-A antagonists has further solidified the physiological relevance of this pathway. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers and drug development professionals working to understand and modulate gastric motility. Further investigation into the nuanced interactions of CCK with other gut hormones and neural pathways will continue to refine our understanding of the intricate regulation of gastric function.
References
- 1. Effect of CCK and its antagonists on gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]
- 3. A comparison of cholecystokinin-induced changes in gastric emptying and feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of cholecystokinin-8 on antropyloroduodenal motility, gastrointestinal hormones, appetite, and energy intake in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
CCK-8 as a Neurotransmitter in the Central Nervous System: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system (CNS), where it functions as a key neurotransmitter and neuromodulator.[1] The predominant form in the brain is the sulfated C-terminal octapeptide, CCK-8.[1][2] It exerts its effects through two G-protein coupled receptors, CCK-A (CCK1R) and CCK-B (CCK2R), with the latter being the most widespread in the brain.[2][3] CCK-8 is critically involved in a range of physiological and pathological processes, including anxiety, panic disorders, pain modulation, learning and memory, and satiety. It also exhibits significant co-localization and interaction with classical neurotransmitter systems, most notably the dopaminergic pathways. This guide provides an in-depth technical overview of the CCK-8 neurotransmitter system, summarizing quantitative data, detailing key experimental methodologies, and visualizing its complex signaling pathways to support advanced research and therapeutic development.
CCK-8 Synthesis, Release, and Receptors
Biosynthesis and Degradation
CCK is synthesized from a 115-amino acid precursor, preproCCK. Through post-translational processing by prohormone convertases, this precursor is cleaved into various bioactive forms. In CNS neurons, the sulfated octapeptide (CCK-8S) is the predominant bioactive form. The sulfation of a specific tyrosine residue is crucial for its high-affinity binding to the CCK1R. The biological actions of CCK are terminated by enzymatic degradation, with neprilysin (a metalloendopeptidase) being one of the key enzymes involved.
Cholecystokinin Receptors (CCK1R and CCK2R)
CCK-8 mediates its effects through two distinct G-protein coupled receptors (GPCRs): CCK1R and CCK2R.
-
CCK1 Receptor (CCK1R): Formerly known as the "peripheral" or "alimentary" type, CCK1R is found in lower densities in the CNS compared to CCK2R but is present in key areas like the nucleus tractus solitarius, hypothalamus, and area postrema. It demonstrates a high affinity for sulfated CCK-8, with an approximately 500-fold lower affinity for the non-sulfated form.
-
CCK2 Receptor (CCK2R): This is the primary CCK receptor subtype in the brain, widely distributed in regions such as the cerebral cortex, hippocampus, amygdala, and nucleus accumbens. Unlike CCK1R, it binds both sulfated and non-sulfated CCK-8, as well as the peptide hormone gastrin, with similarly high affinity.
Quantitative Data
Receptor Binding Affinities
The binding affinities of CCK-8 and related peptides are critical for understanding their physiological effects and for designing selective pharmacological tools. Affinities are typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium.
| Ligand | Receptor | Binding Affinity (Kᵢ) | Species/Tissue | Reference |
| Sulfated CCK-8 (CCK-8S) | CCK1R | ~0.6 - 1.0 nM | Rat Pancreas / Recombinant | |
| Sulfated CCK-8 (CCK-8S) | CCK2R | ~0.3 - 1.0 nM | Rat/Human Brain / Recombinant | |
| Non-sulfated CCK-8 | CCK1R | ~300 - 500 nM | Rat Pancreas / Recombinant | |
| Non-sulfated CCK-8 | CCK2R | ~0.3 - 1.0 nM | Rat/Human Brain / Recombinant | |
| CCK-4 | CCK1R | >1000 nM | Rat Pancreas | |
| CCK-4 | CCK2R | ~10 nM | Rat Brain | |
| Gastrin-17 | CCK1R | >1000 nM | Rat Pancreas | |
| Gastrin-17 | CCK2R | ~0.3 - 1.0 nM | Rat Brain / Recombinant |
Receptor Distribution and Density
Quantitative autoradiography using radiolabeled ligands like [¹²⁵I]CCK-8 allows for the measurement of receptor density (Bmax) in various brain regions. Bmax values can be modulated by physiological conditions. For example, in rats subjected to salt-loading to activate the magnocellular-posterior pituitary axis, CCK receptor binding (Bmax) was significantly elevated in the paraventricular and supraoptic nuclei of the hypothalamus.
| Brain Region | Receptor Density (Qualitative) | Reference |
| Cerebral Cortex (deep laminae) | High | |
| Olfactory Bulb | High | |
| Hippocampus / Dentate Gyrus | Medium | |
| Nucleus Accumbens | Medium | |
| Amygdala | Medium | |
| Striatum | Medium | |
| Hypothalamus (PVN, SON) | Medium (Modulatable) | |
| Cerebellum | Virtually None |
Signaling Pathways
Upon agonist binding, CCK receptors undergo a conformational change and activate heterotrimeric G-proteins, initiating downstream intracellular signaling cascades.
CCK1R Signaling
The CCK1R is a pleiotropic receptor, capable of coupling to multiple G-protein subtypes, including Gq, Gs, and Gi. Its primary and most potent coupling is through Gq, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Coupling to Gs can also occur, leading to the activation of Adenylyl Cyclase (AC) and production of cyclic AMP (cAMP).
CCK2R Signaling
The CCK2R, the predominant brain receptor, is mainly coupled to Gq proteins, initiating the same PLC-IP3/DAG cascade described for CCK1R. In addition, CCK2R activation has been shown to engage other signaling pathways critical for cellular growth and plasticity. This includes the activation of Src family kinases and the subsequent phosphorylation of the Extracellular signal-regulated kinase (ERK) pathway, which is a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is implicated in the proliferative effects mediated by CCK2R in some cell types.
Physiological Roles in the Central Nervous System
Anxiety and Panic Disorder
The CCK system is strongly implicated in the neurobiology of fear and anxiety. Administration of CCK peptides, particularly the CCK2R agonist CCK-4, can reliably induce panic attacks in both healthy volunteers and patients with panic disorder. The amygdala, a key brain region for processing fear, has a high density of both CCK neurons and CCK2R, making this circuit a prime target for the anxiogenic effects of CCK. Consequently, CCK2R antagonists have been investigated as potential anxiolytics.
Pain Modulation
CCK-8 plays a complex, often pro-nociceptive (pain-promoting) role in the CNS. Within the brainstem's Rostral Ventromedial Medulla (RVM), a critical area for descending pain modulation, CCK-8 activates "ON-cells" that facilitate pain transmission to the spinal cord. This action is mediated by CCK2R. CCK also functions as an "anti-opioid" peptide; its release in pain-modulating circuits can counteract the analgesic effects of opioids, potentially contributing to the development of opioid tolerance.
Learning, Memory, and Synaptic Plasticity
CCK-8 is involved in cognitive processes, particularly in the hippocampus. It can enhance memory retention and modulate hippocampal synaptic plasticity, the cellular basis of learning and memory. CCK can mediate both excitatory long-term potentiation (eLTP) and inhibitory long-term potentiation (iLTP), demonstrating its complex role in balancing synaptic strength. The effects on eLTP appear to be mediated by CCK2R, involving pathways like Ras-Raf-MEK-MAPK, while iLTP may involve a novel CCK receptor, GPR173.
Interaction with the Dopamine System
A significant population of midbrain dopamine neurons in the ventral tegmental area (VTA) and substantia nigra co-express CCK. CCK-8 modulates the mesolimbic dopamine system, which is central to reward, motivation, and addiction. Generally, CCK, acting through CCK2R, suppresses dopamine release in terminal fields like the nucleus accumbens. This interaction suggests that CCK agonists could potentially attenuate behaviors driven by hyperactive dopamine systems. Conversely, CCK can also have excitatory effects on dopamine neurons at the cell body level, an effect that may be mediated by CCK1R.
Key Experimental Protocols
Studying the CCK-8 neurotransmitter system requires a range of specialized techniques. Below are detailed methodologies for fundamental experiments.
Radioligand Receptor Binding Assay
This assay quantifies the binding of a radiolabeled ligand to its receptor in a tissue homogenate, allowing for the determination of receptor affinity (Kd) and density (Bmax).
Objective: To determine the Kd and Bmax of [³H]CCK-8 binding to CCK receptors in rat cortical membranes.
Materials:
-
Rat brain cortex tissue
-
[³H]CCK-8 (Radioligand)
-
Non-labeled CCK-8 (for non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation vials and cocktail
-
Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Dissect rat brain cortices on ice and homogenize in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh binding buffer, and centrifuge again.
-
Resuspend the final pellet in binding buffer to a protein concentration of ~0.5 mg/mL, determined by a Bradford or BCA assay.
-
-
Binding Reaction:
-
For saturation binding, set up tubes containing:
-
150 µL of membrane preparation.
-
50 µL of binding buffer.
-
50 µL of [³H]CCK-8 at various concentrations (e.g., 0.1 to 20 nM).
-
-
For determining non-specific binding, prepare a parallel set of tubes with the addition of a high concentration of unlabeled CCK-8 (e.g., 1 µM).
-
The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the reactions at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Quickly wash the filters four times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to sit for several hours.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding (fmol/mg protein) against the concentration of [³H]CCK-8.
-
Analyze the data using non-linear regression (one-site binding hyperbola) in software like Prism to determine the Kd and Bmax values.
-
In Situ Hybridization (ISH) for CCK mRNA
This technique localizes specific mRNA sequences within morphologically preserved tissue sections, revealing which cells are transcribing the CCK gene.
Objective: To visualize the distribution of preproCCK mRNA in coronal mouse brain sections.
Materials:
-
Anesthetized mouse
-
4% paraformaldehyde (PFA) in DEPC-treated PBS
-
DEPC-treated sucrose solutions (10%, 20%, 30%)
-
Cryostat or sliding microtome
-
SuperFrost Plus slides
-
Digoxigenin (DIG)-labeled antisense and sense (control) CCK riboprobes
-
Hybridization Buffer (e.g., 50% formamide, 10% dextran sulfate, 4x SSC)
-
Anti-DIG antibody conjugated to Alkaline Phosphatase (AP)
-
NBT/BCIP substrate solution for colorimetric detection
Methodology:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with DEPC-treated PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA for 6 hours at 4°C.
-
Cryoprotect the brain by sequential immersion in 10%, 20%, and finally 30% sucrose until it sinks.
-
Freeze the brain and cut 25 µm coronal sections on a microtome. Collect free-floating sections in a cryoprotectant solution or mount directly onto slides.
-
-
Pre-hybridization:
-
Wash sections in PBS and treat with Proteinase K (0.5 µg/mL) for 20 minutes at 42°C to improve probe penetration.
-
Stop the reaction by fixing again in 4% PFA for 5 minutes, followed by PBS washes.
-
-
Hybridization:
-
Pre-warm the DIG-labeled antisense CCK probe in hybridization buffer to 70°C for 15 minutes.
-
Apply the probe-containing hybridization buffer to the sections.
-
Incubate in a humidified chamber for 15-16 hours at 42-45°C.
-
-
Post-hybridization Washes:
-
Perform a series of stringent washes at elevated temperatures (e.g., 60°C) in decreasing concentrations of SSC (saline-sodium citrate) buffer to remove non-specifically bound probe.
-
-
Immunodetection:
-
Block non-specific antibody binding using a blocking solution (e.g., 2% normal sheep serum in MABT).
-
Incubate sections with an anti-DIG-AP antibody (e.g., 1:1500 dilution) overnight at 4°C.
-
Wash thoroughly in MABT buffer.
-
-
Colorimetric Development:
-
Equilibrate sections in a development buffer (pH 9.5).
-
Incubate in NBT/BCIP substrate solution in the dark. The AP enzyme will convert the substrate into a blue/purple precipitate.
-
Monitor the color development (can take hours to overnight) and stop the reaction by washing in water.
-
-
Mounting and Imaging:
-
Mount the sections onto slides, dehydrate through an ethanol series, clear with xylene, and coverslip.
-
Image using a bright-field microscope.
-
In Vivo Microdialysis
This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely-moving animals, providing a powerful tool to study CCK-8's effect on neurotransmitter release.
Objective: To measure the effect of VTA infusion of CCK-8 on dopamine levels in the nucleus accumbens.
Methodology:
-
Stereotaxic Surgery:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Following a stereotaxic atlas, drill small holes in the skull above the target regions (e.g., VTA and nucleus accumbens).
-
Slowly lower guide cannulae to the target coordinates and secure them to the skull with dental cement.
-
Administer post-operative analgesics and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe (with a semi-permeable membrane at the tip) through the guide cannula into the nucleus accumbens.
-
Connect the probe's inlet to a microinfusion pump and the outlet to a fraction collector.
-
Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize for 1-2 hours.
-
Begin collecting dialysate samples into vials, typically at 20-minute intervals, to establish a stable baseline of dopamine.
-
After establishing a baseline, infuse CCK-8 through a microinjection cannula into the VTA.
-
Continue collecting dialysate from the nucleus accumbens to monitor changes in dopamine concentration post-infusion.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Inject a small volume (e.g., 20 µL) of each sample into the HPLC system.
-
Dopamine is separated from other molecules on a C18 column and then detected and quantified by the electrochemical detector.
-
-
Data Interpretation:
-
Generate a standard curve with known dopamine concentrations to accurately quantify the levels in the samples.
-
Express the results as a percentage change from the average baseline concentration to determine the effect of the CCK-8 infusion.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical properties of a single neuron, including its membrane potential and synaptic currents, making it the gold standard for studying how neurotransmitters like CCK-8 affect neuronal excitability.
Objective: To record spontaneous inhibitory postsynaptic currents (sIPSCs) from a hippocampal pyramidal neuron and observe the modulatory effect of CCK-8 application.
Materials:
-
Hippocampal brain slices (300-400 µm thick) from a rat or mouse.
-
Patch-clamp rig: microscope with IR-DIC optics, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Glass micropipettes (pulled to 3-6 MΩ resistance).
-
Artificial Cerebrospinal Fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂. Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, 10 glucose.
-
Internal Pipette Solution. For recording IPSCs, a high chloride solution is used. Composition (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
CCK-8 solution for bath application.
Methodology:
-
Preparation:
-
Prepare acute hippocampal slices and allow them to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (~1.5 mL/min).
-
-
Obtaining a Recording:
-
Visualize a pyramidal neuron in the CA1 region using the microscope.
-
Fill a glass micropipette with the internal solution and mount it on the headstage.
-
Under positive pressure, carefully approach the soma of the target neuron with the pipette tip.
-
Once the tip touches the membrane (observed as an increase in resistance), release the positive pressure to form a high-resistance (GΩ) seal ("gigaseal").
-
-
Whole-Cell Configuration:
-
Switch the amplifier to voltage-clamp mode.
-
Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior (whole-cell mode).
-
-
Recording sIPSCs:
-
Hold the neuron's membrane potential at -70 mV. Due to the high chloride internal solution, GABAergic IPSCs will appear as inward currents at this potential.
-
Record a stable baseline of spontaneous synaptic activity for 5-10 minutes.
-
-
Drug Application and Recording:
-
Switch the perfusion to an aCSF solution containing a known concentration of CCK-8.
-
Continue recording sIPSCs to observe any changes in their frequency, amplitude, or kinetics.
-
-
Data Analysis:
-
Use electrophysiology analysis software (e.g., Clampfit, AxoGraph) to detect and measure individual sIPSC events.
-
Compare the mean frequency and amplitude of sIPSCs during the baseline period to the period during CCK-8 application to determine the peptide's effect on GABAergic transmission.
-
References
Structural Analysis of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ (Cholecystokinin Octapeptide, CCK-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin Octapeptide (CCK-8), with the amino acid sequence Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂, is a crucial neuropeptide and gastrointestinal hormone. As the C-terminal octapeptide of cholecystokinin, it retains the full biological activity of the parent hormone and is the predominant form in the central nervous system.[1] CCK-8 exerts its physiological effects through two G-protein coupled receptors: the Cholecystokinin A Receptor (CCK-A or CCK1) and the Cholecystokinin B Receptor (CCK-B or CCK2).[2] Its diverse functions, including regulation of satiety, anxiety, and pancreatic secretion, make it a significant target in drug discovery and development.[1][3][4] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for the rational design of potent and selective therapeutic analogues. This technical guide provides an in-depth structural analysis of CCK-8, detailing quantitative data from key experiments, comprehensive experimental protocols, and visualizations of its signaling pathways.
Structural Conformation of CCK-8
The three-dimensional structure of CCK-8 has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and computational energy minimization techniques. These studies reveal that CCK-8 adopts a highly folded and compact conformation in solution, characterized by sharp turns potentially stabilized by hydrogen bonds. The sulfation of the tyrosine residue is a critical post-translational modification that significantly influences its binding affinity, particularly for the CCK-A receptor.
Quantitative Structural Data
The following tables summarize key quantitative data obtained from NMR spectroscopy and energy minimization studies of CCK-8 in a dimethyl sulfoxide (DMSO) solution.
Table 1: Amide and CαHα Chemical Shift Temperature Dependencies in CCK-8
| Residue | Amide Chemical Shift Temperature Coefficient (-ppb/K) | CαHα Chemical Shift Temperature Coefficient (-ppb/K) |
| Asp¹ | 5.2 | 1.8 |
| Tyr² | 2.9 | 2.1 |
| Met³ | 3.1 | 2.5 |
| Gly⁴ | 4.5 | 3.0 (α1), 2.7 (α2) |
| Trp⁵ | 3.8 | 2.2 |
| Met⁶ | 3.5 | 2.4 |
| Asp⁷ | 4.1 | 2.0 |
| Phe⁸ | 3.3 | 2.3 |
Table 2: Dihedral Angles (φ) and χ¹ Rotamer Populations for CCK-8
| Residue | φ Angle (degrees) | χ¹ Rotamer Population (%) (g⁻ / t / g⁺) |
| Asp¹ | -155 | 55 / 35 / 10 |
| Tyr² | -145 | 60 / 30 / 10 |
| Met³ | -135 | 40 / 50 / 10 |
| Trp⁵ | -150 | 70 / 20 / 10 |
| Met⁶ | -140 | 45 / 45 / 10 |
| Asp⁷ | -160 | 65 / 25 / 10 |
| Phe⁸ | -130 | 50 / 40 / 10 |
Note: Glycine (Gly⁴) lacks a side chain and therefore does not have a χ¹ rotamer population.
Experimental Protocols
Peptide Sample Preparation for NMR Spectroscopy
A standardized protocol for preparing a peptide sample like CCK-8 for NMR analysis is crucial for obtaining high-quality, reproducible data.
Materials:
-
Lyophilized CCK-8 peptide
-
Deuterated solvent (e.g., DMSO-d₆)
-
Phosphate buffered saline (PBS)
-
Deuterium oxide (D₂O)
-
NMR tubes
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized CCK-8 peptide in the chosen deuterated solvent (e.g., DMSO-d₆) to a final concentration of 1-5 mM. For larger proteins, a concentration of 0.5-1.0 mM is often used.
-
Buffer and pH: If aqueous solutions are used, a phosphate-buffered saline (PBS) system is common. The pH should be maintained below 7.5 to observe amide protons.
-
D₂O Addition: Add approximately 5% deuterium oxide (D₂O) to the sample. This is essential for the spectrometer's field locking and shimming functions.
-
Sample Transfer: Carefully transfer the final solution into a high-quality NMR tube, ensuring no air bubbles are present.
-
Stability: Ensure the peptide is stable in the chosen solvent for the duration of the NMR experiments (typically 2-4 days).
NMR Spectroscopy for Structural Determination
Two-dimensional NMR experiments are fundamental for determining the solution structure of peptides.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
Experimental Workflow:
-
1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
Data Processing and Analysis: Process the acquired spectra using appropriate software. Assign the resonances to specific protons in the peptide sequence.
-
Structure Calculation: Use the distance restraints from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, as input for molecular dynamics and energy minimization algorithms to calculate an ensemble of 3D structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.
Materials:
-
CCK-8 peptide solution (100 µM in 10 mM phosphate buffer, pH 7)
-
Matched buffer blank
-
Quartz cuvette (1 mm path length)
Procedure:
-
Blank Spectrum: Acquire a CD spectrum of the buffer blank from 195-260 nm.
-
Sample Spectrum: Acquire a CD spectrum of the CCK-8 solution using the same instrument settings.
-
Data Processing: Subtract the blank spectrum from the sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to mean residue molar ellipticity.
-
Secondary Structure Estimation: Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil conformations. A strong negative band around 200 nm and a positive band around 220 nm are characteristic of β-turns, which are common in folded peptides like CCK-8.
CCK-8 Signaling Pathways
CCK-8 mediates its biological effects by binding to and activating the CCK-A and CCK-B receptors. Both are G-protein coupled receptors that primarily signal through the Gq alpha subunit.
CCK-A Receptor Signaling
The CCK-A receptor exhibits a high affinity for sulfated CCK-8 and is predominantly found in peripheral tissues like the pancreas and gallbladder. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
CCK-B Receptor Signaling
The CCK-B receptor, also known as the gastrin receptor, is widely distributed in the central nervous system and the stomach. It binds both sulfated and non-sulfated CCK-8 with similar affinity. The initial signaling cascade is similar to that of the CCK-A receptor, involving Gq, PLC, IP₃, and DAG. However, downstream signaling can also involve the activation of the mitogen-activated protein kinase (MAPK) cascade, such as the ERK pathway, which can influence gene expression and cell proliferation.
Conclusion
The structural analysis of CCK-8 reveals a compact, folded peptide whose conformation is key to its biological activity. Quantitative data from NMR spectroscopy provides detailed insights into its dihedral angles and the flexibility of its backbone and side chains. Understanding the experimental protocols for NMR and CD spectroscopy is essential for researchers aiming to study CCK-8 and its analogues. Furthermore, elucidating the distinct signaling pathways mediated by the CCK-A and CCK-B receptors is critical for the development of receptor-specific agonists and antagonists. The information presented in this technical guide serves as a comprehensive resource for scientists and professionals in the field of drug development, providing a solid foundation for future research into the therapeutic potential of modulating the cholecystokinin system.
References
- 1. Conformational analysis of the cholecystokinin C-terminal octapeptide: a nuclear magnetic resonance and computer-simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. Action of cholecystokinin-octapeptide on sphincter of Oddi basal pressure and phasic wave activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cholecystokinin-octapeptide (CCK-8) on food intake and gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfation Switch: A Technical Guide to the Contrasting Biological Activities of CCK-8
For Researchers, Scientists, and Drug Development Professionals
Cholecystokinin-8 (CCK-8), a crucial peptide hormone and neurotransmitter, plays a pivotal role in regulating a spectrum of physiological processes, from digestion to satiety and anxiety. Its biological activity is exquisitely controlled by a post-translational modification: sulfation of a single tyrosine residue. This seemingly minor chemical alteration acts as a molecular switch, dramatically altering the peptide's affinity and efficacy for its receptors, thereby dictating its downstream signaling and physiological effects. This technical guide provides an in-depth exploration of the contrasting biological activities of sulfated and non-sulfated CCK-8, offering a comprehensive resource for researchers and drug development professionals.
Receptor Binding Affinity and Potency: A Tale of Two Receptors
The biological effects of CCK-8 are mediated through two G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). The sulfation state of CCK-8 is a primary determinant of its interaction with these receptors.
Sulfated CCK-8 is the high-affinity endogenous ligand for both CCK1R and CCK2R, exhibiting potent activity at both receptor subtypes. In stark contrast, non-sulfated CCK-8 displays a profound selectivity, with a significantly diminished affinity and potency at the CCK1R while retaining high affinity and potency at the CCK2R.[1][2] This differential binding is the cornerstone of their distinct physiological roles.
The CCK1R, often referred to as the "peripheral" or "alimentary" receptor, is predominantly found in the gastrointestinal (GI) system, including the gallbladder and pancreas. The high affinity of sulfated CCK-8 for CCK1R is critical for mediating its classical hormonal functions, such as stimulating gallbladder contraction and pancreatic enzyme secretion.[2] The CCK2R, also known as the "central" or "brain" receptor, is widely distributed in the central nervous system (CNS) and is also found in the stomach.[1][2] Both sulfated and non-sulfated CCK-8 can effectively activate CCK2R, implicating them in the regulation of anxiety, memory, and gastric acid secretion.
Below is a summary of the quantitative data on the binding affinities (Ki) and potencies (EC50/IC50) of sulfated and non-sulfated CCK-8 for human CCK1 and CCK2 receptors.
| Ligand | Receptor | Binding Affinity (Ki) [nM] | Potency (EC50/IC50) [nM] |
| Sulfated CCK-8 | CCK1R | ~0.5 - 2.0 | ~0.1 - 1.0 |
| CCK2R | ~0.3 - 1.0 | ~0.1 - 1.0 | |
| Non-sulfated CCK-8 | CCK1R | >1000 | >1000 |
| CCK2R | ~1.0 - 5.0 | ~1.0 - 10.0 |
Note: The values presented are approximate ranges compiled from multiple studies and can vary depending on the specific experimental conditions and cell systems used.
Signaling Pathways: A Common Core with Subtle Divergences
Upon binding to their respective receptors, both sulfated and non-sulfated CCK-8 initiate a cascade of intracellular signaling events. The primary signaling pathway for both CCK1R and CCK2R involves coupling to the Gq class of G proteins.
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the physiological responses to CCK-8, such as smooth muscle contraction and enzyme secretion.
In addition to the canonical Gq pathway, the CCK1R has also been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. The physiological significance of this Gs-mediated signaling is an area of active investigation.
References
An In-depth Technical Guide to Cholecystokinin-8 (CCK-8) Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the expression and regulation of the cholecystokinin (CCK) gene, with a focus on the biologically active octapeptide, CCK-8. This document details the spatial and temporal expression patterns of the CCK gene, the intricate signaling pathways that modulate its transcription, and the key transcription factors and promoter elements involved. Furthermore, detailed experimental protocols for studying CCK gene expression are provided to facilitate further research in this field.
Overview of CCK Gene Expression
The cholecystokinin (CCK) gene is expressed in a highly tissue-specific and developmentally regulated manner.[1] Its primary sites of expression are the endocrine I-cells of the small intestine and various neuronal populations within the central and peripheral nervous systems.[2][3] Intestinal CCK expression is predominantly regulated by the intake of nutrients, particularly fats and proteins.[2][4] In contrast, neuronal CCK expression is modulated by a variety of factors including growth factors, neurotransmitters like dopamine, hormones such as estrogen, and cellular stress or injury.
The expression of the CCK gene is also subject to temporal regulation. In the brain, CCK mRNA levels are low before birth, increase significantly after birth, and reach adult-like patterns of expression approximately three weeks postnatally, coinciding with the final maturation of the central nervous system.
Quantitative Analysis of CCK Gene Expression
The following tables summarize quantitative data on CCK mRNA expression in various tissues and in response to specific stimuli, providing a valuable resource for comparative analysis.
Table 1: Relative CCK mRNA Expression in the Porcine Small Intestine
| Intestinal Segment | Mean CCK mRNA Expression (relative to housekeeping gene) |
| Duodenum | Significantly higher than Jejunum and Ileum |
| Proximal Jejunum | Lower than Duodenum |
| Ileum | Lowest among the three segments |
Data derived from a study on postweaning pigs.
Table 2: Effect of Amino Acids on CCK Secretion in STC-1 Cells
| Amino Acid (20 mmol/l) | % Increase in CCK Secretion (compared to control) |
| Phenylalanine (Phe) | 279 ± 29% |
| Leucine (Leu) | 232 ± 30% |
| Glutamate (Glu) | 270 ± 27% |
| Tryptophan (Trp) | 243 ± 19% |
Data from studies on the STC-1 enteroendocrine cell line.
Table 3: CCK Secretion from Porcine Duodenal Explants in Response to Amino Acids
| Amino Acid | Effect on CCK Secretion |
| Phenylalanine (Phe) | Significant stimulation |
| Glutamine (Gln) | Significant stimulation |
| Asparagine (Asn) | Significant stimulation |
| Other essential amino acids | No significant stimulation |
This table provides a qualitative summary of the findings.
Transcriptional Regulation of the CCK Gene
The transcription of the CCK gene is a complex process orchestrated by the interplay of various transcription factors and specific DNA regulatory elements within the gene's promoter region.
Key transcription factors that have been identified to regulate CCK gene expression include:
-
Upstream Stimulatory Factor (USF)
-
Sp1
-
Members of the CREB/ATF and AP-1 families
The proximal promoter of the CCK gene contains several crucial cis-regulatory elements that serve as binding sites for these transcription factors. These include:
-
A bHLH-ZIP element
-
A CRE/TRE (cAMP response element/TPA response element) element located approximately 80 bp upstream of the transcription initiation site.
Stimulation of the CCK promoter with forskolin (an activator of adenylyl cyclase) and TPA (a phorbol ester that activates protein kinase C) has been shown to increase its activity, with this stimulation being eliminated upon mutation of the CRE/TRE element.
Signaling Pathways Modulating CCK Gene Expression
Several intracellular signaling pathways converge on the CCK gene promoter to regulate its transcription. The most well-characterized of these are the Protein Kinase A (PKA) pathway, the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, and calcium signaling pathways.
Protein Kinase A (PKA) Signaling Pathway
The PKA pathway is a major route for cAMP-mediated signaling. Activation of G-protein coupled receptors that couple to Gs alpha subunits leads to the activation of adenylyl cyclase, which catalyzes the formation of cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits can then translocate to the nucleus and phosphorylate transcription factors, most notably CREB (cAMP response element-binding protein), leading to the activation of CCK gene transcription.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical cascade involved in the regulation of CCK gene expression, particularly in response to growth factors. This pathway transmits signals from cell surface receptors to the nucleus. The binding of a growth factor to its receptor tyrosine kinase (RTK) initiates a signaling cascade that typically involves the activation of the small G-protein Ras, which in turn activates a kinase cascade comprising Raf (a MAP3K), MEK (a MAP2K), and finally ERK (a MAPK). Activated ERK can then translocate to the nucleus and phosphorylate a variety of transcription factors, including those that can influence CCK gene expression. It has been shown that both the p38 MAPK and the ERK MAPK pathways contribute to the phosphorylation and activation of CREB, thereby stimulating CCK gene transcription.
Calcium Signaling Pathway
Changes in intracellular calcium concentration ([Ca2+]i) are a crucial signaling mechanism for regulating gene expression. In the context of CCK, amino acids have been shown to stimulate CCK release by activating the calcium-sensing receptor (CaSR). This activation leads to an increase in [Ca2+]i. The influx of extracellular calcium can also be triggered by membrane depolarization and the opening of voltage-gated calcium channels. Elevated intracellular calcium can then activate various downstream effectors, including calcium/calmodulin-dependent protein kinases (CaMKs), which can in turn phosphorylate transcription factors and modulate CCK gene expression.
Experimental Methodologies for Studying CCK Gene Expression
A variety of molecular biology techniques are employed to investigate the expression and regulation of the CCK gene. This section provides detailed protocols for some of the most common and powerful methods.
Luciferase Reporter Assay for CCK Promoter Activity
This assay is used to quantify the activity of the CCK gene promoter and to identify functional regulatory elements.
Protocol:
-
Construct Preparation: Clone the promoter region of the CCK gene upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector. Create various deletion constructs or site-directed mutations to map specific regulatory elements.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., STC-1 enteroendocrine cells or a neuronal cell line) and transfect the cells with the CCK promoter-luciferase construct. Co-transfect with a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
Cell Stimulation: After 24-48 hours, treat the cells with the desired stimuli (e.g., amino acids, growth factors, forskolin) or inhibitors for an appropriate duration.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the Firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity in the same sample.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the untreated control.
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding
ChIP is used to determine whether a specific transcription factor binds to the CCK gene promoter in vivo.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-CREB or anti-Sp1). Use a non-specific IgG as a negative control. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers flanking the putative binding site in the CCK promoter. An enrichment of the target sequence in the specific antibody immunoprecipitation compared to the IgG control indicates binding of the transcription factor.
RNase Protection Assay (RPA) for CCK mRNA Quantification
RPA is a highly sensitive method for the detection and quantification of specific mRNA transcripts.
Protocol:
-
Probe Synthesis: Synthesize a radiolabeled antisense RNA probe complementary to a portion of the CCK mRNA using in vitro transcription.
-
Hybridization: Hybridize the labeled probe in solution with total RNA isolated from the cells or tissue of interest.
-
RNase Digestion: Treat the hybridization reaction with a mixture of RNases that specifically digest single-stranded RNA. The RNA probe that is hybridized to the target CCK mRNA will be protected from digestion.
-
Proteinase K Treatment and Precipitation: Inactivate the RNases with proteinase K, followed by extraction and precipitation of the protected RNA fragments.
-
Gel Electrophoresis and Autoradiography: Resolve the protected fragments on a denaturing polyacrylamide gel and visualize them by autoradiography. The intensity of the protected band is proportional to the amount of CCK mRNA in the original sample.
Conclusion and Future Directions
The expression of the CCK gene is a tightly regulated process that is fundamental to its diverse physiological roles in the gastrointestinal and nervous systems. This guide has provided a detailed overview of the current understanding of CCK gene expression, its regulation by transcription factors and signaling pathways, and the experimental methodologies used to study these processes.
Future research should focus on further elucidating the complex interplay between different signaling pathways in the regulation of CCK transcription. The identification of novel transcription factors and regulatory elements will provide a more complete picture of the molecular machinery governing CCK gene expression. A deeper understanding of these mechanisms will be invaluable for the development of novel therapeutic strategies targeting the CCK system for the treatment of a range of disorders, including obesity, anxiety, and gastrointestinal motility disorders.
References
- 1. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. research.regionh.dk [research.regionh.dk]
- 4. Scholars@Duke publication: Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor. [scholars.duke.edu]
A Technical Guide to the Physiological Concentrations of Cholecystokinin-8 (CCK-8) in Plasma
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cholecystokinin-8 (CCK-8) is the biologically most potent and, in the nervous system, the most abundant form of the peptide hormone cholecystokinin. Secreted by enteroendocrine I-cells of the small intestine in response to nutrients, it is a key regulator of gastrointestinal function, including pancreatic enzyme secretion and gallbladder contraction. It also functions as a potent satiety signal in the central nervous system. Accurate quantification of CCK-8 in plasma is critical for understanding its physiological roles in health and its dysregulation in various pathological states. This guide provides a comprehensive overview of the physiological concentrations of CCK-8, detailed methodologies for its measurement, and an outline of its primary signaling pathway.
Physiological Plasma Concentrations of CCK
Plasma concentrations of cholecystokinin are dynamic, exhibiting low basal levels in the fasting state and rising rapidly following the ingestion of a meal, particularly one rich in fats and proteins.[1] The data presented below are expressed in picomoles per liter (pmol/L) and represent total CCK immunoreactivity or bioactivity, with CCK-8 being a major contributor.
| Condition | Subject Group | Fasting Concentration (pmol/L) | Postprandial Peak Concentration (pmol/L) | Reference |
| Healthy Adults | Normal Young Subjects | 0.9 ± 0.2 | 7.1 ± 1.1 | [2] |
| Normal Subjects | 1.0 ± 0.2 | 6.0 ± 1.6 | [1] | |
| Healthy Lean Men (Low-Fat Diet) | 3.1 ± 0.3 | Not Specified | [3] | |
| Healthy Lean Men (High-Fat Diet) | 4.3 ± 0.4 | Not Specified | [3] | |
| Age-Related Variations | Young Adults | 1.2 ± 0.1 | ~5.8 (after preload) | |
| Older Adults | 4.9 ± 1.6 | ~9.6 (on control day) | ||
| Disease States | Chronic Pancreatitis (with pain) | 31.5 ± 5.8 pg/ml (~27.5 pmol/L) | 75.1 ± 25.4 pg/ml (~65.6 pmol/L) | |
| Cholelithiasis (Difficult LC Group) | 58.6 pg/ml (~51.2 pmol/L) | Not Specified | ||
| Cholelithiasis (Very Difficult LC Group) | 66.23 pg/ml (~57.8 pmol/L) | Not Specified |
*Note: Concentrations were converted from pg/ml to pmol/L for comparison, using the molecular weight of CCK-8 (~1143 g/mol ). Values represent mean ± SEM or mean only.
Methodologies for Quantifying Plasma CCK-8
The accurate measurement of CCK-8 in plasma is challenging due to its low physiological concentrations and cross-reactivity with other peptides like gastrin. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common techniques employed.
Radioimmunoassay (RIA)
RIA is a classic, highly sensitive technique for quantifying picomolar concentrations of hormones. It operates on the principle of competitive binding, where unlabeled CCK-8 in a sample competes with a fixed amount of radiolabeled CCK-8 for a limited number of antibody binding sites.
-
Sample Collection: Blood is collected into iced heparinized tubes and immediately centrifuged to separate the plasma.
-
Extraction (Optional but Recommended): Plasma may be extracted and concentrated using methods like octadecylsilylsilica cartridges to remove interfering substances and increase sensitivity.
-
Assay Reaction: A known quantity of radiolabeled CCK-8 (e.g., with ¹²⁵I) is mixed with a specific anti-CCK-8 antibody and the plasma sample (or standard).
-
Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.
-
Separation: The antibody-bound CCK-8 is separated from the free (unbound) CCK-8. This is often achieved using charcoal, which adsorbs the small, free peptides.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of CCK-8 in the sample is determined by comparing its ability to displace the radiolabeled tracer with a standard curve generated from known concentrations of unlabeled CCK-8. The amount of radioactivity is inversely proportional to the concentration of CCK-8 in the sample.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique that has become a common alternative to RIA. The competitive ELISA format is typically used for small molecules like CCK-8. This method relies on an enzymatic reaction to produce a colored product, and the signal intensity is inversely proportional to the amount of CCK-8 in the sample.
This protocol is a summary based on commercially available kits.
-
Sample/Standard Addition: 50µL of standards or plasma samples are added to the wells of a microplate pre-coated with a capture antibody specific for CCK-8.
-
Competitive Reaction: 50µL of a fixed concentration of biotin-labeled CCK-8 is immediately added to each well. The plate is incubated (e.g., 45 minutes at 37°C), during which the sample CCK-8 and the biotin-labeled CCK-8 compete for binding to the capture antibody.
-
Washing: The plate is washed (e.g., 3 times) to remove any unbound components.
-
Enzyme Conjugate Addition: 100µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well and incubated (e.g., 30 minutes at 37°C). The streptavidin binds to the biotin on the captured CCK-8.
-
Washing: The plate is washed again (e.g., 5 times) to remove unbound enzyme conjugate.
-
Substrate Addition: 90µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product. The plate is incubated (e.g., 15-25 minutes at 37°C) in the dark.
-
Reaction Stop: 50µL of a stop solution (e.g., sulfuric acid) is added, which changes the color from blue to yellow.
-
Detection: The absorbance (Optical Density, OD) is measured immediately at 450 nm using a microplate reader. The concentration of CCK-8 is inversely proportional to the color intensity.
CCK-8 Signaling Pathway
CCK-8 exerts its physiological effects by binding to G protein-coupled receptors (GPCRs). The two main subtypes are the CCK1 receptor (CCK1R, formerly CCK-A for 'alimentary') and the CCK2 receptor (CCK2R, formerly CCK-B for 'brain'). The primary peripheral effects of CCK, such as pancreatic secretion and gallbladder contraction, are mediated by CCK1R.
The CCK1R is predominantly coupled to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This reaction generates two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG remains in the plasma membrane and, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).
The subsequent rise in intracellular calcium and activation of PKC orchestrate the downstream cellular responses, such as the fusion of zymogen granules with the cell membrane in pancreatic acinar cells, leading to enzyme secretion.
References
- 1. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
The Orchestration of Satiety: An In-depth Technical Guide to the Interactions of CCK-8 with Key Gut Hormones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the intricate interplay between cholecystokinin-8 (CCK-8) and other critical gut hormones, namely glucagon-like peptide-1 (GLP-1), peptide YY (PYY), ghrelin, somatostatin, and pancreatic polypeptide. Understanding these interactions is paramount for the development of novel therapeutics targeting metabolic disorders such as obesity and type 2 diabetes. This document delves into the core mechanisms of these hormonal dialogues, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Interactions and Physiological Effects
The gut operates as a complex endocrine organ, releasing a symphony of hormones that regulate appetite, digestion, and metabolism. CCK-8, a key satiety signal released from intestinal I-cells in response to nutrient ingestion, plays a central role in this hormonal network. Its interactions with other gut peptides can be synergistic, additive, or antagonistic, leading to a finely tuned regulation of energy homeostasis.
CCK-8 and GLP-1: A Synergistic Partnership in Satiety
CCK-8 and GLP-1, an incretin hormone released from intestinal L-cells, often work in concert to enhance feelings of fullness and reduce food intake. While some studies suggest their combined effect is additive rather than truly synergistic, their co-administration consistently leads to a greater reduction in appetite than either hormone alone.[1][2][3]
CCK-8 and PYY: A Collaborative Effort to Suppress Appetite
Peptide YY (PYY), another product of intestinal L-cells, is a potent anorexigenic hormone. Exogenous administration of CCK-8 has been shown to stimulate the release of PYY.[4][5] This suggests that part of CCK-8's satiety-inducing effect may be mediated through the subsequent release of PYY, highlighting a cooperative relationship in appetite suppression.
CCK-8 and Ghrelin: An Antagonistic Balance of Hunger and Fullness
In contrast to its synergistic relationship with satiety hormones, CCK-8 acts as a functional antagonist to ghrelin, the primary orexigenic (appetite-stimulating) hormone produced in the stomach. CCK-8 administration has been demonstrated to suppress circulating ghrelin levels, thereby contributing to the cessation of eating. This antagonistic interplay is a critical component of short-term appetite regulation.
CCK-8 and Somatostatin: A Modulatory Interaction
Somatostatin, a peptide produced in the delta cells of the pancreas and other tissues, generally acts as an inhibitory hormone. Its interaction with CCK-8 is complex. In some contexts, somatostatin can antagonize the satiety effects of CCK-8. For instance, high doses of somatostatin-14 have been shown to block the food intake-suppressing effect of CCK-8 in dogs. Conversely, CCK-8 can enhance the glucose-stimulated release of somatostatin from pancreatic islets.
CCK-8 and Pancreatic Polypeptide: A Less Characterized Relationship
Pancreatic Polypeptide (PP), secreted by the F cells of the pancreas, is also involved in appetite regulation. Co-administration of PP analogs with CCK-8 has been shown to have additive effects on reducing food intake in mice. Furthermore, CCK is known to stimulate the secretion of PP, suggesting another layer of interaction in the complex regulation of satiety.
Quantitative Data on Hormonal Interactions
The following tables summarize the quantitative effects of CCK-8 and its interactions with other gut hormones on food intake and hormone secretion from various cited studies.
Table 1: Effects of CCK-8 and GLP-1 on Appetite and Energy Intake in Healthy Men
| Treatment | Dose | Change in Fullness Scores | Change in Desire to Eat Scores | Change in Energy Intake | Reference |
| CCK-8 | 1.8 pmol/kg/min | Increased between 10-60 min (P < 0.001) | Decreased (P = 0.027 vs. control) | Decreased (P < 0.05) | |
| GLP-1 | 0.9 pmol/kg/min | No significant effect | No significant effect | No significant effect | |
| CCK-8 + GLP-1 | 1.8 pmol/kg/min + 0.9 pmol/kg/min | No significant synergistic effect | No significant synergistic effect | No evidence of synergism |
Table 2: Effects of CCK-8 on Plasma Ghrelin and PYY Concentrations in Healthy Men
| Treatment | Dose | Change in Plasma Ghrelin | Change in Plasma PYY | Reference |
| CCK-8 | 1.8 pmol/kg/min | Markedly suppressed (P < 0.001) | Stimulated (P < 0.001) | |
| GLP-1 | 0.9 pmol/kg/min | No effect | Decreased slightly at 120 min (P < 0.05) | |
| CCK-8 + GLP-1 | 1.8 pmol/kg/min + 0.9 pmol/kg/min | Comparable suppression to CCK-8 alone (P < 0.001) | Stimulation was less than with CCK-8 alone (P < 0.001) |
Table 3: Interaction of CCK-8 and Somatostatin-14 on Food Intake in Dogs (4-hour fasted)
| Treatment | Dose (pmol/kg/h) | Effect on Food Intake | Reference |
| CCK-8 | 400 | Depressed by 55% (P < 0.01) | |
| Somatostatin-14 | 40, 400, 4000 | No effect at 40 and 400; Increased by 57% at 4000 (P < 0.01) | |
| CCK-8 (400) + Somatostatin-14 (40, 400, or 4000) | Blocking of CCK-8's depressive effect | ||
| CCK-8 (50 or 400) + Somatostatin-14 (4000) | Blocking of Somatostatin-14's stimulatory effect |
Table 4: Additive Effects of Pancreatic Polypeptide (PP) Analogs and CCK-8 on Food Intake in Mice
| Treatment | Dose (nmol/kg) | Effect on Food Intake | Reference |
| CCK-8 | 25 | Significant suppression (P < 0.001) at early time points | |
| Native PP | 25 | Significantly augmented CCK-8's effect from 90 min onwards (P < 0.05 to 0.01) | |
| [P3]PP | 25 | Significantly augmented CCK-8's effect from 90 min onwards (P < 0.05 to 0.01) |
Signaling Pathways
The physiological effects of these gut hormones are mediated by complex intracellular signaling cascades initiated by their binding to specific G protein-coupled receptors (GPCRs). The following diagrams, generated using the DOT language, illustrate these pathways.
CCK-8 Signaling Pathway
GLP-1 Signaling Pathway
Ghrelin Signaling Pathway
PYY Signaling Pathway
Somatostatin Signaling Pathway
Pancreatic Polypeptide Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of gut hormone interactions.
Hormone Quantification Assays
This protocol provides a general framework for a sandwich ELISA. Specific antibody pairs and standard concentrations will vary depending on the target hormone and the commercial kit used.
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific to the target hormone (e.g., anti-GLP-1 antibody) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add standards of known hormone concentrations and unknown samples (plasma, serum, or tissue extracts) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific to a different epitope of the target hormone. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Reaction: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the hormone in the unknown samples.
-
Standard and Sample Preparation: Prepare a standard curve using known concentrations of synthetic somatostatin. Extract somatostatin from plasma samples using a method such as C18 Sep-Pak cartridges.
-
Assay Setup: In assay tubes, add the standard or extracted sample, a specific anti-somatostatin antibody, and ¹²⁵I-labeled somatostatin tracer.
-
Incubation: Incubate the tubes at 4°C for 24-48 hours to allow for competitive binding between the labeled and unlabeled somatostatin for the antibody.
-
Separation: Separate the antibody-bound from the free radiolabeled somatostatin using a separation agent (e.g., a second antibody or charcoal).
-
Counting: Centrifuge the tubes and measure the radioactivity in the pellet (bound fraction) using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of somatostatin in the samples from this curve.
In Vivo Experimental Protocols
-
Animal Model: Use adult male Sprague-Dawley rats, individually housed and acclimatized to a 12:12-h light-dark cycle.
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein for peptide infusion. Allow for a recovery period of at least one week.
-
Experimental Design: Employ a within-subjects, crossover design where each rat receives all treatments in a randomized order. The treatments could include:
-
Vehicle (saline)
-
CCK-8 (e.g., 1-5 µg/kg)
-
GLP-1 (e.g., 10-30 µg/kg)
-
CCK-8 + GLP-1 (at the same doses)
-
-
Procedure:
-
Fast the rats for a predetermined period (e.g., 12 hours).
-
Infuse the respective peptide(s) or vehicle intravenously over a set duration (e.g., 15 minutes).
-
Immediately after the infusion, provide pre-weighed food and measure cumulative food intake at various time points (e.g., 30, 60, 120 minutes).
-
-
Data Analysis: Analyze the food intake data using a repeated-measures ANOVA to determine the main effects of CCK-8, GLP-1, and their interaction.
-
Subjects: Recruit healthy, non-obese male volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study. Each subject will attend the laboratory on four separate occasions to receive one of the following intravenous infusions:
-
Saline (placebo)
-
CCK-8 (e.g., 1.8 pmol/kg/min)
-
Ghrelin (e.g., 5 pmol/kg/min)
-
CCK-8 + Ghrelin (at the same infusion rates)
-
-
Procedure:
-
Subjects fast overnight.
-
An intravenous cannula is inserted for infusions and another for blood sampling.
-
The infusion is administered for a set period (e.g., 60 minutes).
-
At a specific time point during the infusion (e.g., 30 minutes), a standardized test meal is offered, and energy intake is measured.
-
Blood samples are collected at regular intervals to measure plasma concentrations of CCK, ghrelin, and other relevant hormones.
-
Visual analog scales (VAS) are used to assess subjective feelings of hunger, fullness, and nausea.
-
-
Data Analysis: Analyze energy intake, hormone levels, and VAS scores using appropriate statistical tests (e.g., repeated-measures ANOVA) to evaluate the effects of the treatments and their interaction.
Conclusion
The intricate web of interactions between CCK-8 and other gut hormones underscores the complexity of appetite and metabolic regulation. A thorough understanding of these synergistic and antagonistic relationships is fundamental for the rational design of novel therapeutic strategies for metabolic diseases. The data, signaling pathways, and experimental protocols presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of gut hormone physiology and harnessing their therapeutic potential. Future research should continue to explore the precise molecular mechanisms of these interactions and their implications in various physiological and pathophysiological states.
References
- 1. Dose-dependent effects of cholecystokinin-8 on antropyloroduodenal motility, gastrointestinal hormones, appetite, and energy intake in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of somatostatin on amylase secretion from in vivo and in vitro rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cholecystokinin (CCK)-8, CCK-33, and gastric inhibitory polypeptide (GIP) on basal and meal-stimulated pancreatic hormone secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous CCK-8, but not GLP-1, suppresses ghrelin and stimulates PYY release in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cholecystokinin-8 (CCK-8) in the Pathophysiology of Panic and Anxiety Disorders: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system (CNS) and has been extensively implicated in the neurobiology of anxiety and panic disorder.[1][2] The administration of CCK agonists, particularly the tetrapeptide fragment (CCK-4) and the octapeptide (CCK-8), reliably induces anxiety and panic-like symptoms in both preclinical models and humans.[2][3] This effect is primarily mediated by the cholecystokinin-B (CCK-B, also known as CCK2) receptor subtype, which is densely expressed in key brain regions associated with fear and anxiety, such as the amygdala, hippocampus, and prefrontal cortex.[4] This technical guide provides an in-depth review of the mechanisms of action, key experimental findings, and relevant clinical data surrounding the role of CCK-8 and the broader CCK system in panic and anxiety disorders. It details the underlying signaling pathways, summarizes quantitative data from pivotal studies, and outlines common experimental protocols used to investigate the panicogenic effects of CCK.
Introduction to the Cholecystokinin System
Cholecystokinin is a peptide hormone and neurotransmitter that exists in various isoforms, with the sulfated octapeptide (CCK-8S) being a predominant form in the brain. It exerts its physiological effects by binding to two G protein-coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2). While CCK-A receptors are found primarily in the periphery (e.g., gastrointestinal tract) and some discrete brain regions, CCK-B receptors are the predominant form in the CNS and have been the primary focus of anxiety research. The widespread distribution of CCK and its receptors in limbic and cortical structures positions it as a critical modulator of emotional behavior.
Mechanism of Action and Signaling Pathways
The anxiogenic and panicogenic effects of CCK are mediated predominantly through the activation of CCK-B receptors. High densities of CCK neurons and CCK-B receptors are found in the centromedial amygdaloid nuclei, a critical hub for processing fear and anxiety.
Core Signaling Mechanism: Activation of the CCK-B receptor by agonists like CCK-8 or CCK-4 leads to neuronal excitation. This process is believed to modulate the activity of other major neurotransmitter systems, thereby creating a state of heightened arousal and anxiety. The primary interactions include:
-
GABAergic System: CCK-8 has been shown to modulate gamma-aminobutyric acid (GABA) levels in a region-specific and dose-dependent manner. Systemic administration of CCK-8S in rats alters GABA levels in the hippocampus, frontal cortex, and striatum. This interaction is significant as the GABAergic system is the primary target for classic anxiolytics like benzodiazepines. CCK-positive interneurons often co-express GABA, suggesting a direct role in sculpting inhibitory networks.
-
Glutamatergic System: CCK can reduce glutamate transmission at excitatory synapses via CCK-B receptors and inhibit NMDA receptor-activated currents. This suggests a complex modulatory role where CCK can influence the balance of excitation and inhibition within critical brain circuits.
-
Other Neurotransmitters: The CCK system interacts extensively with serotonergic, dopaminergic, and noradrenergic pathways, all of which are implicated in the regulation of mood and anxiety.
Below is a diagram illustrating the proposed signaling pathway for CCK-B receptor-mediated anxiety.
Preclinical Evidence from Animal Models
Animal models have been instrumental in establishing the anxiogenic properties of the CCK system. Various paradigms have demonstrated that systemic or direct intracerebral administration of CCK-B agonists reliably produces anxiety-like behaviors.
Key Findings:
-
Anxiogenic Effects of Agonists: Non-selective CCK agonists like CCK-8 and caerulein, as well as selective CCK-B agonists like CCK-4 and pentagastrin, increase anxiety-like behaviors in rodents in tests such as the Elevated Plus Maze (EPM). Intra-amygdala infusion of CCK-8 also produces a potent anxiogenic effect.
-
Anxiolytic Effects of Antagonists: Selective CCK-B receptor antagonists, including CI-988, L-365,260, and PD-135,158, produce anxiolytic-like effects in animal models. Notably, these effects are often more apparent in states of heightened anxiety (e.g., during ethanol withdrawal or fear-potentiated startle) rather than under baseline conditions, suggesting a neuromodulatory role for CCK.
Table 1: Summary of Quantitative Data from Preclinical Studies
| Compound | Species | Model / Brain Region | Dose | Effect | Reference |
| CCK-8S | Rat | Striatum | 10 nmol/kg (i.p.) | +31% increase in GABA levels | |
| CCK-8S | Rat | Hippocampus | 100 nmol/kg (i.p.) | +78% increase in GABA levels | |
| CCK-8S | Rat | Frontal Cerebral Cortex | 100 nmol/kg (i.p.) | +81% increase in GABA levels | |
| CCK-8S | Rat | Olfactory Bulbs | 100 nmol/kg (i.p.) | -57% decrease in GABA levels | |
| CCK-8 | Mouse | Prelimbic Cortex (PrL) | 10 ng (infusion) | Induced social avoidance and decreased time in EPM open arms | |
| PD 135,158 | Rat | N/A | 1 mg/kg (i.p.) | Prevented CCK-8S-induced changes in GABA levels | |
| CCK-8S | Rat | Hippocampus (CA1) | N/A | Increased fEPSP amplitude from 94% to 137% in stressed rats |
Clinical Evidence from Human Studies
The most compelling evidence for the role of CCK in panic disorder comes from human challenge studies. Intravenous administration of the CCK-B agonist CCK-4 reliably provokes panic attacks in both healthy volunteers and, more acutely, in patients with panic disorder.
Key Findings:
-
Panic Induction: Bolus injections of CCK-4 induce panic attacks that are subjectively indistinguishable from spontaneous attacks experienced by patients with panic disorder.
-
Dose-Dependent Effect: The panicogenic effect of CCK-4 is dose-dependent.
-
Hypersensitivity in Panic Disorder: Patients with panic disorder exhibit a profound hypersensitivity to the panic-inducing effects of CCK-4 and pentagastrin compared to healthy controls.
-
Therapeutic Failure of Antagonists: Despite the strong evidence from challenge studies, clinical trials of CCK-B antagonists have been largely disappointing. For instance, the antagonist CI-988 was not superior to placebo in reducing panic attacks in patients with panic disorder or in treating generalized anxiety disorder. This failure may be attributable to several factors, including poor pharmacokinetic properties (e.g., low bioavailability or blood-brain barrier penetration) of the compounds tested.
Table 2: Summary of Quantitative Data from Human CCK Challenge Studies
| Compound | Population | Dose (IV) | Panic Attack Rate | Key Finding | Reference |
| CCK-4 | Panic Disorder Patients (n=11) | Not specified | 100% (11/11) | All patients experienced a panic attack identical to their spontaneous ones. Placebo induced zero attacks. | |
| CCK-4 | Panic Disorder Patients (n=12) | 25 µg | 44% (4/9) | Panic symptoms were provoked in a dose-dependent fashion. | |
| CCK-4 | Panic Disorder Patients (n=12) | 50 µg | 71% (5/7) | Higher dose led to a higher panic rate. | |
| L-365,260 (Antagonist) | Panic Disorder Patients | N/A | N/A | Blocked CCK-4-induced panic attacks in an earlier study but failed in a larger placebo-controlled trial. | |
| CI-988 (Antagonist) | Panic Disorder Patients (n=41) | 100 mg TID for 6 weeks | No difference from placebo | The antagonist was not superior to placebo in reducing the weekly rate of panic attacks. |
Experimental Protocols
Reproducible experimental models are crucial for studying the CCK system's role in anxiety and for screening potential therapeutic agents.
Protocol: Human CCK-4 Challenge Test
This protocol describes a typical design for assessing the panicogenic effects of CCK-4 in human subjects.
-
Subject Recruitment: Recruit participants (e.g., diagnosed with Panic Disorder per DSM criteria and/or healthy controls) after obtaining informed consent. Conduct a full medical and psychiatric screening to exclude contraindications.
-
Procedure Environment: Conduct the study in a controlled laboratory or clinical setting with medical support available.
-
Baseline Phase: Insert an intravenous catheter into a forearm vein for infusions. Allow the subject to rest for at least 30 minutes. Record baseline physiological measures (heart rate, blood pressure) and psychological ratings (e.g., Panic Symptom Scale, Visual Analogue Scale for anxiety).
-
Drug Administration: Administer a bolus intravenous injection of CCK-4 (e.g., 25-50 µg) or saline placebo over 5-10 seconds. The design is typically double-blind and placebo-controlled.
-
Assessment: Continuously monitor physiological responses. Assess subjective symptoms and the presence of a panic attack immediately following the injection and at regular intervals (e.g., 2, 5, 10, 30 minutes). A panic attack is typically defined by the presence of a specific number of DSM-defined panic symptoms.
-
Data Analysis: Compare the frequency and intensity of panic symptoms and changes in physiological parameters between the CCK-4 and placebo conditions.
The workflow for this protocol is visualized below.
Protocol: Rodent CCK-Induced Anxiety Model (Elevated Plus Maze)
This protocol outlines the use of CCK agonists to induce an anxiogenic state in rats, measured by the EPM test.
-
Animals: Use adult male rats (e.g., Wistar or Sprague-Dawley). House them under standard laboratory conditions with a 12h light/dark cycle. Allow for at least one week of acclimatization before testing.
-
Surgical Preparation (if applicable): For direct central administration, stereotaxically implant a guide cannula aimed at a specific brain region, such as the basolateral amygdala (BLA) or central nucleus of the amygdala (CeA). Allow for a post-operative recovery period of 5-7 days.
-
Drug Preparation: Dissolve CCK-8 or CCK-4 in sterile saline or artificial cerebrospinal fluid (aCSF) for central infusions.
-
Drug Administration: Administer the CCK agonist via intraperitoneal (i.p.) injection or through the implanted cannula (intra-CeA/BLA infusion) 15-30 minutes before behavioral testing. The control group receives a vehicle injection.
-
Behavioral Testing (EPM):
-
The EPM apparatus consists of four arms (two open, two closed) elevated above the floor.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session with a video camera for later scoring.
-
-
Data Analysis: Score the video for traditional anxiety-like behavior metrics:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
An anxiogenic effect is indicated by a significant reduction in the time spent and/or entries into the open arms compared to the vehicle-treated control group.
-
Discussion and Future Directions
The "CCK hypothesis of panic" posits that a hyperactive or hypersensitive CCK system contributes to the vulnerability to panic attacks. This is strongly supported by the consistent and potent panic-inducing effects of CCK-B agonists in susceptible individuals.
However, the failure of CCK-B antagonists in clinical trials presents a significant challenge to this hypothesis and to the development of CCK-based anxiolytics. Several explanations for this discrepancy exist:
-
Pharmacokinetic Issues: The antagonists tested may have had insufficient bioavailability or ability to penetrate the blood-brain barrier to engage their CNS targets effectively.
-
Complexity of Anxiety: Panic disorder is a complex neuropsychiatric condition involving multiple interacting neurotransmitter systems. Targeting only the CCK system may be insufficient to produce a robust therapeutic effect, especially compared to broad-acting agents like SSRIs or benzodiazepines.
-
Neuromodulatory Role: CCK may act as a neuromodulator that is primarily recruited during potentiated states of stress or fear, rather than being a primary driver of baseline anxiety. Therefore, antagonists may only be effective in preventing acute panic but not in treating the underlying disorder.
The logical relationship underpinning the CCK hypothesis and the rationale for antagonist development is depicted below.
Future research should focus on developing novel CCK-B antagonists with improved pharmacokinetic profiles. Furthermore, investigating the genetic characteristics of the CCK-B receptor system in patients with panic disorder could help identify specific anomalies or polymorphisms that confer vulnerability, potentially leading to more personalized therapeutic strategies.
Conclusion
The evidence overwhelmingly supports a significant role for the cholecystokinin system, particularly CCK-8 and the CCK-B receptor, in the mediation of anxiety and the acute precipitation of panic attacks. The CCK-4 challenge model remains a powerful and reliable tool for studying the neurobiology of panic in humans. While the therapeutic potential of targeting this system has yet to be realized, the wealth of preclinical and clinical data provides a solid foundation for continued investigation. A deeper understanding of CCK's complex interactions with other neurotransmitter systems and the development of pharmacokinetically superior antagonists are critical next steps for translating these findings into effective treatments for panic and anxiety disorders.
References
- 1. Cholecystokinin in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two faces of cholecystokinin: anxiety and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin and panic disorder | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 4. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vivo Administration of Cholecystokinin Octapeptide (CCK-8) in Rodents
Introduction
Cholecystokinin octapeptide (CCK-8) is a biologically active, sulfated peptide that functions as a key regulator of gastrointestinal function and as a neurotransmitter in the central nervous system. In research settings, exogenous administration of CCK-8 is a widely used tool to study the mechanisms of satiety, feeding behavior, anxiety, and pain modulation.[1][2] Historically, CCK was the first gastrointestinal peptide observed to inhibit feeding in rats.[1] Its ability to reduce food intake is primarily mediated by activating CCK1 receptors on vagal afferent fibers, which transmit satiety signals from the gut to the hindbrain.[1][3] These application notes provide detailed protocols for the preparation and in vivo administration of CCK-8 in rodents for common research applications.
Key Applications
-
Satiety and Food Intake Studies: CCK-8 is used to investigate the short-term regulation of appetite. Administration typically reduces meal size and duration in a dose-dependent manner.
-
Anxiety Research: CCK-8 is known to have anxiogenic (anxiety-producing) effects, making it a useful tool for studying the neurobiology of anxiety and screening potential anxiolytic compounds.
-
Pain Modulation: Evidence suggests an interaction between CCK-8 and opioid systems in the context of pain modulation.
-
Gastric Motility: The peptide plays a role in regulating gastric emptying.
Protocols for In Vivo Administration of CCK-8
Protocol 1: Preparation of CCK-8 for Injection
1.1. Materials and Reagents
-
Cholecystokinin Octapeptide (CCK-8), sulfated form
-
Sterile 0.9% saline solution (vehicle)
-
Bovine Serum Albumin (BSA) (optional, can be added to the vehicle to prevent peptide adhesion to tubes)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
1.2. Procedure
-
Reconstitution: Allow the lyophilized CCK-8 powder to equilibrate to room temperature before opening the vial. Reconstitute the peptide in a small volume of sterile 0.9% saline to create a concentrated stock solution. Gently vortex to ensure complete dissolution.
-
Dilution to Working Concentration: Perform serial dilutions from the stock solution using sterile 0.9% saline as the vehicle to achieve the desired final concentrations for injection. The final concentration should be calculated based on the desired dose (µg/kg or nmol/kg) and the injection volume (typically 1-5 ml/kg for intraperitoneal injection).
-
Storage: Store the stock solution and aliquots of working solutions at -20°C or below. Avoid repeated freeze-thaw cycles. For immediate use, solutions can be kept on ice.
Protocol 2: Administration of CCK-8 to Rodents
2.1. Routes of Administration The most common routes for CCK-8 administration are intraperitoneal (IP) and intravenous (IV). IP injection is generally more effective for inhibiting food intake compared to IV injection at the same dose.
-
Intraperitoneal (IP) Injection:
-
Procedure: Properly restrain the rodent and locate the lower right or left abdominal quadrant. Insert a 25-27 gauge needle at a shallow angle to avoid puncturing internal organs. Inject the calculated volume of CCK-8 solution.
-
Volume: Typically 1-5 ml/kg.
-
-
Intravenous (IV) Injection:
-
Procedure: This route requires more technical skill. In rats and mice, the lateral tail vein is most commonly used. The animal may need to be placed in a restrainer, and the tail warmed to dilate the vein. Use a 27-30 gauge needle.
-
Volume: For a bolus injection, the maximum volume is typically 1-5 ml/kg.
-
2.2. Safety Precautions
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Personnel should be properly trained in animal handling and injection techniques.
-
Use appropriate personal protective equipment (PPE).
-
Monitor animals for any adverse reactions following injection.
Experimental Protocols and Data
Protocol 3: Satiety and Food Intake Suppression Assay
This experiment measures the effect of CCK-8 on food consumption in rodents.
3.1. Experimental Workflow Diagram
Caption: Workflow for a typical CCK-8-induced food intake suppression study.
3.2. Detailed Methodology
-
Animal Preparation: Acclimate male Sprague-Dawley or Wistar rats to individual housing and the specific diet for several days. Handle the animals daily to reduce stress.
-
Fasting: To ensure a robust feeding response, food-deprive the animals overnight (e.g., 16 hours) while allowing free access to water.
-
Administration: At the beginning of the dark cycle (for nocturnal rodents), inject the animals intraperitoneally with either vehicle (0.9% saline) or CCK-8 at the desired dose.
-
Measurement: Immediately after injection, present a pre-weighed amount of food. Measure the amount of food consumed at specific time points, such as 30, 60, and 120 minutes, by weighing the remaining food and accounting for spillage.
-
Data Analysis: Calculate the cumulative food intake for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different CCK-8 doses to the vehicle control group.
3.3. Quantitative Data Summary
Table 1: Recommended Dosages and Administration Routes for CCK-8 in Rodents
| Species | Route | Vehicle | Dose Range (µg/kg) | Dose Range (nmol/kg) | Primary Application | Reference(s) |
|---|---|---|---|---|---|---|
| Rat | IP | 0.9% Saline | 2 - 40 | ~1.8 - 35 | Food Intake Suppression | |
| Rat | IP | 0.9% Saline | 0.7 - 6 | 0.6 - 5.2 | Meal Pattern Analysis | |
| Rat | IV | 0.9% Saline | 2 - 16 | ~1.8 - 14 | Food Intake Suppression |
| Rat | IV | 0.9% Saline | 0.3 - 3 | ~0.26 - 2.6 | Gastric Motility | |
Table 2: Summary of CCK-8 Effects on Food Intake in Rats
| Dose (IP) | Duration | % Reduction in Food Intake (vs. Vehicle) | Animal Model / Conditions | Reference |
|---|---|---|---|---|
| 1.8 nmol/kg (~2 µg/kg) | 40 min | 64% | Ad libitum fed, dark phase | |
| 5.2 nmol/kg (~6 µg/kg) | 1 hour | 51% | Ad libitum fed, dark phase | |
| 0.6 µg/kg | 30 min | 52% | Fasted | |
| 8 µg/kg | Test Meal | Significant reduction (value not specified) | 16-h food deprived |
| 40 µg/kg | Test Meal | Significant reduction (value not specified) | 16-h food deprived | |
Protocol 4: Anxiety-Like Behavior Assessment (Elevated Plus Maze)
This protocol assesses the anxiogenic effects of CCK-8 using the Elevated Plus Maze (EPM), a standard test for anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
4.1. Detailed Methodology
-
Apparatus: The EPM consists of four arms (e.g., 50 cm long x 10 cm wide) set in a plus configuration, elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (closed arms), and the other two are open.
-
Animal Preparation: Acclimate mice (e.g., C57BL/6J) to the testing room for at least 1 hour before the experiment.
-
Administration: Inject mice intraperitoneally with CCK-8 or vehicle. The timing before the test is critical (e.g., 15-30 minutes) and should be standardized.
-
Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for a set period (typically 5 minutes). The session is recorded by an overhead video camera for later analysis.
-
Behavioral Measures: Score the following parameters using video tracking software or manual observation:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Data Analysis: An anxiogenic effect of CCK-8 would be indicated by a significant decrease in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group. Analyze data using a t-test or ANOVA.
Signaling Pathway
CCK-8 released from the small intestine during a meal acts on CCK1 receptors located on the terminals of vagal afferent neurons. These neurons project to the nucleus of the solitary tract (NTS) in the hindbrain, relaying the satiety signal. This signaling cascade requires the activation of NMDA-type glutamate receptors within the hindbrain to produce the food intake-reducing effect.
Caption: Simplified signaling pathway for CCK-8-induced satiety.
References
Application Notes and Protocols for CCK-8 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting Cholecystokinin-8 (CCK-8) receptor binding and functional assays. The methodologies outlined are essential for the screening and characterization of novel compounds targeting the cholecystokinin receptors, CCK1 and CCK2.
Cholecystokinin (CCK) receptors, members of the G-protein coupled receptor (GPCR) superfamily, are crucial in regulating various physiological processes, including digestion, satiety, and anxiety.[1][2] The two main subtypes, CCK1 and CCK2, are distinguished by their ligand selectivity and tissue distribution.[1][2] The CCK1 receptor is found predominantly in the gastrointestinal tract, while the CCK2 receptor is abundant in the central nervous system.[3]
This document details three primary assay types:
-
Radioligand Binding Assays: The gold standard for determining the affinity of a ligand for a receptor.
-
Functional Assays: To measure the cellular response following receptor activation, including calcium flux and β-arrestin recruitment.
-
Non-Radioactive Binding Assays: A safer and more convenient alternative to radioligand-based methods.
Signaling Pathways
Activation of CCK receptors initiates downstream signaling cascades. The CCK1 receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This process culminates in an increase in intracellular calcium concentration. The CCK2 receptor also couples to Gq/11, stimulating the calcium flux pathway, and can additionally recruit β-arrestin, a key regulator of GPCR signaling and desensitization.
Figure 1. CCK1 Receptor Signaling Pathway.
Figure 2. CCK2 Receptor Signaling Pathways.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for measuring the affinity of ligands for their receptors. These assays can be performed in a competitive format to determine the inhibition constant (Ki) of a test compound, or in a saturation format to determine the dissociation constant (Kd) and receptor density (Bmax).
Experimental Workflow: Radioligand Binding Assay
Figure 3. Radioligand Binding Assay Workflow.
Protocol: CCK1 Receptor Radioligand Binding Assay
This protocol is designed for a competitive binding assay using [¹²⁵I]-Bolton-Hunter labeled CCK-8.
Materials:
-
Membrane Preparation: From 1321N1 cells stably transfected with the human CCK1 receptor.
-
Radioligand: [¹²⁵I]-Bolton-Hunter labeled CCK-8.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 1 µM unlabeled CCK-8.
-
Filtration Plates: 96-well plates with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer, centrifuge to pellet membranes, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of test compound at various concentrations or buffer (for total binding).
-
50 µL of radioligand ([¹²⁵I]CCK-8) at a final concentration of approximately 5 nM.
-
150 µL of membrane preparation (typically 10-30 µg of protein).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Protocol: CCK2 Receptor Radioligand Binding Assay
This protocol describes a saturation binding assay using [³H]JB93182.
Materials:
-
Membrane Preparation: From rat cerebral cortex or cells expressing the CCK2 receptor.
-
Radioligand: [³H]JB93182.
-
Assay Buffer: 50 mM Tris-HCl, 0.089 mM bacitracin, pH 6.96.
-
Non-specific Binding Control: 1 µM YM022.
-
Filtration and Detection Equipment: As for the CCK1 assay.
Procedure:
-
Membrane Preparation: As described for the CCK1 assay.
-
Assay Setup: In a 96-well plate, add various concentrations of [³H]JB93182 (e.g., 0.02-6 nM) to wells containing either buffer (for total binding) or 1 µM YM022 (for non-specific binding). Add the membrane preparation (e.g., 8 mg original wet weight of tissue).
-
Incubation: Incubate for 2.5 hours at 21°C.
-
Filtration and Detection: As described for the CCK1 assay.
-
Data Analysis: Subtract non-specific binding to obtain specific binding. Plot specific binding against the radioligand concentration and use non-linear regression to determine the Kd and Bmax.
Quantitative Data: Radioligand Binding Assays
| Receptor | Radioligand | Tissue/Cell Source | Kd / Ki | Bmax | Reference(s) |
| CCK1 | [¹²⁵I]BH-CCK-8 | Rat pancreatic acini | 64 pM (high affinity site) | Not specified | |
| CCK1 | CCK-8 | Human CCK1-CHO cells | 0.6-1 nM (Ki) | Not specified | |
| CCK2 | [³H]JB93182 | Rat cerebral cortex | ~1 nM (pKL 10.34) | Not specified | |
| CCK2 | CCK-8 | Human CCK2 receptor | 0.3-1 nM (Ki) | Not specified | |
| CCK2 | [¹⁷⁷Lu]Lu-DOTA-MGS5 | A431-CCK2R cells | 5.25 ± 1.61 nM | Not specified |
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator.
Protocol: CCK1 Receptor Calcium Flux Assay
This assay measures the increase in intracellular calcium following CCK1 receptor activation.
Materials:
-
Cells: HiTSeeker CCKAR Cell Line or other cells stably expressing the human CCK1 receptor.
-
Agonist: CCK Octapeptide.
-
Calcium Indicator Dye: e.g., Fluo-4 AM or Indo-1.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorimetric Plate Reader.
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 60-90 minutes at 37°C.
-
Compound Addition: Add test compounds (for antagonist screening) and incubate for a specified time.
-
Agonist Stimulation and Detection: Place the plate in the fluorimetric reader and initiate reading. After establishing a baseline, inject the agonist (CCK-8) and continue to record the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence intensity. For agonist dose-response curves, plot the peak fluorescence response against the log of the agonist concentration to determine the EC₅₀. For antagonists, determine the IC₅₀ from the inhibition of the agonist response.
Protocol: CCK2 Receptor β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CCK2 receptor.
Materials:
-
Cells: CCK2R Nomad Cell Line or other cells co-expressing the CCK2 receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Agonist: Cholecystokinin (CCK) or Gastrin.
-
Detection Reagent: Depending on the assay format (e.g., BRET, HTRF, or fluorescence imaging).
-
Plate Reader or High-Content Imager.
Procedure:
-
Cell Plating: Seed cells into an appropriate assay plate.
-
Compound Addition: Add test compounds and incubate.
-
Agonist Stimulation: Add the agonist (CCK or gastrin) and incubate for a time determined by kinetic experiments (e.g., 30 minutes).
-
Detection: Add detection reagents according to the manufacturer's protocol and measure the signal (e.g., BRET ratio, HTRF signal, or fluorescence translocation).
-
Data Analysis: For agonists, plot the signal against the log of the concentration to determine the EC₅₀. For antagonists, determine the IC₅₀ from the inhibition of the agonist-induced signal.
Quantitative Data: Functional Assays
| Receptor | Assay Type | Agonist/Antagonist | Cell Line | EC₅₀ / IC₅₀ | Reference(s) |
| CCK1 | Calcium Flux | CCK Octapeptide | HiTSeeker CCKAR | 4.17 x 10⁻¹⁰ M | |
| CCK1 | Calcium Flux | CCK-8 | Porcine chief cells | 6 nM | |
| CCK2 | β-Arrestin Recruitment | CCK | HEK 293 | 26.1 ± 3.1 nM | |
| CCK2 | β-Arrestin Recruitment | Gastrin | HEK 293 | 10.5 ± 3.3 nM | |
| CCK2 | β-Arrestin Recruitment | PD135,158 (antagonist) | HEK 293 | 95.9 ± 8.0 nM (IC₅₀) |
Non-Radioactive Binding Assays
Non-radioactive methods offer significant advantages in terms of safety, cost, and ease of use. Fluorescence Polarization (FP) is one such technique.
Protocol: CCK1 Receptor Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light when a small fluorescent ligand binds to the larger receptor protein.
Materials:
-
Receptor Preparation: Solubilized CCK1 receptor.
-
Fluorescent Ligand: A fluorescently labeled CCK1 receptor antagonist (e.g., a fluorescent benzodiazepine derivative).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Plate Reader with FP capability.
Procedure:
-
Assay Setup: In a black microplate, add the fluorescent ligand at a fixed concentration.
-
Compound Addition: Add test compounds at various concentrations.
-
Receptor Addition: Add the solubilized CCK1 receptor to initiate the binding reaction.
-
Incubation: Incubate at room temperature to reach equilibrium.
-
Detection: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The binding of the fluorescent ligand to the receptor results in a high FP signal. Displacement by a competitor leads to a decrease in the FP signal. Determine the IC₅₀ from the dose-response curve.
Quantitative Data: Non-Radioactive Binding Assay
| Receptor | Assay Type | Ligand | Kd / IC₅₀ | Reference(s) |
| CCK1 | Fluorescence Polarization | L-364,718 (antagonist) | 16 ± 4 nM (IC₅₀) | |
| CCK1 | Fluorescence Polarization | CCK | 340 ± 180 nM (IC₅₀) |
References
Application Notes and Protocols for Inducing Panic Attacks in Animal Models Using Cholecystokinin-8 (CCK-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin (CCK) is a neuropeptide that plays a significant role in anxiety and panic disorders.[1] The sulfated octapeptide form, CCK-8, and its C-terminal tetrapeptide fragment, CCK-4, are potent agonists of the cholecystokinin-2 (CCK-2) receptor, which is widely distributed in the brain.[2][3] Activation of the CCK-2 receptor has been shown to induce anxiety-like behaviors and panic attacks in both humans and animal models.[1][4] This makes CCK-8 and its analogs valuable tools for studying the neurobiology of panic and for screening potential anxiolytic and anti-panic therapeutics. These application notes provide detailed protocols for using CCK-8 to induce panic-like states in rodent models and for assessing the behavioral outcomes.
Data Presentation
The following tables summarize typical dosage ranges and administration routes for CCK-8 and its analog CCK-4 to induce panic-like behaviors in rats.
Table 1: Systemic Administration of CCK Agonists in Rats
| Compound | Administration Route | Dosage Range | Vehicle | Behavioral Test | Reference |
| CCK-8 (sulfated) | Intraperitoneal (i.p.) | 1 - 8 nmol/kg | Saline | Elevated T-Maze | |
| CCK-4 | Intraperitoneal (i.p.) | 25 - 100 µg/kg | Saline | Elevated Plus-Maze | |
| Caerulein (CCK-8 analog) | Intraperitoneal (i.p.) | 10 - 40 µg/kg | Saline | Elevated Plus-Maze |
Table 2: Intracerebral Administration of CCK-8 in Wistar Rats
| Brain Region | Administration Route | Dosage | Volume | Behavioral Test | Reference |
| Dorsolateral Periaqueductal Gray (dlPAG) | Microinjection | 0.5 and 1.0 µg | 0.5 µL | Elevated Plus-Maze, Defensive Burying | |
| Ventrolateral Periaqueductal Gray (vlPAG) | Microinjection | 0.5 and 1.0 µg | 0.5 µL | Elevated Plus-Maze, Defensive Burying | |
| Dorsal Periaqueductal Gray (DPAG) | Microinjection | 10, 25, and 50 ng | 0.2 µL | Elevated T-Maze | |
| Central Amygdala (CeA) | Microinjection | 1 µg | 0.2 µL | Light-Dark Box, Large Open Field |
Experimental Protocols
Protocol 1: Systemic (Intraperitoneal) Administration of CCK-8 and Behavioral Testing in the Elevated Plus-Maze
Objective: To induce an acute anxiety-like state in rats using systemic administration of CCK-8 and assess the behavioral response using the elevated plus-maze (EPM).
Materials:
-
Male Wistar rats (250-300 g)
-
Cholecystokinin-8 (sulfated), lyophilized powder
-
Sterile 0.9% saline solution
-
Elevated plus-maze apparatus (for rats: two open arms, 50x10 cm; two closed arms, 50x10x40 cm; central platform, 10x10 cm; elevated 50 cm from the floor)
-
Video recording and tracking system
Procedure:
-
Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water. Handle the animals for 3-5 days before testing to minimize stress.
-
CCK-8 Solution Preparation: On the day of the experiment, dissolve CCK-8 in sterile 0.9% saline to the desired concentration (e.g., to achieve a final dose of 4 nmol/kg in an injection volume of 1 ml/kg).
-
Administration: Administer the CCK-8 solution or saline (vehicle control) via intraperitoneal (i.p.) injection.
-
Behavioral Testing:
-
5-10 minutes post-injection, place the rat on the central platform of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use a video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Interpretation: A significant decrease in the time spent and the number of entries into the open arms in the CCK-8 treated group compared to the control group is indicative of an anxiogenic-like effect.
Protocol 2: Intracerebral (Intra-PAG) Microinjection of CCK-8 and Behavioral Assessment in the Elevated T-Maze
Objective: To investigate the role of CCK-8 in a specific brain region, the periaqueductal gray (PAG), in inducing panic-like escape behavior using the elevated T-maze.
Materials:
-
Male Wistar rats with stereotaxically implanted guide cannulae aimed at the dorsal PAG (DPAG).
-
Cholecystokinin-8 (sulfated)
-
Artificial cerebrospinal fluid (aCSF)
-
Microinjection pump and tubing
-
Internal injection cannulae
-
Elevated T-maze apparatus (for rats: one enclosed arm, 50x12x30 cm; two open arms, 50x12 cm; elevated 50 cm from the floor)
-
Stopwatch
Procedure:
-
Surgical Preparation: Perform stereotaxic surgery to implant a guide cannula aimed at the DPAG under anesthesia. Allow at least one week for recovery.
-
CCK-8 Solution Preparation: Dissolve CCK-8 in aCSF to the desired concentration (e.g., 25 ng/0.2 µL).
-
Microinjection:
-
Gently restrain the rat and insert the internal injection cannula, extending beyond the tip of the guide cannula, into the DPAG.
-
Infuse 0.2 µL of the CCK-8 solution or aCSF (vehicle) over 60 seconds.
-
Leave the injection cannula in place for an additional 60 seconds to allow for diffusion.
-
-
Behavioral Testing (Elevated T-Maze):
-
The elevated T-maze allows for the assessment of two types of defensive behavior: inhibitory avoidance (related to generalized anxiety) and one-way escape (related to panic).
-
Inhibitory Avoidance: Place the rat at the distal end of the enclosed arm and measure the time it takes to withdraw from this arm with all four paws. Repeat this for three trials. An increase in withdrawal latency across trials indicates learned avoidance.
-
One-Way Escape: Immediately after the third inhibitory avoidance trial, place the rat at the end of one of the open arms and record the time taken to move to the enclosed arm. This is a measure of escape from an aversive, open space.
-
-
Data Analysis:
-
Analyze the latency to leave the enclosed arm across the three avoidance trials.
-
Analyze the latency to escape from the open arm.
-
-
Interpretation: A potentiation of the one-way escape behavior (decreased latency to escape) following intra-DPAG injection of CCK-8 suggests a panicogenic action.
Visualization of Signaling Pathways and Experimental Workflows
CCK-2 Receptor Signaling Pathway in Neuronal Excitation
Caption: CCK-2 receptor signaling cascade leading to increased neuronal excitability.
Experimental Workflow for CCK-8 Induced Panic Model
Caption: Workflow for inducing and assessing panic-like behavior using CCK-8.
References
- 1. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different pathways mediated by CCK1 and CCK2 receptors: effect of intraperitonal mrna antisense oligodeoxynucleotides to cholecystokinin on anxiety-like and learning behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 4. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholecystokinin Octapeptide (CCK-8) for Studying Food Intake Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin octapeptide (CCK-8), a biologically active fragment of the gastrointestinal hormone cholecystokinin, is a critical regulator of food intake and satiety.[1][2][3] Released from enteroendocrine I-cells in the proximal small intestine in response to dietary fats and proteins, CCK-8 acts as a physiological satiety signal, reducing meal size and duration.[4][5] Its potent anorexigenic effects have made it an invaluable tool in the study of ingestive behavior and a target for the development of anti-obesity therapeutics. These application notes provide a comprehensive overview of the use of CCK-8 in food intake research, including its mechanism of action, detailed experimental protocols, and quantitative data from key studies.
Mechanism of Action
CCK-8 primarily exerts its satiety-inducing effects through the activation of CCK-A receptors located on the peripheral terminals of vagal afferent neurons that innervate the gastrointestinal tract, particularly the stomach and duodenum. This interaction triggers a signaling cascade that transmits satiety signals to the nucleus of the solitary tract (NTS) in the hindbrain. The NTS then integrates these signals and projects to higher brain centers, including the hypothalamus, to promote meal termination. While CCK-8 does not readily cross the blood-brain barrier, central CCK receptors also play a role in the regulation of food intake. The anorexic activity of CCK-8 is mediated through its interaction with CCK receptors, and this effect can be blocked by CCK-A receptor antagonists.
Signaling Pathway of CCK-8 in Satiety Regulation
The signaling pathway initiated by CCK-8 involves a complex interplay between the gut and the brain, primarily mediated by the vagus nerve.
Experimental Protocols
Animal Models and Preparation
-
Species: Rats (Sprague-Dawley, Wistar), mice (C57BL/6, ob/ob), dogs, pigs, and monkeys have been successfully used in CCK-8 studies.
-
Housing: Animals should be individually housed to allow for accurate food and water intake monitoring.
-
Acclimatization: Allow animals to acclimate to the experimental conditions, including handling and injection procedures, for at least one week prior to the study.
-
Fasting: A period of food deprivation (typically 12-24 hours) is often employed to ensure a robust feeding response. However, studies in ad libitum-fed animals are also common to assess effects on natural feeding patterns.
CCK-8 Administration
-
Formulation: Sulfated cholecystokinin octapeptide (CCK-8) is commercially available. It should be dissolved in a sterile vehicle, such as 0.9% saline.
-
Route of Administration:
-
Intraperitoneal (IP): The most common route for preclinical studies due to its simplicity and effectiveness.
-
Intravenous (IV): Allows for precise control of plasma concentrations and is often used in human studies.
-
Intracerebroventricular (ICV): Used to investigate the central effects of CCK-8.
-
-
Dosage: The effective dose of CCK-8 varies depending on the species, route of administration, and experimental paradigm. Dose-response studies are recommended to determine the optimal dose for a specific experiment.
Measurement of Food Intake and Behavior
-
Automated Monitoring Systems: These systems provide continuous and undisturbed monitoring of food intake, meal patterns (meal size, duration, frequency), and locomotor activity.
-
Manual Measurement: Pre-weighed food can be provided, and the amount consumed is measured at specific time points (e.g., 30, 60, 120 minutes post-injection).
-
Behavioral Observation: Observe and score behaviors such as feeding, drinking, grooming, and resting to assess the specificity of CCK-8's effect on satiety versus general malaise.
Experimental Workflow for a Typical Food Intake Study
The following diagram outlines a standard workflow for investigating the effect of CCK-8 on food intake in rodents.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of peripherally administered CCK-8 on food intake in various species.
Table 1: Effect of Intraperitoneal (IP) CCK-8 on Food Intake in Rodents
| Species | Dose (µg/kg) | Percent Reduction in Food Intake | Time Point | Reference |
| Rat | 1.8 nmol/kg | ~49% | 1 hour | |
| Rat | 5.2 nmol/kg | ~51% | 1 hour | |
| Rat | 5 | Reduction in fasting-induced hyperphagia | - | |
| Mouse | 1 | Marked decrease | 15 min | |
| Mouse | 3 | Significant reduction | 30 min | |
| Mouse | 5 | Significant reduction | 30 min | |
| Mouse | 2 | Threshold for suppression | 30 min |
Table 2: Effect of Intravenous (IV) CCK-8 on Food Intake in Humans
| Dose | Percent Reduction in Food Intake | Study Population | Reference |
| 1 ng/kg/min | ~21.6% (overall) | Healthy young and older adults | |
| 3 ng/kg/min | ~32% (in older adults) | Healthy young and older adults | |
| 0.33 ng/kg/min | Dose-dependent reduction | Healthy men | |
| 0.66 ng/kg/min | Dose-dependent reduction | Healthy men | |
| 2.0 ng/kg/min | Dose-dependent reduction | Healthy men |
Logical Framework for CCK-8's Influence on Feeding Behavior
The anorexigenic effect of CCK-8 is a result of its specific interaction with CCK-A receptors, leading to the activation of the gut-brain satiety axis.
Applications in Drug Development
The potent satiety-inducing effects of CCK-8 have positioned it as a significant area of interest for the development of anti-obesity drugs. However, the short half-life of native CCK-8 has limited its therapeutic potential. Research is now focused on developing stable CCK-A receptor agonists and hybrid peptides that combine the actions of CCK-8 with other metabolically beneficial hormones, such as glucagon-like peptide-1 (GLP-1), to achieve sustained weight loss and improved glycemic control.
Conclusion
Cholecystokinin octapeptide is a fundamental tool for researchers investigating the complex mechanisms of food intake and satiety. Its well-characterized mechanism of action and robust effects on feeding behavior provide a reliable model for studying the gut-brain axis and for the preclinical evaluation of novel anti-obesity therapeutics. The protocols and data presented in these application notes offer a foundation for the effective use of CCK-8 in a research setting.
References
- 1. Mechanism of actions of cholecystokinin octapeptide on food intake and insulin and pancreatic polypeptide release in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vagal Control of Satiety and Hormonal Regulation of Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis and Purification of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The octapeptide Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂, also known as a fragment of cholecystokinin (CCK-8), is a biologically active peptide with significant interest in neuroscience and pharmacology. Its synthesis and purification are critical steps for research and development. This document provides detailed application notes and protocols for the chemical synthesis of this peptide using solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂
This protocol outlines the manual synthesis of the target peptide on a Rink Amide resin to yield a C-terminally amidated peptide. The synthesis proceeds from the C-terminus (Phenylalanine) to the N-terminus (Aspartic acid).
Materials and Reagents:
-
Rink Amide MBHA resin (loading: 0.5-0.8 mmol/g)
-
Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Met-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (Initial):
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq. to resin loading), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Subsequent Amino Acid Couplings (Met, Asp, Trp, Gly, Met, Tyr, Asp):
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling: Repeat step 3 for each subsequent amino acid in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Asp(OtBu)-OH.
-
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using preparative RP-HPLC to isolate the target peptide from synthesis-related impurities.[1][2][3][4][5]
Materials and Reagents:
-
Crude synthetic peptide, lyophilized
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Analytical HPLC of Crude Product:
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Analyze the crude mixture using an analytical C18 column to determine the retention time of the target peptide and the overall impurity profile.
-
A typical gradient is a linear gradient from 5% to 65% B over 30 minutes at a flow rate of 1.0 mL/min.
-
-
Preparative RP-HPLC Purification:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, followed by dilution with Mobile Phase A.
-
Filter the sample through a 0.45 µm filter before injection.
-
Inject the sample onto the preparative C18 column.
-
Run a gradient optimized based on the analytical run. A shallower gradient around the elution time of the target peptide will improve resolution. For example, a gradient of 20-50% B over 40 minutes at a flow rate of 15-20 mL/min.
-
Collect fractions corresponding to the main peak of the target peptide.
-
-
Fraction Analysis and Pooling:
-
Analyze the purity of each collected fraction using analytical RP-HPLC with the same method as in step 1.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.
-
Data Presentation
The following table summarizes the expected quantitative data from the synthesis and purification of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂.
| Parameter | Expected Value | Method of Analysis |
| Synthesis | ||
| Crude Peptide Yield | 70-85% | Gravimetric |
| Crude Peptide Purity | 50-70% | Analytical RP-HPLC |
| Purification | ||
| Purified Peptide Yield | 20-35% | Gravimetric |
| Final Purity | >98% | Analytical RP-HPLC |
| Characterization | ||
| Molecular Weight (Expected) | ~1143.2 g/mol | Mass Spectrometry (ESI-MS) |
| Molecular Weight (Observed) | ~1143.2 g/mol | Mass Spectrometry (ESI-MS) |
Mandatory Visualization
The following diagrams illustrate the key workflows in the synthesis and purification of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Peptide Purification and Analysis Workflow.
References
Application Notes and Protocols for CCK-8 Administration in Electroacupuncture Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of cholecystokinin octapeptide (CCK-8) in the context of electroacupuncture (EA) analgesia research. This document outlines the scientific background, detailed experimental protocols, and expected outcomes based on preclinical studies.
Introduction
Electroacupuncture (EA) is a modern therapeutic technique that involves the application of a small electrical current to acupuncture needles, which has been shown to induce analgesia through the release of endogenous opioids. However, the analgesic effect of EA can be attenuated by the neuropeptide cholecystokinin octapeptide (CCK-8), which acts as a physiological antagonist to opioids.[1] Understanding the interplay between EA-induced opioid release and the counteracting effects of CCK-8 is crucial for optimizing the clinical efficacy of EA and for the development of novel analgesic therapies.
CCK-8 exerts its anti-opioid effects primarily through the activation of the cholecystokinin-B receptor (CCK-BR).[1][2] Consequently, the administration of CCK-8 is a valuable tool to probe the mechanisms of EA analgesia and tolerance, while the application of CCK-BR antagonists can potentiate the analgesic effects of EA.
Key Concepts and Signaling Pathways
EA stimulation leads to the release of endogenous opioid peptides, which bind to opioid receptors (mu, delta, and kappa) to produce analgesia. Simultaneously, prolonged or intense EA can trigger the release of CCK-8 in the central nervous system. CCK-8, upon binding to CCK-BRs on neurons, initiates a signaling cascade that counteracts the analgesic effects of opioids. This antagonistic action is a key mechanism underlying the development of tolerance to EA. The administration of a CCK-BR antagonist, such as L-365,260, can block the anti-opioid effects of CCK-8, thereby enhancing and prolonging EA-induced analgesia.
The signaling pathway for CCK-8's anti-opioid effect involves the modulation of neuronal excitability. Activation of CCK-BR can lead to the facilitation of glutamate release and the inhibition of GABAergic transmission, ultimately resulting in increased neuronal excitability and a reduction in the analgesic efficacy of opioids. One of the identified intracellular signaling cascades involves the PI3K/JNK pathway.
Figure 1: CCK-8 Signaling Pathway in Neurons.
Experimental Protocols
Protocol 1: Antagonism of Electroacupuncture Analgesia by CCK-8 in Rats
This protocol details the procedure for administering CCK-8 to investigate its antagonistic effect on EA-induced analgesia.
Experimental Workflow:
Figure 2: Workflow for CCK-8 Antagonism Experiment.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
CCK-8 (sulfated)
-
Sterile saline (0.9%)
-
Electroacupuncture device
-
Acupuncture needles (e.g., 30-gauge)
-
Tail-flick analgesia meter
-
Intrathecal or intracerebroventricular (ICV) injection apparatus
Procedure:
-
Animal Acclimation: House rats individually for at least 3 days before the experiment with ad libitum access to food and water.
-
Baseline Nociceptive Testing: Measure the baseline tail-flick latency (TFL) for each rat. The TFL is the time taken for the rat to withdraw its tail from a radiant heat source.
-
CCK-8 Preparation and Administration:
-
Dissolve CCK-8 in sterile saline to the desired concentration.
-
Administer CCK-8 via intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection. A typical dose range for antagonism of EA analgesia is 0.25-4 ng.
-
-
Electroacupuncture Stimulation:
-
Shortly after CCK-8 administration, apply EA.
-
Insert acupuncture needles bilaterally at the Zusanli (ST36) and Sanyinjiao (SP6) acupoints.
-
Connect the needles to an EA device and deliver stimulation (e.g., 2/100 Hz, 1-3 mA) for 20-30 minutes.
-
-
Post-EA Nociceptive Testing: Measure TFL at various time points after EA stimulation (e.g., 0, 15, 30, 60 minutes) to assess the level of analgesia.
-
Control Groups:
-
Saline + EA
-
CCK-8 + Sham EA (needles inserted without electrical stimulation)
-
Saline + Sham EA
-
Quantitative Data Summary:
| Treatment Group | CCK-8 Dose (ng, i.c.v./i.t.) | Nociceptive Threshold (% Change from Baseline) | Reference |
| EA + Saline | N/A | Significant increase | |
| EA + CCK-8 | 0.25 - 4 | Dose-dependent antagonism of EA-induced increase | |
| EA + CCK-8 | N/A | Increase of 20.8-39.8% in pain threshold (lower than saline-EA group) |
Protocol 2: Potentiation of Electroacupuncture Analgesia by a CCK-B Receptor Antagonist in Mice
This protocol describes the use of the CCK-B receptor antagonist L-365,260 to enhance the analgesic effect of EA.
Materials:
-
Male Kunming or C57BL/6 mice (20-25 g)
-
L-365,260
-
Vehicle (e.g., 10% DMSO in saline)
-
Electroacupuncture device
-
Acupuncture needles
-
Tail-flick or hot-plate analgesia meter
-
Subcutaneous injection apparatus
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Baseline Nociceptive Testing: Measure baseline TFL or hot-plate latency.
-
L-365,260 Preparation and Administration:
-
Dissolve L-365,260 in the vehicle. L-365,260 is soluble in DMSO and ethanol.
-
Administer L-365,260 via subcutaneous (s.c.) injection. A typical dose range for potentiation of EA analgesia is 0.125-2.0 mg/kg. For intrathecal administration in rats, a dose range of 2.5-5.0 ng has been shown to be effective.
-
-
Electroacupuncture Stimulation: Apply EA as described in Protocol 1, typically 15-30 minutes after drug administration.
-
Post-EA Nociceptive Testing: Measure nociceptive thresholds at various time points post-EA.
-
Control Groups:
-
Vehicle + EA
-
L-365,260 + Sham EA
-
Vehicle + Sham EA
-
Quantitative Data Summary:
| Treatment Group | L-365,260 Dose | Route | Effect on EA Analgesia | Reference |
| 100 Hz EA + L-365,260 | 0.125-2.0 mg/kg | s.c. (mice) | Dose-dependent potentiation, maximal effect at 0.5 mg/kg | |
| 100 Hz EA + L-365,260 | 0.5 mg/kg | s.c. (mice) | Significant reversal of chronic EA tolerance | |
| EA + L-365,260 | 2.5-5.0 ng | i.t. (rats) | Dose- and frequency-dependent potentiation |
Data Interpretation and Troubleshooting
-
Variability in Response: Individual animal responses to EA and CCK-8 can vary. Ensure adequate sample sizes and appropriate statistical analysis.
-
Drug Solubility: L-365,260 has poor water solubility. Ensure complete dissolution in the chosen vehicle.
-
Injection Accuracy: For i.t. and i.c.v. injections, verify the accuracy of the injection site post-mortem.
-
EA Parameters: The frequency and intensity of EA can influence the release of different neuropeptides. Consistency in EA parameters is crucial for reproducible results.
By following these detailed protocols and considering the provided data, researchers can effectively investigate the role of the CCK system in modulating electroacupuncture analgesia. These studies are vital for advancing our understanding of pain mechanisms and for the development of more effective pain management strategies.
References
Application Notes and Protocols for CCK-8 Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Cell Counting Kit-8 (CCK-8) is a sensitive colorimetric assay used to determine the number of viable cells in a sample.[1] It is widely applied in cell proliferation and cytotoxicity assays.[1][2] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye of an orange color.[3][4] The amount of formazan generated is directly proportional to the number of viable cells. This document provides detailed protocols and guidelines for the use of CCK-8 solutions in cell culture applications.
Mechanism of Action
The core of the CCK-8 assay is the bioreduction of the water-soluble tetrazolium salt WST-8 by cellular dehydrogenases in the presence of an electron mediator. This reaction produces a water-soluble orange-colored formazan dye. The amount of the formazan dye is directly proportional to the number of living cells, and can be quantified by measuring the absorbance.
Caption: Mechanism of the CCK-8 Assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for performing a CCK-8 assay in a 96-well plate format.
Table 1: Reagent and Cell Culture Volumes
| Parameter | Value | Notes |
| Cell Suspension Volume per Well | 100 µL | Standard for 96-well plates. |
| CCK-8 Solution Volume per Well | 10 µL | This is 10% of the total volume. |
| Recommended Cell Seeding Density | 1,000 - 25,000 cells/well | Varies by cell type and experimental duration. |
| Minimum Adherent Cells | ~1,000 cells/well | For a 96-well plate. |
| Minimum Leukocytes | ~2,500 cells/well | Due to lower sensitivity. |
Table 2: Incubation and Measurement Parameters
| Parameter | Value | Notes |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| CO₂ Concentration | 5% | For maintaining pH in the culture medium. |
| Incubation Time with CCK-8 | 1 - 4 hours | Optimal time depends on cell type and density. |
| Absorbance Measurement Wavelength | 450 nm | Optimal wavelength for formazan detection. |
| Optional Reference Wavelength | ~630 nm | To subtract background absorbance. |
Table 3: Storage and Stability
| Storage Condition | Duration | Notes |
| 0 - 5°C (Refrigerated) | Up to 1 year | Protect from light. |
| -20°C (Frozen) | For longer periods | Avoid repeated freeze-thaw cycles. |
| Room Temperature | Up to 3 months | As per some manufacturer specifications. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol is designed to measure the rate of cell growth over a period of time.
-
Cell Seeding: Inoculate a 96-well plate with 100 µL of cell suspension per well. The seeding density should be chosen so that cells are in the logarithmic growth phase at the time of the assay. It is recommended to also prepare wells with known numbers of viable cells to create a calibration curve.
-
Pre-incubation: Pre-incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO₂) for 24 hours to allow cells to attach and recover.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles, as they can interfere with the absorbance reading.
-
Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time should be optimized based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: A calibration curve can be prepared using the data from wells with known numbers of viable cells. Cell proliferation can be assessed by comparing the absorbance values at different time points.
Protocol 2: Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of a compound on cells.
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.
-
Pre-incubation: Pre-incubate the plate for 24 hours in a humidified incubator (e.g., at 37°C, 5% CO₂).
-
Compound Addition: Add 10 µL of various concentrations of the substance to be tested to the plate.
-
Incubation with Compound: Incubate the plate for an appropriate length of time (e.g., 6, 12, 24, or 48 hours) in the incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with CCK-8: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability using the following formula:
-
Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100
-
As = Absorbance of the experimental well (cells, medium, CCK-8, and test compound)
-
Ac = Absorbance of the control well (cells, medium, CCK-8, no test compound)
-
Ab = Absorbance of the blank well (medium, CCK-8, no cells)
-
Caption: General Experimental Workflow for CCK-8 Assays.
Important Considerations and Troubleshooting
-
Bubbles: Avoid introducing bubbles into the wells as they interfere with the optical density reading.
-
Edge Effect: The outermost wells of a 96-well plate are prone to evaporation, which can affect results. It is good practice to fill these wells with sterile PBS or medium and not use them for experimental samples.
-
Reaction Stopping: To measure the absorbance at a later time, the reaction can be stopped by adding 10 µL of 1% w/v SDS or 0.1 M HCl to each well. The plate should then be covered and stored at room temperature, protected from light.
-
Interfering Substances: Compounds with reducing properties may react with WST-8 and increase the background absorbance. If a test compound is suspected to have reducing activity, it is advisable to remove the culture medium containing the compound and replace it with fresh medium before adding the CCK-8 solution.
-
Low Absorbance: If the measured absorbance is low, you can either increase the number of cells per well or extend the incubation time with the CCK-8 reagent.
-
Sterilization: If sterilization of the CCK-8 solution is required, use a 0.2 µm filter.
References
Application Notes and Protocols for CCK-8 ELISA Kit in Plasma Concentration Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using a Cholecystokinin-8 (CCK-8) ELISA kit for the quantitative measurement of CCK-8 in plasma samples. Detailed protocols, data interpretation guidelines, and relevant biological context are included to ensure accurate and reproducible results.
Introduction
Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in regulating various physiological processes, including digestion, appetite, and pancreatic enzyme secretion. CCK-8, the octapeptide form, is a predominant and biologically active isoform in the brain and gut. The accurate measurement of circulating CCK-8 levels in plasma is essential for research in gastroenterology, neuroscience, and metabolic disorders, as well as for the development of novel therapeutics targeting the CCK signaling pathway.
This document outlines the use of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of CCK-8 in plasma.
Assay Principle
The CCK-8 ELISA kit is based on the competitive immunoassay technique. In this assay, a microplate is pre-coated with a monoclonal antibody specific for CCK-8. During the assay, CCK-8 present in the plasma sample or standards competes with a fixed amount of biotin-labeled CCK-8 for binding to the antibody. After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated CCK-8 captured by the antibody. The amount of bound HRP conjugate is inversely proportional to the concentration of CCK-8 in the sample. Finally, a substrate solution is added, and the color development is stopped. The intensity of the color, measured as optical density (OD) at 450 nm, is inversely proportional to the concentration of CCK-8 in the sample.[1]
Data Presentation
Assay Performance Characteristics
The performance of the CCK-8 ELISA kit is characterized by its sensitivity, detection range, precision, and accuracy. The following tables summarize typical performance data.
| Parameter | Typical Value |
| Sensitivity | 9.375 pg/mL |
| Detection Range | 15.6 - 1000 pg/mL |
| Sample Type | Serum, Plasma, Cell Culture Supernatants |
| Assay Principle | Competitive ELISA |
Typical Standard Curve
A standard curve is generated for each assay by plotting the mean absorbance at 450 nm for each standard against its known concentration. The concentration of CCK-8 in unknown samples is then determined by interpolating from this curve.
| CCK-8 Concentration (pg/mL) | Mean Optical Density (OD at 450 nm) |
| 1000 | 0.215 |
| 500 | 0.432 |
| 250 | 0.788 |
| 125 | 1.254 |
| 62.5 | 1.897 |
| 31.25 | 2.356 |
| 15.625 | 2.689 |
| 0 (Blank) | 2.950 |
Note: This is a representative standard curve. Actual values may vary between assays and should be generated for each experiment.
Assay Precision
Precision is a measure of the reproducibility of the assay. Intra-assay precision assesses the variation within a single assay, while inter-assay precision evaluates the variation between different assays. The coefficient of variation (%CV) is used to express precision.
| Precision Type | Sample | Mean Concentration (pg/mL) | Intra-Assay %CV | Inter-Assay %CV |
| Intra-Assay | Plasma 1 | 150 | < 10% | N/A |
| Plasma 2 | 400 | < 10% | N/A | |
| Inter-Assay | Plasma 1 | 155 | N/A | < 15% |
| Plasma 2 | 410 | N/A | < 15% |
Recovery and Linearity
Recovery is assessed by spiking plasma samples with a known amount of CCK-8 and measuring the recovery. Linearity is determined by serially diluting plasma samples containing high levels of CCK-8 and measuring the concentration at each dilution.
| Matrix | Spike Concentration (pg/mL) | Mean % Recovery |
| EDTA Plasma | 250 | 95% |
| Heparin Plasma | 250 | 91% |
| Sample Dilution | Mean % Linearity |
| 1:2 | 98% |
| 1:4 | 96% |
| 1:8 | 94% |
Experimental Protocols
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer (1x)
-
Standard diluent
-
Assay diluent
-
Vortex mixer
-
Tubes for standard and sample dilutions
Sample Preparation
Proper sample collection and handling are critical for accurate results.
-
Plasma Collection : Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[1]
-
Centrifugation : Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1]
-
Aliquoting : Carefully aspirate the plasma supernatant and transfer it to clean tubes.
-
Storage : Assay freshly prepared plasma immediately. For later use, aliquot the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Assay Procedure
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare the required amount of wash buffer and other working solutions as per the kit's instructions.
-
Standard Preparation : Reconstitute the CCK-8 standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve.
-
Assay Setup : Designate wells on the microplate for standards, blank, and samples. It is recommended to run all standards and samples in duplicate.
-
Competitive Reaction : Add 50 µL of standard or sample to the appropriate wells. Immediately add 50 µL of biotin-labeled CCK-8 to each well. Gently tap the plate to mix and incubate for 1 hour at 37°C.[1]
-
Washing : Aspirate the liquid from each well and wash the plate three times with 1x wash buffer.
-
HRP Conjugate Addition : Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.
-
Second Washing : Aspirate the liquid and wash the plate five times with 1x wash buffer.
-
Substrate Incubation : Add 90 µL of substrate solution to each well. Incubate for 15-25 minutes at 37°C in the dark.
-
Stopping the Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading : Read the optical density of each well at 450 nm using a microplate reader immediately after adding the stop solution.
Data Analysis
-
Calculate Mean Absorbance : Average the duplicate readings for each standard, control, and sample.
-
Generate Standard Curve : Plot the mean absorbance for each standard on the y-axis against the corresponding CCK-8 concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine Sample Concentrations : Interpolate the CCK-8 concentration for each sample from the standard curve.
-
Apply Dilution Factor : If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Visualizations
Experimental Workflow
Caption: CCK-8 ELISA Experimental Workflow.
CCK Signaling Pathway
CCK exerts its physiological effects by binding to two G protein-coupled receptors: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). The activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Simplified CCK Signaling Pathways.
References
Application Notes and Protocols for CCK-8 Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and guidelines for conducting dose-response studies using the Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a sensitive colorimetric method for the determination of cell viability and cytotoxicity.
Principle of the CCK-8 Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[1][2] The amount of the orange-colored formazan generated is directly proportional to the number of viable cells and their metabolic activity.[2] The absorbance of the formazan dye can be measured at approximately 450 nm.
Signaling Pathway Overview
The reduction of WST-8 is linked to the cellular metabolic activity, particularly the levels of NAD(P)H. This process is influenced by metabolic pathways such as glycolysis and the pentose phosphate pathway, which are central to cellular energy production and redox homeostasis.
Experimental Protocols
Materials
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Test compound (e.g., drug, toxin)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm (reference wavelength of ~630 nm is optional)
-
Sterile, multichannel pipettes
Protocol for Dose-Response Study
This protocol outlines the steps for determining the dose-response effect of a test compound on cell viability.
1. Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration. The optimal cell number per well should be determined empirically for each cell line but typically ranges from 1,000 to 25,000 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for a blank control (medium only) and a vehicle control (cells with the vehicle used to dissolve the test compound).
2. Cell Adherence and Growth:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to adhere and resume growth.
3. Compound Treatment:
-
Prepare a series of dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Alternatively, add 10 µL of a 10x concentrated compound solution to the existing 100 µL of medium.
4. Incubation with Compound:
-
Incubate the plate for a period appropriate for the experiment (e.g., 24, 48, or 72 hours).
5. Addition of CCK-8 Reagent:
-
Add 10 µL of CCK-8 solution directly to each well. Be careful to avoid introducing bubbles.
6. Incubation with CCK-8:
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time depends on the cell type and density.
7. Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 600 nm or higher can be used to subtract background noise.
8. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100 Where:
- As = Absorbance of the experimental group (cells + medium + CCK-8 + test compound)
- Ab = Absorbance of the blank group (medium + CCK-8)
- Ac = Absorbance of the control group (cells + medium + CCK-8 + vehicle)
-
Plot the cell viability percentage against the logarithm of the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Data Presentation
Quantitative data from dose-response studies should be summarized in a clear and structured format. Below is a template for presenting the results.
Table 1: Dose-Response of Compound X on HeLa Cells after 48h Treatment
| Compound X Conc. (µM) | Mean Absorbance (450 nm) ± SD | Cell Viability (%) |
| 0 (Vehicle Control) | 1.85 ± 0.08 | 100.0 |
| 0.1 | 1.78 ± 0.07 | 96.2 |
| 1 | 1.52 ± 0.06 | 82.2 |
| 10 | 0.98 ± 0.05 | 53.0 |
| 50 | 0.45 ± 0.04 | 24.3 |
| 100 | 0.21 ± 0.03 | 11.4 |
| Blank | 0.10 ± 0.01 | N/A |
Table 2: IC50 Values of Compound X on Different Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| HeLa | 24 | 15.2 |
| HeLa | 48 | 9.8 |
| A549 | 48 | 25.6 |
| MCF-7 | 48 | 12.1 |
Note: The data presented in the tables are for illustrative purposes only and should be replaced with actual experimental results. The experiments should be repeated at least three times to ensure reproducibility.
References
Application Notes and Protocols for Investigating T Cell Differentiation Using CCK-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The differentiation of naive CD4+ T helper (Th) cells into distinct effector lineages, including Th1, Th2, Th17, and regulatory T (Treg) cells, is a cornerstone of the adaptive immune response. Each subset is characterized by the expression of unique transcription factors and the secretion of specific cytokines, orchestrating tailored immune responses to various pathogens. Dysregulation of this delicate balance is implicated in a multitude of diseases, including autoimmune disorders, allergies, and cancer. Consequently, the study of T cell differentiation is of paramount importance in immunology and drug development.
The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method for the determination of cell viability and proliferation.[1] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in viable cells to produce a water-soluble formazan dye.[2] The amount of the formazan dye is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 450 nm.[1][2] Due to its low toxicity and ease of use, the CCK-8 assay is an excellent tool for monitoring the proliferation of T cells during their differentiation in response to various stimuli.[1]
These application notes provide a comprehensive guide to utilizing the CCK-8 assay for investigating T cell differentiation, complete with detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and experimental workflows.
Key T Helper Cell Subsets and their Differentiation
Naive CD4+ T cells differentiate into specialized subsets based on the cytokine milieu present during T cell receptor (TCR) activation. The primary subsets and their key inducing cytokines are:
-
Th1 Cells: Induced by Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), Th1 cells are crucial for cell-mediated immunity against intracellular pathogens.
-
Th2 Cells: Driven by Interleukin-4 (IL-4), Th2 cells mediate humoral immunity and are involved in allergic responses.
-
Th17 Cells: A combination of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6) promotes the differentiation of Th17 cells, which play a role in combating extracellular bacteria and fungi.
-
Regulatory T (Treg) Cells: In the presence of TGF-β and Interleukin-2 (IL-2), naive T cells differentiate into Treg cells, which are critical for maintaining immune tolerance.
Experimental Protocols
Protocol 1: Isolation of Naive CD4+ T Cells from Mouse Spleen
This protocol describes the initial step of isolating the target cell population for differentiation studies.
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Naive CD4+ T Cell Isolation Kit (e.g., magnetic bead-based)
-
70 µm cell strainer
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI-1640 medium.
-
Gently mash the spleens through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for naive CD4+ T cell isolation.
-
Isolate naive CD4+ T cells using a commercial kit according to the manufacturer's instructions. This typically involves negative selection to deplete non-CD4+ and activated T cells.
-
After isolation, wash the cells and resuspend them in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion or an automated cell counter. The purity of the isolated naive CD4+ T cells (CD4+CD62L+CD44-) should be checked by flow cytometry.
Protocol 2: In Vitro Differentiation of Naive CD4+ T Cells
This protocol outlines the culture conditions for directing naive CD4+ T cells towards Th1, Th2, Th17, and Treg lineages.
Materials:
-
Isolated naive CD4+ T cells
-
Complete RPMI-1640 medium
-
96-well flat-bottom culture plates
-
Anti-CD3ε antibody
-
Anti-CD28 antibody
-
Recombinant murine cytokines: IL-2, IL-4, IL-6, IL-12, IFN-γ, TGF-β
-
Neutralizing antibodies: Anti-IFN-γ, Anti-IL-4
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with anti-CD3ε antibody (1-5 µg/mL) and anti-CD28 antibody (1-5 µg/mL) in sterile PBS.
-
Incubate the plate at 37°C for 2 hours or at 4°C overnight.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibodies.
-
-
Cell Seeding:
-
Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each coated well.
-
-
Addition of Differentiating Cytokines and Antibodies:
-
Prepare cocktails of cytokines and neutralizing antibodies for each differentiation condition in complete RPMI-1640 medium.
-
Add 100 µL of the appropriate cytokine cocktail to the corresponding wells. The final volume in each well will be 200 µL.
-
Refer to the table below for recommended cytokine and antibody concentrations.
-
| T Helper Subset | Cytokines and Antibodies (Final Concentration) |
| Th0 (Control) | Anti-CD3/CD28 stimulation only |
| Th1 | IL-12 (10 ng/mL), Anti-IL-4 (10 µg/mL) |
| Th2 | IL-4 (20 ng/mL), Anti-IFN-γ (10 µg/mL) |
| Th17 | TGF-β (5 ng/mL), IL-6 (20 ng/mL), Anti-IFN-γ (10 µg/mL), Anti-IL-4 (10 µg/mL) |
| Treg | TGF-β (5 ng/mL), IL-2 (10 ng/mL) |
-
Incubation:
-
Culture the cells for 3-5 days in a humidified incubator at 37°C with 5% CO2.
-
Protocol 3: Assessment of T Cell Proliferation using CCK-8
This protocol details the use of the CCK-8 assay to measure the proliferation of differentiating T cells.
Materials:
-
Differentiated T cells in 96-well plate
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
At the end of the culture period (e.g., day 3, 4, or 5), carefully add 10 µL of CCK-8 solution to each well of the 96-well plate. Be cautious not to introduce bubbles.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time may need to be optimized depending on the cell density.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + CCK-8) from the absorbance of the experimental wells.
-
The absorbance value is directly proportional to the number of viable, proliferating cells.
-
Data Presentation
The following tables provide an example of how to present the quantitative data obtained from the CCK-8 assay.
Table 1: T Cell Proliferation under Different Differentiation Conditions (Absorbance at 450 nm)
| Differentiation Condition | Day 3 (Mean OD ± SD) | Day 4 (Mean OD ± SD) | Day 5 (Mean OD ± SD) |
| Th0 | 0.85 ± 0.07 | 1.25 ± 0.11 | 1.68 ± 0.15 |
| Th1 | 1.12 ± 0.09 | 1.75 ± 0.14 | 2.35 ± 0.20 |
| Th2 | 1.05 ± 0.08 | 1.62 ± 0.13 | 2.18 ± 0.18 |
| Th17 | 1.35 ± 0.12 | 2.10 ± 0.18 | 2.85 ± 0.25 |
| Treg | 0.65 ± 0.05 | 0.98 ± 0.09 | 1.32 ± 0.12 |
Table 2: Effect of a Test Compound on T Cell Proliferation during Differentiation (Day 4 Absorbance at 450 nm)
| Differentiation Condition | Control (Mean OD ± SD) | Test Compound (10 µM) (Mean OD ± SD) | % Inhibition |
| Th1 | 1.75 ± 0.14 | 0.95 ± 0.08 | 45.7% |
| Th17 | 2.10 ± 0.18 | 1.20 ± 0.10 | 42.9% |
Visualizations
Signaling Pathways
The differentiation of naive T cells is governed by distinct signaling cascades initiated by TCR engagement and polarizing cytokines. The following diagrams illustrate the key signaling pathways involved in Th1, Th2, Th17, and Treg differentiation.
Experimental workflow for T cell differentiation and proliferation analysis.
Simplified T Cell Receptor (TCR) signaling pathway.
Key cytokine and STAT signaling pathways in T helper cell differentiation.
Conclusion
The CCK-8 assay provides a robust and convenient method for quantifying T cell proliferation during in vitro differentiation. By combining this assay with established protocols for T cell isolation and culture, researchers can effectively investigate the effects of various compounds, genetic modifications, or culture conditions on the expansion of specific T helper cell subsets. The detailed protocols and visualizations provided in these application notes serve as a valuable resource for scientists and professionals in the fields of immunology and drug development, facilitating a deeper understanding of the complex processes governing T cell-mediated immunity.
References
Application Notes and Protocols for Intracerebroventricular Injection of CCK-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) injection of cholecystokinin-8 (CCK-8) in rodents. This technique is a cornerstone for investigating the central nervous system's role in satiety, anxiety, and other behavioral and physiological processes.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological functions, including digestion, appetite regulation, and anxiety. The sulfated octapeptide form, CCK-8, is biologically active in the brain and has been a key tool in neuroscience research. Due to its inability to readily cross the blood-brain barrier, direct administration into the central nervous system via intracerebroventricular (ICV) injection is necessary to study its central effects. ICV injection of CCK-8 has been shown to suppress food intake and modulate anxiety-like behaviors, making it a valuable technique for researchers in obesity, metabolic disorders, and neuropsychiatry.[1][2][3][4][5]
Core Applications
-
Satiety Research: ICV administration of CCK-8 is a well-established model for studying the central mechanisms of satiety and food intake regulation. It has been demonstrated to reduce food intake in a dose-dependent manner in rats.
-
Anxiety and Panic Disorder Models: Central injection of CCK-8, particularly through the activation of CCK-B receptors, has been shown to induce anxiety-like behaviors in rodents, providing a valuable model for studying anxiety disorders and screening anxiolytic drugs.
-
Neurotransmitter Interaction Studies: This technique allows for the investigation of interactions between CCK and other neurotransmitter systems, such as dopamine and GABA, in modulating behavior.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of ICV CCK-8 on food intake in rats, as reported in the literature.
| Species | CCK-8 Dose (nmol, ICV) | Effect on Food Intake | Reference |
| Rat | 0.1 | Dose-dependent reduction in food intake during the first 20 minutes. | |
| Rat | 1 | Dose-dependent reduction in food intake during the first 20 minutes. | |
| Rat | 10 | Dose-dependent reduction in food intake during the first 20 minutes. |
Experimental Protocols
Stereotaxic Surgery for Cannula Implantation
A critical prerequisite for ICV injection is the stereotaxic implantation of a guide cannula into the lateral ventricle of the rodent brain.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement and stainless-steel screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in the stereotaxic frame, ensuring the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma and lambda landmarks.
-
Using a stereotaxic atlas for the specific species and strain, determine the coordinates for the lateral ventricle. Typical coordinates for mice are: Anteroposterior (AP): -0.5 mm from bregma; Mediolateral (ML): ±1.0 mm from midline; Dorsoventral (DV): -2.3 mm from the skull surface. For rats, coordinates can be around AP: -0.8 to -1.0 mm from bregma; ML: ±1.5 mm from midline; DV: -3.5 to -4.0 mm from the skull surface.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target DV depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before the injection experiments.
Intracerebroventricular (ICV) Injection of CCK-8
Materials:
-
CCK-8 (sulfated)
-
Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle
-
Injection cannula (extending slightly beyond the guide cannula)
-
Polyethylene tubing
-
Hamilton syringe
-
Infusion pump (optional, for controlled infusion rate)
Procedure:
-
Preparation of CCK-8 Solution: Dissolve CCK-8 in sterile saline or aCSF to the desired concentration. It is crucial to use the sulfated form of CCK-8 for biological activity.
-
Animal Handling: Gently handle the conscious animal to minimize stress. For repeated injections, habituation to the handling and injection procedure is recommended.
-
Injection:
-
Remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the Hamilton syringe via polyethylene tubing.
-
Carefully insert the injection cannula into the guide cannula, ensuring it extends into the ventricle.
-
Infuse the desired volume of CCK-8 solution or vehicle (typically 1-5 µL) over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
-
Behavioral Observation: Following the injection, place the animal in the appropriate testing apparatus (e.g., home cage with pre-weighed food for a feeding study, or an elevated plus maze for an anxiety study) and begin behavioral recording.
Visualization of Workflows and Pathways
Experimental Workflow for ICV Injection of CCK-8
References
- 1. Intracerebroventricular injections of cholecystokinin octapeptide suppress feeding in rats--pharmacological characterization of this action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrally administered CCK-8 suppresses activity in mice by a "peripheral-type" CCK receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Untangling the effects of hunger, anxiety, and nausea on energy intake during intravenous cholecystokinin octapeptide (CCK-8) infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiogenic effect of CCK8s in the ventral hippocampus of rats: possible involvement of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCK-8 in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholecystokinin-8 (CCK-8), the C-terminal octapeptide of cholecystokinin, is a crucial gut hormone and neuropeptide involved in various physiological processes, including digestion and satiety.[1] Emerging evidence highlights its significant role in glucose homeostasis and insulin secretion, making it a molecule of considerable interest in the study and potential treatment of type 2 diabetes.[1][2][3] These application notes provide a comprehensive overview of the utility of CCK-8 in type 2 diabetes research, complete with detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action in Pancreatic β-Cells
CCK-8 exerts its effects on pancreatic β-cells primarily through the cholecystokinin 1 receptor (CCK1R), a G-protein coupled receptor.[4] Activation of CCK1R by CCK-8 initiates a cascade of intracellular signaling events that potentiate glucose-stimulated insulin secretion (GSIS). The binding of CCK-8 to CCK1R can activate multiple signaling pathways, including those mediated by Gq and Gs proteins.
The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step for insulin vesicle exocytosis. The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels, which further enhances insulin secretion through protein kinase A (PKA) and Epac-dependent mechanisms. Additionally, β-arrestin-1 has been identified as a key mediator in CCK-8-induced insulin secretion and its protective effects against β-cell apoptosis.
Key Applications in Type 2 Diabetes Research
-
Investigating Insulin Secretion: CCK-8 is a potent insulin secretagogue, particularly in the presence of elevated glucose levels. It can be used in both in vitro and in vivo models to study the mechanisms of insulin secretion and to identify defects in this process in type 2 diabetes.
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Evaluating β-Cell Function and Viability: CCK-8 has been shown to protect pancreatic β-cells from apoptosis. This makes it a valuable tool for studying β-cell survival and mass in the context of diabetes.
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Exploring Synergistic Effects with Incretins: CCK-8 exhibits synergistic or additive effects on glucose lowering when combined with glucagon-like peptide-1 (GLP-1) analogs. This opens avenues for the development of combination therapies for type 2 diabetes.
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Studying Glucose Metabolism: Intravenous administration of CCK-8 has been shown to reduce postprandial glucose levels in both healthy individuals and patients with type 2 diabetes. This effect is primarily attributed to its potentiation of insulin secretion.
Data Presentation
Table 1: In Vivo Effects of CCK-8 Infusion on Glucose and Insulin Levels
| Species | Condition | CCK-8 Dose | Duration | Key Findings | Reference |
| Human | Healthy & Type 2 Diabetes | 24 pmol/kg/h (i.v.) | 90 min | Reduced postprandial glucose increase; Potentiated insulin increase. | |
| Human | Healthy & Type 2 Diabetes | 24 pmol/kg/h (i.v.) | 90 min | Increased Insulin/Glucose AUC ratio by 198% in healthy and 474% in T2D subjects. | |
| Rat | Unanesthetized | 0.33-5.0 µg/kg/min (i.v.) | 20 min | Biphasic insulin release; Lowered blood glucose levels. |
Table 2: In Vitro Effects of CCK-8 on Insulin Secretion from Isolated Islets
| Species | Glucose Concentration | CCK-8 Concentration | Key Findings | Reference |
| Rat | 11.0 mM | - | CCK-8 was fully effective at stimulating insulin secretion. | |
| Rat | 5.6 mM | - | CCK-8 had no effect on insulin secretion. | |
| Rat | 11.1 mM | 1.0 nM (EC50) | Dose-dependent increase in insulin secretion. | |
| Rat | - | 10 nM | Shifted the glucose dose-response curve for insulin secretion to the left (EC50 from 11.6 to 9.3 mM). |
Experimental Protocols
Protocol 1: In Vivo Intravenous Infusion of CCK-8 in Rodents
This protocol describes the continuous intravenous infusion of CCK-8 in rats to study its effects on insulin secretion and glucose metabolism.
Materials:
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CCK-8 (sulfated)
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Sterile saline (0.9% NaCl)
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Anesthesia (e.g., isoflurane)
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Infusion pump
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Catheters for intravenous infusion and blood sampling
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Blood collection tubes (with appropriate anticoagulant)
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Glucose meter and strips
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Centrifuge
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional animal care and use committee protocols. Surgically implant catheters into a suitable vein (e.g., jugular vein) for infusion and an artery (e.g., carotid artery) for blood sampling. Allow the animal to recover from surgery.
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CCK-8 Solution Preparation: Prepare a stock solution of CCK-8 in sterile saline. Further dilute the stock solution to the desired final concentrations for infusion (e.g., 0.33-5.0 µg/kg/min).
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Infusion: On the day of the experiment, connect the venous catheter to an infusion pump. Infuse CCK-8 solution at the desired rate for the specified duration (e.g., 20 minutes). A control group should receive a saline infusion.
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Blood Sampling: Collect blood samples from the arterial catheter at baseline and at regular intervals during and after the infusion.
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Biochemical Analysis: Measure blood glucose levels immediately using a glucose meter. Centrifuge the blood samples to separate plasma and store at -80°C for subsequent insulin measurement using an ELISA kit.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol details the procedure for isolating pancreatic islets and measuring CCK-8's effect on insulin secretion.
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 culture medium
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Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions in KRB (e.g., 2.8 mM and 16.7 mM)
-
CCK-8
-
Insulin ELISA kit
-
Dissecting microscope
Procedure:
-
Islet Isolation:
-
Anesthetize and euthanize the rodent.
-
Perfuse the pancreas through the common bile duct with cold collagenase solution.
-
Digest the pancreas at 37°C.
-
Purify the islets from the digested tissue using a density gradient centrifugation.
-
Handpick the islets under a dissecting microscope for high purity.
-
Culture the isolated islets overnight in RPMI-1640 medium.
-
-
GSIS Assay:
-
Prepare batches of 10-20 size-matched islets for each experimental condition.
-
Pre-incubate the islets in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C.
-
Incubate the islets in fresh low glucose KRB buffer for a baseline measurement.
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Stimulate the islets with high glucose (16.7 mM) KRB buffer in the presence or absence of different concentrations of CCK-8 for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
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Protocol 3: Cell Viability Assay using CCK-8 Kit
This protocol describes the use of a commercial Cell Counting Kit-8 (CCK-8) to assess the effect of CCK-8 on pancreatic β-cell viability.
Materials:
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Pancreatic β-cell line (e.g., MIN6, INS-1)
-
96-well cell culture plates
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Complete culture medium
-
CCK-8 reagent
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Microplate reader
Procedure:
-
Cell Seeding: Seed the pancreatic β-cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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Treatment: Treat the cells with various concentrations of CCK-8 or other test compounds for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
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CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
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Incubation: Incubate the plate at 37°C for 1-4 hours, or until a visible color change is observed.
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Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: CCK-8 signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for GSIS assay.
Caption: Synergistic action of CCK-8 and GLP-1.
References
- 1. Cholecystokinin expression in the β-cell leads to increased β-cell area in aged mice and protects from streptozotocin-induced diabetes and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetogenic action of cholecystokinin-8 in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of insulin-producing pancreatic β cells from multiple human stem cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Cholecystokinin-8 (CCK-8) Effects on Insulin Secretion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to assess the effects of Cholecystokinin-8 (CCK-8) on insulin secretion. This document includes detailed protocols for key experiments, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Cholecystokinin-8 (CCK-8), a peptide hormone, plays a significant role in regulating pancreatic exocrine secretion and also influences endocrine function, notably insulin release from pancreatic β-cells. Understanding the mechanisms by which CCK-8 modulates insulin secretion is crucial for the development of therapeutic agents for metabolic disorders such as type 2 diabetes. This document outlines the primary in vitro, ex vivo, and in vivo methods to characterize the effects of CCK-8 on insulin secretion.
It is important to distinguish the peptide hormone CCK-8 from the "Cell Counting Kit-8" (CCK-8) assay. The latter is a colorimetric assay used to determine cell viability and proliferation and does not directly measure insulin secretion[1][2][3]. This document focuses exclusively on the methodologies for assessing the physiological effects of the CCK-8 peptide on insulin secretion.
Signaling Pathways of CCK-8 in Pancreatic β-Cells
CCK-8 stimulates insulin secretion primarily through the activation of the cholecystokinin A receptor (CCKA-R), a Gq-protein coupled receptor (GPCR) on pancreatic β-cells[4]. The binding of CCK-8 to its receptor initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).
The signaling pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5]. IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules. Simultaneously, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which further enhances insulin secretion by sensitizing the exocytotic machinery to Ca2+.
Quantitative Data Summary
The following tables summarize the quantitative effects of CCK-8 on insulin secretion from various studies.
Table 1: In Vitro Effects of CCK-8 on Insulin Secretion from Isolated Rat Pancreatic Islets
| Parameter | Condition | Value | Reference |
| EC50 of Glucose on Insulin Secretion | Without CCK-8 | 11.6 mM | |
| EC50 of Glucose on Insulin Secretion | With 10 nM CCK-8 | 9.3 mM | |
| EC50 of CCK-8 on Glucagon Release | At 11.1 mM Glucose | 1.0 nM |
Table 2: In Vivo Effects of Intravenous CCK-8 Infusion on Plasma Insulin in Rats
| CCK-8 Infusion Rate (µg/kg/20 min) | Insulin Secretion Response | Key Observation | Reference |
| 0.33 - 5.0 | Biphasic | Fast 1st-minute rise, followed by a dose-dependent second phase. | |
| Lowest dose | Biphasic (first phase only) | Second phase of insulin release was absent. | |
| 15.0 (intraportal) | Small increase | Strong CCK-8-eliminating mechanism in the liver. |
Experimental Protocols
Ex Vivo: Perifusion of Isolated Pancreatic Islets
This protocol allows for the dynamic measurement of insulin secretion from isolated pancreatic islets in response to various secretagogues, including CCK-8.
Protocol:
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Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by density gradient centrifugation.
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Islet Culture (Optional): Culture isolated islets overnight in a suitable culture medium to allow for recovery.
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Perifusion System Setup: Prepare a perifusion system with columns containing a supportive matrix (e.g., Bio-Gel beads). Maintain the system at 37°C.
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Islet Loading: Carefully place a known number of islets (e.g., 100) into each perifusion column.
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Equilibration: Perifuse the islets with a Krebs-Ringer bicarbonate buffer (KRBB) containing a basal glucose concentration (e.g., 2.8 mM) for a period of 30-60 minutes to establish a stable baseline insulin secretion.
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Stimulation: Switch the perifusion solution to one containing the desired concentration of CCK-8, with or without varying concentrations of glucose.
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Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-5 minutes) into a 96-well plate.
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Insulin Measurement: Determine the insulin concentration in each collected fraction using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
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Data Analysis: Plot insulin secretion rate over time to visualize the dynamics of the response to CCK-8.
In Vivo: Intravenous CCK-8 Infusion and Blood Sampling
This protocol assesses the effect of CCK-8 on insulin secretion in a whole-animal model, providing physiologically relevant data.
Protocol:
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Animal Preparation: Acclimate animals (e.g., rats or mice) to the experimental conditions. For conscious animal studies, surgical implantation of catheters in the jugular vein (for infusion) and carotid artery (for sampling) may be required.
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Fasting: Fast the animals overnight to establish a baseline blood glucose and insulin level.
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Baseline Sampling: Collect a baseline blood sample.
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CCK-8 Infusion: Infuse CCK-8 at various doses intravenously over a defined period (e.g., 20 minutes).
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Blood Sampling: Collect blood samples at specific time points during and after the infusion (e.g., 1, 5, 10, 20, 30 minutes).
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Sample Processing: Process blood samples to separate plasma or serum.
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Hormone and Metabolite Analysis: Measure plasma insulin and glucose concentrations using appropriate assay kits (e.g., ELISA for insulin, glucose oxidase method for glucose).
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Data Analysis: Analyze the changes in plasma insulin and glucose levels in response to CCK-8 administration.
In Vitro: Static Incubation of Isolated Pancreatic Islets
This is a simpler in vitro method to assess the effect of CCK-8 on insulin secretion at a single time point.
Protocol:
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Islet Isolation and Culture: Isolate and culture pancreatic islets as described in the perifusion protocol.
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Pre-incubation: Pre-incubate groups of islets (e.g., 10 islets per well in a 24-well plate) in KRBB with basal glucose for 30-60 minutes.
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Stimulation: Replace the pre-incubation buffer with KRBB containing different concentrations of CCK-8 and/or glucose. Include appropriate controls (basal glucose alone, high glucose alone).
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Incubation: Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.
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Sample Collection: Collect the supernatant (buffer) from each well.
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Insulin Measurement: Measure the insulin concentration in the supernatant using ELISA or RIA.
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Data Normalization: Normalize insulin secretion to the islet number or total protein/DNA content.
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Data Analysis: Compare insulin secretion across different treatment groups.
Logical Relationship of Methodologies
The choice of methodology depends on the specific research question. In vitro and ex vivo methods are ideal for mechanistic studies, while in vivo experiments provide a more physiologically relevant context.
By employing these methodologies, researchers can effectively characterize the effects of CCK-8 on insulin secretion, contributing to a deeper understanding of pancreatic β-cell physiology and the development of novel diabetes therapies.
References
- 1. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. CCK-8-stimulated insulin secretion in vivo is mediated by CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic activation of a designer Gq-coupled receptor improves β cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cholecystokinin Octapeptide (CCK-8) in Neuroendocrine Tumor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms that originate from neuroendocrine cells throughout the body. A key characteristic of a subset of these tumors, particularly medullary thyroid carcinoma (MTC) and some gastroenteropancreatic NETs, is the overexpression of the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor.[1][2][3][4] Cholecystokinin octapeptide (CCK-8), a biologically active fragment of the hormone cholecystokinin, and its analogs bind to the CCK2R with high affinity. This specific interaction forms the basis for the application of CCK-8 in NET research, primarily in the development of targeted diagnostic imaging agents and peptide receptor radionuclide therapy (PRRT).[5]
The principle relies on using CCK-8 or more stable synthetic analogs as vectors to deliver diagnostic (e.g., Gallium-68, Indium-111) or therapeutic (e.g., Lutetium-177, Yttrium-90, Actinium-225) radionuclides directly to tumor cells expressing the CCK2R. This "theranostic" approach allows for both the visualization of tumors and their subsequent targeted destruction, minimizing damage to healthy tissues.
Key Applications
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Diagnostic Imaging (Scintigraphy and PET/CT): Radiolabeled CCK-8 analogs are used to visualize CCK2R-positive tumors and their metastases. This is crucial for initial diagnosis, staging, and monitoring of disease progression. Analogs are often modified to improve in vivo stability and pharmacokinetic properties.
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Peptide Receptor Radionuclide Therapy (PRRT): By labeling CCK-8 analogs with beta- or alpha-emitting radionuclides, a high dose of radiation can be delivered specifically to the tumor cells. This therapeutic approach has shown promise for patients with advanced or metastatic MTC and other CCK2R-expressing NETs.
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Preclinical Research: CCK-8 and its derivatives are vital tools in preclinical studies to investigate the role of the CCK2R signaling pathway in NET proliferation and to evaluate the efficacy of novel targeted therapies in cell culture and animal models.
CCK2 Receptor Signaling Pathway
Upon binding of CCK-8 or gastrin, the CCK2R, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a downstream signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events converge on the activation of several key signaling pathways, including the Src tyrosine kinase and the Ras/Raf/MEK/ERK (MAPK) pathway, which are known to play crucial roles in cell proliferation, survival, and differentiation.
References
- 1. New radiolabeled CCK-8 analogues [Tc-99m-GH-CCK-8 and Tc-99m-DTPA-CCK-8]: preparation and biodistribution studies in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel CCK2/gastrin receptor-localizing radiolabeled peptide probe for personalized diagnosis and therapy of patients with progressive or metastatic medullary thyroid carcinoma: a multicenter phase I GRAN-T-MTC study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Management of Medullary Thyroid Carcinoma: Focus on Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cholecystokinin Octapeptide (CCK-8) Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of cholecystokinin octapeptide (CCK-8) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of CCK-8 in your experiments.
Frequently Asked Questions (FAQs)
1. How should I store lyophilized CCK-8 peptide?
Lyophilized CCK-8 peptide is stable when stored at -20°C or -80°C.[1][2] It is recommended to keep the vial tightly sealed and protected from moisture.[2][3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can reduce long-term stability.[3]
2. What is the recommended solvent for reconstituting CCK-8?
The choice of solvent depends on the specific form of CCK-8 (sulfated or non-sulfated) and the intended application. For many applications, CCK-8 can be reconstituted in sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) at pH 7.4. For less soluble forms, a small amount of a gentle organic solvent like DMSO may be used initially, followed by dilution with the aqueous buffer of choice. Always refer to the manufacturer's specific instructions on the product data sheet.
3. What are the recommended storage conditions for reconstituted CCK-8 solutions?
For reconstituted CCK-8 solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. Storage recommendations vary, but a general guideline is to store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months). Some sources suggest that solutions in PBS at pH 7.4 can be stored at 2-8°C for up to one month. To enhance stability, consider using sterile buffers at a pH of 5-6.
4. How stable is CCK-8 in solution?
The stability of CCK-8 in solution is influenced by several factors including temperature, pH, and the presence of enzymes. CCK-8 degradation in aqueous solutions follows first-order kinetics. The peptide is susceptible to degradation by aminopeptidases, which are present in biological samples like plasma. Sulfation of the tyrosine residue can increase the stability of CCK-8 in plasma.
5. What are the main degradation pathways for CCK-8?
The primary degradation pathway for CCK-8 in biological systems is enzymatic cleavage by aminopeptidases. This results in the removal of amino acids from the N-terminus, leading to a loss of biological activity. Peptides containing methionine and tryptophan, both present in CCK-8, are also prone to oxidation.
Stability of Cholecystokinin Octapeptide (CCK-8) Solutions
The following table summarizes the stability of CCK-8 solutions under various storage conditions based on available data.
| Storage Condition | Solvent/Buffer | Duration | Stability Notes |
| -80°C | PBS, pH 7.4 | 12 months | Recommended for long-term storage of aliquots. |
| -20°C | Aqueous Solution | Up to 1 month | Suitable for short-term storage of aliquots. |
| 2-8°C | PBS, pH 7.4 | 1 month | An option for frequently used solutions. |
| 37°C | Human Plasma | Half-life of ~50 min (sulfated) | Rapid degradation by aminopeptidases. |
| 37°C | Rat Plasma | Half-life of ~17 min (sulfated) | Faster degradation compared to human plasma. |
| 40-70°C | Aqueous Solution, pH 12 | Varies | Degradation follows first-order kinetics. |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of CCK-8
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Pre-equilibration: Before opening, allow the vial of lyophilized CCK-8 to reach room temperature. This minimizes the absorption of moisture.
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Reconstitution: Add the appropriate volume of sterile, cold solvent or buffer (e.g., sterile distilled water or PBS, pH 7.4) to the vial to achieve the desired stock concentration. Gently swirl or pipette to dissolve the peptide. Avoid vigorous shaking or vortexing.
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Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
General Protocol for HPLC-Based Stability Assessment of CCK-8
This protocol provides a general framework for assessing the stability of CCK-8 solutions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of CCK-8 Solution: Reconstitute CCK-8 to a known concentration in the desired buffer or solvent.
-
Incubation: Store the CCK-8 solution under the desired stability testing conditions (e.g., specific temperature and pH).
-
Sampling: At designated time points, withdraw an aliquot of the CCK-8 solution.
-
HPLC Analysis:
-
Inject the aliquot onto a suitable reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution method with a mobile phase typically consisting of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Monitor the elution of CCK-8 and its degradation products using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact CCK-8 at each time point.
-
Calculate the percentage of remaining CCK-8 relative to the initial time point (t=0).
-
Plot the percentage of remaining CCK-8 against time to determine the degradation kinetics.
-
Visualizing Pathways and Workflows
CCK-8 Signaling Pathway
Caption: Simplified signaling pathways activated by CCK-8 binding to its receptors.
Experimental Workflow for CCK-8 Solution Preparation and Use
Caption: Workflow for the preparation and use of CCK-8 solutions in experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity of CCK-8 solution | 1. Improper storage of lyophilized peptide or reconstituted solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation of CCK-8 in the experimental medium (e.g., due to proteases in serum). 4. Oxidation of methionine or tryptophan residues. | 1. Ensure lyophilized peptide is stored at -20°C or -80°C and solutions are stored as recommended aliquots. 2. Always use fresh aliquots for each experiment to avoid freeze-thaw cycles. 3. Minimize incubation time in media containing proteases. Consider using protease inhibitors if compatible with the assay. 4. Reconstitute in deoxygenated buffer and store aliquots under an inert gas (e.g., nitrogen or argon). |
| Inconsistent results between experiments | 1. Inconsistent concentration of CCK-8 working solutions. 2. Use of CCK-8 solutions that have been stored for extended periods at 4°C. 3. Variability in the handling and thawing of aliquots. | 1. Carefully prepare the stock solution and perform accurate serial dilutions for each experiment. 2. For maximum consistency, use freshly thawed aliquots from a -80°C stock for each experiment. 3. Standardize the thawing procedure (e.g., always thaw on ice) and use the solution promptly after thawing. |
| Precipitation of CCK-8 in solution | 1. The solubility limit of the peptide has been exceeded in the chosen buffer. 2. The pH of the solution is at or near the isoelectric point of the peptide. | 1. Reconstitute at a higher concentration in a small amount of a suitable organic solvent (if appropriate for the peptide and experiment) before diluting with the aqueous buffer. 2. Adjust the pH of the buffer. Basic peptides are more soluble in acidic buffers, and acidic peptides are more soluble in basic buffers. |
Troubleshooting Logic for Reduced CCK-8 Activity
Caption: Decision tree for troubleshooting reduced CCK-8 activity.
References
Technical Support Center: Optimizing CCK-8 Dosage for Behavioral Studies in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cholecystokinin octapeptide (CCK-8) in rat behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for CCK-8 in rat behavioral studies?
A1: The optimal dose of CCK-8 is highly dependent on the route of administration and the specific behavioral paradigm being investigated. For intraperitoneal (i.p.) injections, a common starting range is 2-16 µg/kg.[1] For intracerebral or intra-accumbal injections, doses can be much lower, in the picomole range.[2][3] It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: What are the common routes of administration for CCK-8 in rats?
A2: Common routes of administration for CCK-8 in rat behavioral studies include intraperitoneal (i.p.), intravenous (i.v.), and direct microinjections into specific brain regions (e.g., nucleus accumbens, central amygdala).[1][2] The choice of administration route will significantly impact the dosage and the observed behavioral effects.
Q3: What behavioral changes can be expected after CCK-8 administration?
A3: CCK-8 is known to modulate a variety of behaviors in rats. These include:
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Feeding Behavior: CCK-8 generally suppresses food intake in a dose-dependent manner.
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Anxiety-like Behavior: CCK-8 can induce anxiety-like behaviors, which can be assessed using tests like the elevated plus maze or light-dark box.
-
Locomotor Activity: The effects on locomotion can vary, with some studies reporting hypoexploration. The animal's habituation to the environment can influence this outcome.
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Learning and Memory: CCK-8 has been shown to influence spatial memory and long-term potentiation in the hippocampus.
Q4: How does the motivational state of the rat influence the effects of CCK-8?
A4: The motivational state of the rat, such as its level of stress or habituation to a novel environment, can significantly impact the behavioral effects of CCK-8. For instance, the anxiogenic-like effects of CCK-8 may be more pronounced in rats exposed to a novel environment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant behavioral effect observed after CCK-8 administration. | 1. Inappropriate Dosage: The dose may be too low to elicit a response. 2. Route of Administration: The chosen route may not be optimal for the target behavior. 3. Habituation: Animals may be overly habituated to the testing environment. 4. Inactive Compound: The CCK-8 peptide may have degraded. | 1. Conduct a dose-response study: Test a range of doses (e.g., logarithmic increases) to identify the optimal concentration. 2. Consider alternative administration routes: If using peripheral administration, consider direct central administration to target specific brain regions. 3. Control for environmental novelty: The response to CCK-8 can be more robust in novel environments. 4. Verify peptide integrity: Prepare fresh solutions and store the peptide according to the manufacturer's instructions. |
| High variability in behavioral responses between animals. | 1. Individual Differences: Natural variation in receptor expression or sensitivity. 2. Inconsistent Injection Technique: Variations in injection volume or placement. 3. Environmental Factors: Differences in housing conditions or handling can affect stress levels. | 1. Increase sample size: A larger number of animals per group can help to account for individual variability. 2. Standardize procedures: Ensure all experimenters are proficient in the injection technique and that all procedures are performed consistently. 3. Acclimate animals: Properly acclimate animals to the housing and testing rooms to minimize stress. |
| Unexpected or contradictory behavioral outcomes. | 1. Off-target Effects: At high concentrations, CCK-8 may have effects on other systems. 2. Interaction with other factors: The animal's diet, time of day, or underlying health status can influence the outcome. | 1. Use receptor antagonists: Co-administer selective CCK-A or CCK-B receptor antagonists to confirm that the observed effect is mediated by the intended receptor. 2. Control for confounding variables: Standardize feeding schedules, test at the same time of day, and ensure animals are healthy. |
Data Summary Tables
Table 1: Effective Doses of CCK-8 for Different Behavioral Paradigms (Intraperitoneal Administration)
| Behavioral Paradigm | Effective Dose Range (µg/kg) | Rat Strain | Key Findings | Reference |
| Suppression of Food Intake | 2, 4, 8, 16 | Not Specified | Dose-related suppression of chow or cream intake. | |
| Spatial Memory | 1.6 | Not Specified | Chronic administration for 14 days. |
Table 2: Effective Doses of CCK-8 for Different Behavioral Paradigms (Central Administration)
| Behavioral Paradigm | Administration Route | Effective Dose | Rat Strain | Key Findings | Reference |
| Dopamine Release in Nucleus Accumbens | Intra-accumbal | 25 pmol | Not Specified | Enhanced dopamine release. | |
| Hypoexploration | Medial Nucleus Accumbens | 1 fmol - 100 pmol | Not Specified | Dose-dependent hypoexploration in a four-hole box. | |
| Anxiety-like Behavior | Intra-CeA | Not Specified | Induced anxiogenic effects in control rats. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of CCK-8 for Feeding Behavior Studies
-
Animal Preparation: House male rats individually and acclimate them to the testing environment for at least one week. Maintain a regular light-dark cycle.
-
Food Deprivation: Prior to the experiment, deprive the rats of food for a specified period (e.g., 6 hours) to motivate feeding behavior. Water should be available ad libitum.
-
CCK-8 Preparation: Dissolve sulfated CCK-8 in sterile 0.9% saline to the desired concentrations (e.g., 2, 4, 8, 16 µg/kg). Prepare fresh solutions on the day of the experiment.
-
Administration: Inject the prepared CCK-8 solution or saline vehicle intraperitoneally at a volume of 1 ml/kg.
-
Behavioral Testing: Immediately after the injection, present a pre-weighed amount of food (e.g., standard chow or a palatable liquid diet).
-
Data Collection: Measure the amount of food consumed over a set period (e.g., 30 minutes).
-
Data Analysis: Compare the food intake between the CCK-8 treated groups and the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Central Administration of CCK-8 for Anxiety and Locomotor Studies
-
Surgical Preparation: Anesthetize rats and stereotaxically implant a guide cannula aimed at the desired brain region (e.g., medial nucleus accumbens). Allow for a recovery period of at least one week.
-
Animal Handling: Handle the rats daily during the recovery period to acclimate them to the experimental procedures.
-
CCK-8 Preparation: Dissolve CCK-8 in artificial cerebrospinal fluid (aCSF) to the desired concentrations (e.g., 1 fmol to 100 pmol).
-
Microinjection: Gently restrain the rat and insert an injection cannula through the guide cannula. Infuse a small volume (e.g., 0.5 µl) of the CCK-8 solution or aCSF vehicle over a period of one minute. Leave the injector in place for an additional minute to allow for diffusion.
-
Behavioral Testing: Immediately after the microinjection, place the rat in the behavioral apparatus (e.g., four-hole box, open-field, or elevated plus maze).
-
Data Collection: Record behavioral parameters such as the number of entries and time spent in different zones, rearing frequency, and total distance traveled using an automated tracking system.
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the different treatment groups.
Visualizations
Caption: Simplified CCK-8 signaling pathway in the central nervous system.
Caption: General experimental workflow for CCK-8 behavioral studies in rats.
References
- 1. Effects of CCK-8 on ingestive behaviors of suckling and weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The transfer of rats from a familiar to a novel environment prolongs the increase of extracellular dopamine efflux induced by CCK8 in the posterior nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The behavioral effects of CCK8 injected into the medial nucleus accumbens are dependent on the motivational state of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Cholecystokinin (CCK)-Induced Anxiety Model
A Note on Terminology: It is important to distinguish between the Cell Counting Kit-8 (CCK-8) , a laboratory assay used to measure cell viability and proliferation, and the neuropeptide Cholecystokinin-8 (CCK-8) , which is used to induce anxiety-like states in preclinical animal models. This guide focuses on troubleshooting variability in the CCK-8 induced anxiety model for researchers and drug development professionals.
The administration of cholecystokinin (CCK) agonists, such as the octapeptide CCK-8 and the tetrapeptide CCK-4, is a widely used pharmacological model to induce anxiety and panic-like behaviors in rodents. This model is valued for its translational relevance, as CCK infusions can provoke panic attacks in humans with panic disorder.[1][2] However, significant variability in experimental outcomes can be a major challenge. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and mitigate sources of variability.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing an anxiogenic effect after CCK-8 administration?
A1: Several factors could contribute to a lack of effect:
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Dose and Route of Administration: The dose of CCK-8 is critical. An insufficient dose may not elicit an anxiogenic response. The route of administration (e.g., intraperitoneal - IP, intravenous - IV, or intracerebroventricular - ICV) also significantly impacts the required dosage and the onset and duration of the effect. For instance, central administration requires much lower doses than peripheral administration.
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CCK Receptor Specificity: The anxiogenic effects of CCK are primarily mediated by the CCK-B receptor subtype.[1] Ensure your CCK agonist is active at this receptor.
-
Animal Strain and Species: Different rodent strains exhibit varying sensitivities to CCK agonists.[3][4] For example, some mouse strains may be more or less responsive than others. It is crucial to select an appropriate strain and be consistent throughout the study.
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Habituation and Handling: Excessive handling or habituation to the testing environment can reduce baseline anxiety levels, potentially masking the anxiogenic effects of CCK-8. Conversely, insufficient acclimatization can lead to high baseline anxiety, creating a "ceiling effect" where a further increase in anxiety is difficult to detect.
Q2: My results show high variability between individual animals. What are the common causes?
A2: High inter-individual variability is a common issue. Consider the following:
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Baseline Anxiety Levels: Animals will naturally have different baseline levels of anxiety. Proper randomization of treatment groups is essential. You may also consider using a pre-test to stratify animals based on their baseline anxiety before drug administration.
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Stressors: Uncontrolled environmental stressors can significantly impact anxiety levels. These include noise, light intensity, cage cleaning schedules, and even the experimenter's presence. Maintaining a consistent and low-stress environment is crucial.
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Injection Stress: The injection procedure itself is a stressor. Ensure that all animals are handled and injected in a consistent manner and that the injection volume and speed are uniform.
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Circadian Rhythms: The time of day when testing is conducted can influence behavioral outcomes. It is important to perform all experiments at the same time of day to minimize variability due to circadian fluctuations in hormone levels and neurotransmitter activity.
Q3: Can the choice of behavioral assay influence the outcome of my CCK-8 anxiety model?
A3: Absolutely. The choice of behavioral test is critical, and results can vary between different assays.
-
Elevated Plus Maze (EPM): A widely used test for anxiety-like behavior. Anxiogenic effects are typically seen as a decrease in the time spent and the number of entries into the open arms.
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Defensive Burying Behavior (DBB): In this test, an anxiogenic effect of CCK-8 is indicated by a decreased latency to start burying a aversive stimulus and an increased duration of burying behavior.
-
Light-Dark Box: Anxiogenic compounds typically decrease the time spent in the light compartment.
-
Open Field Test (OFT): While primarily a measure of locomotor activity, the time spent in the center of the open field can be an indicator of anxiety.
It's important to note that some studies suggest the EPM may not always be the most suitable test for assessing the effects of CCK antagonists. Using a battery of behavioral tests can provide a more comprehensive assessment of anxiety-like behavior.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in baseline behavior | Animal strain differences | Use a genetically homogeneous, inbred strain. Be consistent with the source and supplier of the animals. |
| Inconsistent environmental conditions | Standardize lighting, noise levels, and temperature. Avoid conducting experiments immediately after cage changes or other disruptive procedures. | |
| Experimenter-induced stress | Handle animals gently and consistently. The same experimenter should conduct the behavioral tests for a given cohort. | |
| Inconsistent or absent CCK-8 effect | Improper CCK-8 dosage | Perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. |
| Degradation of CCK-8 peptide | Prepare fresh CCK-8 solutions for each experiment. Store stock solutions appropriately according to the manufacturer's instructions. | |
| Incorrect administration technique | Ensure proper injection technique (e.g., correct anatomical location for IP or ICV injections). Train all personnel to use a standardized procedure. | |
| "Ceiling" or "Floor" effects in behavioral data | High baseline anxiety | Increase the habituation period for the animals to the testing apparatus. |
| Low baseline anxiety | Reduce the habituation period or introduce a mild, controlled stressor to slightly elevate baseline anxiety. |
Experimental Protocols
CCK-8 Induced Anxiety in the Elevated Plus Maze (EPM)
This protocol provides a general framework. Specific parameters should be optimized for your laboratory conditions and animal strain.
1. Materials:
-
Cholecystokinin-8 (CCK-8) peptide
-
Sterile saline solution (0.9% NaCl)
-
Elevated Plus Maze apparatus
-
Video tracking software
2. Animal Preparation:
-
Use adult male rats or mice of a consistent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
House animals in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) with ad libitum access to food and water.
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Allow at least one week of acclimatization to the animal facility before any experimental procedures.
-
Handle animals for several days prior to testing to reduce handling-induced stress.
3. CCK-8 Solution Preparation:
-
On the day of the experiment, dissolve CCK-8 in sterile saline to the desired concentration.
-
The dose will need to be determined from pilot studies or literature review, but a common starting range for IP injection in rats is 1-100 µg/kg.
4. Experimental Procedure:
-
Transport animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimatization.
-
Administer CCK-8 or vehicle (saline) via the chosen route (e.g., IP injection).
-
After a predetermined latency period (e.g., 15-30 minutes post-IP injection), place the animal in the center of the EPM, facing one of the open arms.
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Record the animal's behavior for a 5-minute session using a video camera mounted above the maze.
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After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
5. Data Analysis:
-
Use video tracking software to score the following parameters:
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Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
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Total distance traveled (as a measure of locomotor activity)
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
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Compare the data between the CCK-8 treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in open arm exploration in the CCK-8 group is indicative of an anxiogenic effect.
Visualizing Workflows and Pathways
Experimental Workflow for CCK-8 Induced Anxiety Model
A typical experimental workflow for the CCK-8 induced anxiety model.
CCK-B Receptor Signaling Pathway in Anxiety
Simplified signaling of CCK-8 via the CCK-B receptor to increase neuronal excitability.
Troubleshooting Logic for CCK-8 Model Variability
A decision tree for troubleshooting variability in the CCK-8 anxiety model.
References
- 1. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological markers for anxiety disorders, OCD and PTSD: A consensus statement. Part II: Neurochemistry, neurophysiology and neurocognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain differences in the chronic mild stress animal model of depression and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strain Differences in the Chronic Mild Stress Animal Model of Depression and Anxiety in Mice [biomolther.org]
Technical Support Center: Stabilizing CCK-8 in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cholecystokinin-8 (CCK-8). This resource provides essential guidance on preventing the degradation of the CCK-8 peptide in various experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving CCK-8 and provides practical solutions to ensure the integrity of the peptide.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity of CCK-8. | Degradation of the CCK-8 peptide by proteases in the experimental medium (e.g., cell culture media, plasma). | Add a cocktail of protease inhibitors to your experimental solution. Key enzymes known to degrade CCK-8 include aminopeptidases and metalloendopeptidases (such as neprilysin).[1] Consider using specific inhibitors like bestatin (for aminopeptidases) and phosphoramidon (for neprilysin). |
| Variability in results between experimental replicates. | Inconsistent sample handling, leading to differential degradation of CCK-8. This can include repeated freeze-thaw cycles, exposure to light, or improper storage. | Aliquot your CCK-8 stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2] Store lyophilized peptide at -20°C and solutions frozen.[2][3] Protect solutions from light.[2] |
| Loss of CCK-8 activity over the duration of a long experiment. | Instability of the peptide in the chosen buffer or medium due to suboptimal pH or temperature. | Maintain a slightly acidic pH (around 5-6) for peptide solutions to enhance stability. For long incubations, consider re-adding fresh CCK-8 or ensure the continuous presence of effective protease inhibitors. |
| Precipitation of the peptide upon reconstitution or dilution. | The hydrophobic nature of the peptide can lead to poor solubility in aqueous solutions. | For hydrophobic peptides, initially dissolve in a small amount of an organic solvent like DMSO or DMF before slowly diluting with your aqueous buffer. Gentle warming (not exceeding 40°C) or sonication can also aid in solubilization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for CCK-8 degradation?
A1: The primary enzymes that degrade CCK-8 are aminopeptidases, which cleave amino acids from the N-terminus, and a phosphoramidon-sensitive endopeptidase, identified as being similar or identical to "enkephalinase A" or neprilysin. Aminopeptidases play a major role in the breakdown of CCK-8 in plasma.
Q2: What are the main cleavage sites in the CCK-8 peptide?
A2: The primary cleavage site identified in synaptosomal fractions is the Met³-Gly⁴ bond. Other cleavage sites include the Asp¹-Tyr² and Asp⁷-Phe⁸ bonds. A phosphoramidon-sensitive endopeptidase has been shown to cleave the Trp³⁰-Met³¹ bond (major) and the Tyr²⁷-Met²⁸ bond (minor) in the CCK-8 sequence.
Q3: What is the half-life of CCK-8 in plasma?
A3: The half-life of CCK-8 varies depending on the species and whether the peptide is sulfated. In human plasma, the sulfated form of CCK-8 has a faster degradation half-life of approximately 50 minutes, while the unsulfated form has a half-life of about 18 minutes. In rat plasma, the degradation is much faster, with half-lives of 17 minutes for the sulfated form and 5 minutes for the unsulfated form.
Q4: Which protease inhibitors are recommended to prevent CCK-8 degradation?
A4: To inhibit the primary degrading enzymes, a combination of inhibitors is recommended:
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Bestatin: A competitive inhibitor of aminopeptidases such as leucine aminopeptidase and aminopeptidase B. A typical working concentration is 1 µM.
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Puromycin: Also inhibits aminopeptidases and has been shown to prevent CCK-8 cleavage.
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Phosphoramidon: A potent inhibitor of metalloendopeptidases like neprilysin ("enkephalinase").
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p-Chloromercuribenzoate: Has been shown to be a highly effective inhibitor of CCK-8 degradation by synaptosomal peptidases.
Q5: What are the best practices for storing and handling CCK-8?
A5: To ensure the stability of your CCK-8 peptide:
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Storage: Store lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
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Reconstitution: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. Use sterile, pH-buffered solutions (pH 5-6 is optimal) for reconstitution.
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Solutions: Peptide solutions are significantly less stable than the lyophilized form. Prepare solutions fresh if possible. If storage in solution is necessary, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the efficacy of various inhibitors on the stability of CCK-8 and related peptides.
| Peptide | Experimental System | Inhibitor | Effect on Half-Life/Degradation |
| Sulfated CCK-8 | Human Plasma | Bestatin and Puromycin | Significantly inhibits cleavage, indicating a major role of aminopeptidases in degradation. |
| Unsulphated CCK-8 | Human Plasma | Bestatin and Puromycin | Significantly inhibits cleavage by aminopeptidases. |
| CCK-8 | Rat Synaptic Membranes | Phosphoramidon | Inhibits the activity of a specific endopeptidase that cleaves CCK-8. |
| CCK-8 | Rat Synaptosomal Fractions | p-Chloromercuribenzoate | Provides approximately 90% inhibition of CCK-8 degradation. |
Experimental Protocols
Protocol for Preventing CCK-8 Degradation in an In Vitro Assay
This protocol provides a general guideline for setting up an experiment while minimizing CCK-8 degradation.
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Reagent Preparation:
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Reconstitute lyophilized CCK-8 in a sterile, slightly acidic buffer (e.g., pH 5-6) to the desired stock concentration.
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Prepare stock solutions of protease inhibitors. For example, a 1 mM stock solution of Bestatin can be made by dissolving 5 mg in 16.2 ml of DMSO.
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Aliquot both the CCK-8 stock and inhibitor stocks into single-use volumes and store at -20°C or -80°C.
-
-
Experimental Setup:
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Thaw one aliquot of CCK-8 and the required inhibitor stocks immediately before use.
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To your experimental buffer or medium (e.g., cell culture medium, artificial cerebrospinal fluid), add the protease inhibitors to their final working concentrations (e.g., 1 µM for Bestatin). A combination of an aminopeptidase inhibitor (like bestatin) and a metalloendopeptidase inhibitor (like phosphoramidon) is recommended.
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Add the CCK-8 to the inhibitor-containing medium to achieve the final desired experimental concentration.
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Gently mix the solution. Avoid vigorous vortexing which can cause peptide aggregation.
-
-
Incubation:
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Perform your experiment at the desired temperature. Be aware that enzymatic degradation is temperature-dependent.
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For long-duration experiments, consider the stability of both the CCK-8 and the inhibitors in your experimental medium.
-
-
Sample Collection and Analysis:
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When collecting samples for analysis (e.g., by HPLC or ELISA), it may be necessary to add a quenching agent (such as an acid) to stop any further enzymatic degradation immediately upon collection.
-
Visualizations
CCK-8 Degradation Pathway
References
Technical Support Center: Cholecystokinin Octapeptide (CCK-8)
Welcome to the technical support center for researchers utilizing cholecystokinin octapeptide (CCK-8). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and control for potential off-target effects during your experiments, ensuring the specificity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of CCK-8, and how do they differ?
A1: Cholecystokinin octapeptide (CCK-8) is a biologically active fragment of the cholecystokinin hormone. Its effects are primarily mediated by two high-affinity G protein-coupled receptors (GPCRs): the cholecystokinin 1 receptor (CCK1R) and the cholecystokinin 2 receptor (CCK2R).[1]
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CCK1R (formerly CCK-A for 'alimentary'): Has a high affinity for the sulfated form of CCK-8. It is predominantly found in the gastrointestinal (GI) system, including the gallbladder and pancreas, and is involved in satiety, pancreatic enzyme secretion, and gallbladder contraction.[1][2]
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CCK2R (formerly CCK-B for 'brain'): Binds both sulfated and non-sulfated forms of CCK-8, as well as gastrin, with high affinity.[2] It is widely distributed in the central nervous system (CNS) and is associated with anxiety, panic attacks, and memory, as well as gastric acid secretion.[3]
Q2: I'm observing an unexpected physiological or cellular response after CCK-8 administration. How can I determine if this is an off-target effect?
A2: An "off-target" effect can be defined in two ways:
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An effect mediated by an unintended receptor (e.g., CCK2R when studying CCK1R-mediated satiety).
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An effect mediated by an unknown, non-CCK receptor.
The most effective strategy to confirm that your observed effect is "on-target" (i.e., mediated by CCK1R or CCK2R) is to use selective antagonists. If a selective antagonist for a specific CCK receptor blocks the effect of CCK-8, it provides strong evidence that the effect is mediated by that receptor.
Q3: What are the recommended selective antagonists for CCK1R and CCK2R?
A3: Several well-characterized selective antagonists are available. It is crucial to use a concentration that is selective for the intended receptor.
| Receptor | Antagonist Examples | Notes |
| CCK1R | Devazepide (formerly MK-329), L-364,718, SR-27897 | Highly potent and selective for CCK1R over CCK2R. |
| CCK2R | L-365,260, YM022, Proglumide, Netazepide | L-365,260 and YM022 offer good selectivity. Proglumide is a less potent, non-selective CCK antagonist that can be used at concentrations that preferentially block CCK2R. |
Q4: My experiment involves studying anxiety, an effect linked to CCK2R. Could CCK1R activation be a confounding factor?
A4: While anxiety and panic attacks are primarily associated with CCK2R activation, CCK1R is also present in the CNS, albeit at lower levels. To ensure the observed anxiogenic effect is specifically mediated by CCK2R, you should perform control experiments where the effect of CCK-8 is challenged with a selective CCK2R antagonist (e.g., L-365,260). Concurrently, using a selective CCK1R antagonist (e.g., Devazepide) should not block the anxiety-like behavior.
Q5: Are there known non-CCK receptors that CCK-8 binds to?
A5: The current pharmacological literature indicates that CCK-8 is highly selective for CCK1 and CCK2 receptors. While interactions with other signaling systems (e.g., opioid, dopamine) are documented, these are generally considered to be mediated through the activation of CCK receptors, which then modulate the other systems. For instance, CCK-8 can reduce the analgesic effect of opioids, an action mediated by CCK2R. There is no substantial evidence for direct, high-affinity binding of CCK-8 to other classes of receptors.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
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Possible Cause: The cell line may express an unexpected profile of CCK receptors. Many cell lines endogenously express one or both CCK receptors.
-
Troubleshooting Steps:
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Receptor Expression Profiling: Confirm the presence or absence of CCK1R and CCK2R mRNA or protein in your cell line using RT-qPCR or Western Blot.
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Use of Antagonists: Pre-treat cells with a selective CCK1R antagonist (e.g., Devazepide) or a CCK2R antagonist (e.g., L-365,260) before applying CCK-8. This will help isolate which receptor is responsible for the observed cellular response.
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Engineered Cell Lines: For maximum clarity, use cell lines engineered to express only the human CCK1R or CCK2R, with the parental cell line as a negative control.
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Problem 2: CCK-8 induces a response, but at a much higher concentration than expected from binding affinity data.
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Possible Cause 1: Peptide degradation. CCK-8 has a very short plasma half-life (around 1 minute) and can be rapidly degraded by peptidases in serum-containing media.
-
Troubleshooting Steps:
-
Prepare fresh CCK-8 solutions for each experiment.
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Consider using a stabilized analog of CCK-8 if available.
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Conduct experiments in serum-free media if the experimental design allows, or reduce the incubation time.
-
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Possible Cause 2: The observed effect is mediated by a lower-affinity receptor. While CCK-8 is highly selective, supraphysiological concentrations could potentially activate a secondary target.
-
Troubleshooting Steps:
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Dose-Response Curve with Antagonists: Generate a full dose-response curve for CCK-8 in the presence and absence of a high concentration of a selective CCK1R or CCK2R antagonist. A rightward shift in the dose-response curve in the presence of the antagonist confirms on-target activity. If the antagonist fails to block the effect at high CCK-8 concentrations, this may suggest a non-CCK receptor-mediated effect.
-
Data Summary Tables
Table 1: Binding Affinities of CCK Peptides at Human CCK Receptors
| Ligand | Receptor | Binding Affinity (Ki, nM) | Notes |
| CCK-8 (sulfated) | CCK1R | ~0.5 - 1.0 | High affinity, requires sulfated tyrosine. |
| CCK2R | ~0.3 - 1.5 | High affinity. | |
| CCK-8 (non-sulfated) | CCK1R | > 500 | Low affinity (several hundred-fold lower than sulfated). |
| CCK2R | ~125 | Moderate affinity, moderately selective for CCK2R. | |
| Gastrin | CCK1R | > 1000 | Very low affinity. |
| CCK2R | ~0.3 - 1.0 | High affinity, similar to sulfated CCK-8. |
Note: Absolute values can vary depending on the experimental system (e.g., cell type, radioligand used). This table provides representative values for comparison.
Experimental Protocols & Workflows
Protocol: Validating On-Target CCK-8 Activity Using Selective Antagonists in a Calcium Flux Assay
This protocol outlines how to confirm that a CCK-8-induced calcium signal is mediated by a specific CCK receptor.
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Cell Preparation:
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Seed cells expressing the CCK receptor(s) of interest (e.g., CHO-CCK1R cells) into a black, clear-bottom 96-well plate.
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Culture until they form a confluent monolayer.
-
-
Dye Loading:
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Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
-
Antagonist Pre-incubation:
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Prepare solutions of your selective antagonist (e.g., 1 µM Devazepide for CCK1R) in assay buffer.
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Add the antagonist solution to the appropriate wells. For control wells, add assay buffer only.
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Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
CCK-8 Stimulation and Measurement:
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Prepare a range of CCK-8 concentrations to generate a dose-response curve (e.g., 1 pM to 1 µM).
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
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Record a baseline fluorescence reading for ~20 seconds.
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Inject the CCK-8 solutions into the wells and continue to record the fluorescence signal for at least 2 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response over baseline for each well.
-
Plot the response versus the log of the CCK-8 concentration.
-
Compare the dose-response curves for CCK-8 alone versus CCK-8 in the presence of the antagonist. A rightward shift and/or a significant reduction in the maximal response in the antagonist-treated wells confirms that the calcium flux is mediated by the targeted CCK receptor.
-
Visualizations
Figure 1. Simplified signaling pathways for CCK1 and CCK2 receptors activated by sulfated CCK-8.
Figure 2. Logical workflow for troubleshooting unexpected results from CCK-8 experiments.
References
- 1. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize variability in CCK-8 satiety experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting cholecystokinin-8 (CCK-8) satiety experiments. Our goal is to help you minimize variability and ensure the reliability and reproducibility of your results.
Troubleshooting Guide
High variability in feeding behavior studies can mask the true effects of experimental manipulations. This guide addresses common issues encountered during CCK-8 satiety experiments.
| Problem | Potential Causes | Recommended Solutions |
| High variability in baseline food intake | Inadequate acclimatization of animals to the housing, diet, and experimental procedures.[1][2][3][4] | - Allow for a minimum 72-hour acclimatization period for rodents after arrival before starting any experimental procedures.[1] - For more sensitive studies, a longer period of 5 to 12 days is recommended to reduce stress and stabilize physiology. - Acclimate animals to the specific diet and any novel food presentation methods (e.g., automated feeders). |
| Stress from handling and environmental disturbances. | - Handle mice gently and consistently. Using methods like cupping instead of tail-picking can reduce stress-induced physiological changes. - Minimize noise, vibrations, and other environmental stressors in the animal facility. - Ensure all experimenters use the same handling techniques. | |
| Inconsistent fasting or feeding schedules. | - Standardize the duration of the fasting period before the experiment. - Conduct experiments at the same time of day for all animals to account for circadian rhythms in feeding behavior. | |
| Inconsistent or no effect of CCK-8 on food intake | Incorrect CCK-8 dosage or administration. | - Perform a dose-response study to determine the optimal effective dose for the specific animal strain and experimental conditions. - Ensure the route of administration (e.g., intraperitoneal) is consistent and performed correctly. - Administer CCK-8 at a consistent time point relative to food presentation. |
| Animal strain or sex differences. | - Be aware that different rodent strains can have varying sensitivity to CCK-8. - Consider potential sex differences in satiety responses; male rodents are often used to avoid variability due to the estrous cycle in females. | |
| Diet composition affecting satiety signals. | - The composition of the diet (e.g., high-fat vs. low-fat) can influence the satiating effect of CCK-8. Use a consistent and well-defined diet throughout the study. | |
| Compensatory changes in feeding patterns | Distinction between satiation and satiety. | - CCK-8 primarily affects satiation (meal size), which can be followed by a compensatory shortening of the inter-meal interval (satiety). - Use automated feeding systems to monitor both meal size and the time between meals to fully characterize the behavioral response. |
Frequently Asked Questions (FAQs)
Q1: What is a typical acclimatization period for rodents in feeding studies?
A minimum of 72 hours is recommended for rodents to recover from shipping stress and adapt to their new environment. This allows for the stabilization of physiological parameters such as corticosterone levels, which can be elevated after transport. For studies with sensitive endpoints, an extended acclimatization period of 5 to 12 days is advisable. During this time, animals should be introduced to the specific type of food and any specialized feeding equipment that will be used in the experiment.
Q2: How does the method of handling animals affect experimental outcomes?
Handling techniques can significantly impact animal stress levels, which in turn can affect feeding behavior and introduce variability. Studies have shown that non-aversive handling methods, such as cupping the animal with two hands, can reduce stress-induced changes in blood glucose and corticosterone compared to tail handling. It is crucial to establish a consistent and gentle handling protocol for all animals in the study.
Q3: What are the recommended doses and administration routes for CCK-8?
CCK-8 is typically administered via intraperitoneal (i.p.) injection. Effective doses can vary depending on the species and strain, but common ranges for rats are 0.6 to 5.2 nmol/kg and for mice are 1 to 5 µg/kg. It is highly recommended to conduct a pilot dose-response study to determine the optimal dose that produces a submaximal reduction in food intake without causing signs of illness or malaise.
Q4: Should animals be fasted before a CCK-8 satiety experiment?
Yes, a period of food deprivation is typically employed to ensure that animals are motivated to eat at the start of the experiment. An overnight fast is a common practice. The duration of the fast should be standardized across all experimental groups to minimize variability in baseline hunger levels.
Q5: What is the difference between satiation and satiety, and how does CCK-8 affect them?
Satiation is the process that leads to the termination of a meal, and it is typically measured by meal size. Satiety, on the other hand, is the feeling of fullness that persists after a meal and influences the time until the next meal begins (the inter-meal interval). Exogenous CCK-8 is known to enhance satiation, leading to a reduction in meal size. However, this can sometimes be followed by a shorter inter-meal interval, indicating a compensatory increase in meal frequency. It is important to measure both meal size and inter-meal intervals to fully understand the effects of your experimental manipulation.
Experimental Protocols
Standard Protocol for a CCK-8 Satiety Experiment in Rodents
This protocol provides a generalized methodology for assessing the effect of CCK-8 on food intake.
-
Animal Acclimatization:
-
Upon arrival, house animals individually to allow for accurate food intake monitoring.
-
Allow a minimum of 72 hours for acclimatization to the new environment, with a 12:12 hour light-dark cycle.
-
Provide ad libitum access to water and the standard chow that will be used during the experiment.
-
-
Habituation to Experimental Procedures:
-
For several days leading up to the experiment, handle the animals daily using the chosen gentle handling technique.
-
Habituate the animals to the injection procedure by administering saline injections.
-
-
Experimental Day:
-
Fasting: Food deprive the animals overnight (e.g., 16 hours), ensuring free access to water.
-
CCK-8 Preparation: Dissolve CCK-8 in sterile saline to the desired concentrations for the dose-response study.
-
Administration: At the beginning of the dark cycle, administer the prepared CCK-8 solution or vehicle (saline) via intraperitoneal injection.
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Food Presentation: Immediately after the injection, provide a pre-weighed amount of the test diet.
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Data Collection: Measure cumulative food intake at regular intervals (e.g., 30, 60, 120 minutes). If using an automated system, meal patterns, including meal size and inter-meal intervals, can be recorded.
-
-
Data Analysis:
-
Calculate the food intake for each animal at each time point.
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of different CCK-8 doses to the vehicle control.
-
Data Presentation
Table 1: Representative Doses of CCK-8 and Expected Effects on Food Intake in Rodents
| Species/Strain | Route of Administration | Dose Range | Typical Observation |
| Sprague-Dawley Rats | Intraperitoneal (i.p.) | 0.45 - 3.6 nmol/kg | Dose-dependent reduction in meal size. |
| Sprague-Dawley Rats | Intraperitoneal (i.p.) | 1.8 nmol/kg | Approximately 49% reduction in 1-hour dark-phase food intake. |
| Wild-Type Mice | Intraperitoneal (i.p.) | 3 - 5 µg/kg | Significant reduction in 30-minute food intake. |
Visualizations
Experimental Workflow for a CCK-8 Satiety Study
Caption: Workflow for a typical CCK-8 satiety experiment in rodents.
Signaling Pathway of CCK-Induced Satiety
Caption: Simplified signaling pathway of CCK-induced satiation.
References
- 1. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 2. Tips for Acclimating and Caring for Stress in Research Animals | Taconic Biosciences [taconic.com]
- 3. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 4. Acclimation of Rodents (IACUC) | Office of Research [bu.edu]
Technical Support Center: Accurate Measurement of Endogenous CCK-8
Welcome to the technical support center for the accurate measurement of endogenous cholecystokinin-8 (CCK-8). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the quantification of this critical peptide hormone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring endogenous CCK-8 levels?
A1: The accurate measurement of endogenous CCK-8 is challenging due to a combination of factors:
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Low Physiological Concentrations: CCK circulates at very low levels in plasma, typically in the femtomolar to low picomolar range, requiring highly sensitive assays for detection.[1]
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Molecular Heterogeneity: CCK exists in various bioactive forms of different lengths, including CCK-58, CCK-33, CCK-22, and CCK-8.[1][2][3] Assays must be specific to the form of interest.
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Homology with Gastrin: CCK shares a similar C-terminal pentapeptide sequence with gastrin, a hormone that circulates at 10- to 20-fold higher concentrations.[2] This can lead to significant cross-reactivity in immunoassays if the antibody is not highly specific.
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Rapid Degradation: CCK-8 is susceptible to rapid degradation by peptidases in biological samples, necessitating careful and swift sample handling.
-
Matrix Effects: Components within biological samples like plasma and serum can interfere with the assay, affecting the accuracy of the results.
Q2: Which assay method is best for measuring CCK-8: ELISA, Radioimmunoassay (RIA), or LC-MS/MS?
A2: Each method has its advantages and disadvantages:
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Radioimmunoassay (RIA): Historically, RIA has been a common method for CCK measurement due to its high sensitivity. A major challenge is the need for antibodies with high specificity to the sulfated C-terminal of CCK to avoid cross-reactivity with gastrin.
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ELISA: ELISA kits are commercially available and offer a non-radioactive alternative to RIA. However, many commercial kits have been criticized for inadequate documentation of their reliability and specificity in plasma measurements. Cross-reactivity with other CCK forms and gastrin remains a significant concern.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is an emerging alternative that offers high specificity and can distinguish between different CCK peptides. While it can overcome the cross-reactivity issues of immunoassays, it may have lower sensitivity for detecting the very low physiological concentrations of CCK-8 in plasma.
Q3: How can I minimize CCK-8 degradation during sample collection and processing?
A3: Proper sample handling is critical to prevent the degradation of CCK-8.
-
Rapid Processing: Blood samples should be collected into chilled tubes and centrifuged at low temperatures (e.g., 4°C) as quickly as possible to separate plasma or serum.
-
Preservative Tubes: Using specialized collection tubes containing protease inhibitors can help to prevent enzymatic degradation.
-
Immediate Freezing: After separation, plasma or serum should be frozen immediately and stored at -70°C or lower until analysis.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to peptide degradation.
Troubleshooting Guides
ELISA/RIA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing, cross-reactivity of antibodies, or contaminated reagents. | Optimize washing steps, ensure the use of a highly specific primary antibody, and use fresh, clean reagents. |
| Poor Standard Curve | Improper standard preparation, degradation of standards, or incorrect plate reader settings. | Prepare fresh standards for each assay, ensure proper storage of standard stocks, and verify the plate reader's wavelength and filter settings. |
| High Variability Between Replicates | Pipetting errors, uneven temperature across the plate during incubation, or improper mixing of reagents. | Use calibrated pipettes and proper pipetting techniques, ensure uniform incubation temperature, and thoroughly mix all reagents and samples. |
| Weak or No Signal | Inactive reagents, incorrect antibody concentrations, or insufficient incubation times. | Check the expiration dates and storage conditions of all reagents, optimize antibody concentrations, and ensure adequate incubation times as per the protocol. |
Sample-Related Issues
| Problem | Possible Cause | Recommended Solution |
| Inconsistently Low CCK-8 Levels | Degradation of CCK-8 during sample collection and processing. | Implement a strict and rapid sample processing protocol on ice. Use protease inhibitor cocktails or specialized collection tubes. |
| Results Not Reproducible | Matrix effects from the sample. | Perform spike and recovery experiments to assess matrix effects. If present, dilute the samples or use a sample matrix to prepare the standards. |
| Cross-reactivity with Gastrin | The primary antibody is not specific enough for the sulfated C-terminal of CCK. | Validate the antibody specificity. Consider using an alternative antibody or a different assay method like LC-MS/MS. |
Quantitative Data Summary
The stability of CCK-8 is a critical factor in its accurate measurement. The following table summarizes the half-life of CCK-8 under different conditions.
| Peptide | Matrix | Half-life | Notes |
| Sulfated CCK-8 | Human Plasma | ~50 minutes (faster degrading system) | Degradation is inhibited by aminopeptidase inhibitors. |
| Unsulfated CCK-8 | Human Plasma | ~18 minutes (faster degrading system) | |
| Sulfated CCK-8 | Rat Plasma | ~17 minutes (faster degrading system) | |
| Unsulfated CCK-8 | Rat Plasma | ~5 minutes (faster degrading system) |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for CCK-8 Measurement
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Patient Preparation: The patient should fast for 10-12 hours before blood collection. Medications that affect intestinal motility should be discontinued for at least 48 hours prior if possible.
-
Blood Collection: Collect 10 mL of blood into a pre-chilled GI Preservative Tube or a tube containing EDTA and a protease inhibitor cocktail. Place the tube on ice immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.
-
Plasma Separation: Carefully collect the plasma supernatant, avoiding the buffy coat.
-
Storage: Aliquot the plasma into cryovials and immediately freeze at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Solid-Phase Extraction (SPE) of CCK from Plasma
-
Cartridge Preparation: Use an octadecylsilane-packed cartridge. Wash the cartridge with 5 mL of methanol followed by 20 mL of water.
-
Sample Loading: Acidify the plasma sample with an appropriate acid (e.g., trifluoroacetic acid). Load the acidified plasma onto the prepared cartridge.
-
Washing: Wash the cartridge with 20 mL of water to remove interfering substances.
-
Elution: Elute the bound CCK peptides with 1 mL of 80% ethanol containing 0.2% trifluoroacetic acid.
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Drying: Dry the eluate under a stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in the appropriate assay buffer for analysis by RIA, ELISA, or LC-MS/MS.
Visualizations
References
- 1. Measurement of cholecystokinin in plasma with reference to nutrition related obesity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate measurement of cholecystokinin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to measure cholecystokinin in tissue, plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCK-8 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for the Cell Counting Kit-8 (CCK-8) assay. Here you will find answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CCK-8 assay?
The CCK-8 assay is a colorimetric method used to determine the number of viable cells in a sample.[1][2] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in metabolically active cells to produce a water-soluble orange formazan dye.[1] The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at approximately 450 nm.
Q2: What is the recommended incubation time for the CCK-8 assay?
The recommended incubation time is typically between 1 to 4 hours. However, the optimal incubation time can vary depending on the cell type and cell density. For example, leukocytes may require a longer incubation time (up to 4 hours) or a higher cell number to generate a sufficient signal. It is highly recommended to perform a preliminary experiment to determine the optimal incubation time for your specific cell line and experimental conditions.
Q3: How many cells should I seed per well?
The optimal cell number depends on the cell type and the size of the culture plate. For a 96-well plate, a minimum of 1,000 adherent cells or 2,500 suspension cells per well is recommended. The recommended maximum number of cells per well for a 96-well plate is 25,000. A pilot test is advisable to determine the optimal cell seeding density for your experiments.
Q4: Can I stop the reaction and measure the absorbance later?
Yes, the reaction can be stopped by adding 10 µL of 1% (w/v) SDS or 0.1 M HCl to each well. After stopping the reaction, the plate should be covered and stored at room temperature, protected from light. The absorbance is reported to be stable for up to 24-48 hours.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Absorbance (OD450) | Incubation time is too short. | Increase the incubation time with the CCK-8 reagent. An optimal time is typically between 1-4 hours, but may be longer for slow-growing or low-metabolic-activity cells. |
| Too few cells were seeded. | Increase the number of cells seeded per well. Ensure you are within the optimal seeding density for your cell type. | |
| Low cell viability. | Check the health and viability of your cells before the assay. Ensure proper cell culture conditions. | |
| High Background Absorbance | Contamination of culture medium. | Use fresh, sterile culture medium. Ensure aseptic techniques during the experiment. |
| Reaction of CCK-8 with components in the medium or test compounds. | Include a background control well containing only culture medium and the CCK-8 reagent to subtract the background absorbance. If a test compound is suspected of reacting with CCK-8, test it in a cell-free system. | |
| Repeated freezing and thawing of the CCK-8 reagent. | Store the CCK-8 reagent as recommended by the manufacturer, typically at 0-5°C for frequent use and protected from light, to avoid degradation that can lead to increased background. | |
| High Variability Between Replicate Wells | Uneven cell seeding. | Ensure the cell suspension is thoroughly mixed before and during seeding to get a uniform cell distribution in each well. |
| Presence of bubbles in the wells. | Be careful not to introduce bubbles when adding the CCK-8 solution, as they can interfere with the optical density reading. | |
| Edge effect. | To minimize the "edge effect" where wells on the perimeter of the plate evaporate more quickly, avoid using the outermost wells for experimental samples. Instead, fill them with sterile medium or PBS. |
Experimental Protocols
General Protocol for CCK-8 Assay
This protocol provides a general guideline for performing a CCK-8 cell viability assay in a 96-well plate format.
-
Cell Seeding: Seed a cell suspension (100 µL/well) into a 96-well plate at the desired density.
-
Pre-incubation: Pre-incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO₂) for 24 hours to allow cells to adhere and stabilize.
-
Treatment (Optional): If testing compounds, add 10 µL of the test substance at various concentrations to the wells. Incubate for the desired treatment period (e.g., 6, 12, 24, or 48 hours).
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Protocol for Optimizing Incubation Time
This experiment is designed to determine the optimal CCK-8 incubation time for a specific cell line and seeding density.
-
Prepare a Cell Suspension: Prepare a single-cell suspension of the desired cell line.
-
Seed Cells: In a 96-well plate, seed the cells at three different densities (e.g., low, medium, and high) based on the recommended range for your cell type. Include wells with medium only as a background control.
-
Pre-incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.
-
Kinetic Absorbance Reading: Measure the absorbance at 450 nm at multiple time points (e.g., 0.5, 1, 2, 3, and 4 hours) after adding the CCK-8 reagent.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Plot the absorbance values against the incubation time for each cell density.
-
The optimal incubation time is the point at which the absorbance for the medium cell density is within the linear range of the microplate reader (typically 0.5 - 2.0) and provides a good signal-to-noise ratio.
-
Data Presentation
The following table provides representative data on how absorbance values may vary with cell number and incubation time for a hypothetical adherent cell line.
| Cell Number per Well | OD450 at 1 hour | OD450 at 2 hours | OD450 at 3 hours | OD450 at 4 hours |
| 0 (Background) | 0.105 | 0.115 | 0.125 | 0.135 |
| 2,500 | 0.250 | 0.450 | 0.650 | 0.850 |
| 5,000 | 0.400 | 0.800 | 1.200 | 1.600 |
| 10,000 | 0.700 | 1.400 | 2.100 | 2.800 |
| 20,000 | 1.200 | 2.400 | >3.000 | >3.000 |
Note: These are example values. Actual results will vary depending on the cell line, cell viability, and experimental conditions.
Visualizations
CCK-8 Assay Principle
Caption: The metabolic pathway of the CCK-8 assay.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing CCK-8 incubation time.
References
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with Cholecystokinin-8 (CCK-8)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the neuropeptide Cholecystokinin-8 (CCK-8). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the inherent ability of CCK-8 to cross the blood-brain barrier?
A1: The native peptide CCK-8 has limited ability to cross the blood-brain barrier. This is a common challenge for many peptides due to their size, charge, and susceptibility to enzymatic degradation.
Q2: What are the primary strategies to enhance CCK-8 delivery to the central nervous system (CNS)?
A2: Several strategies are being explored to improve the brain penetration of neuropeptides like CCK-8. These can be broadly categorized as:
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Chemical Modification: Altering the peptide's structure to increase its lipophilicity or to facilitate transport.
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Nanocarrier Encapsulation: Encapsulating CCK-8 within nanoparticles to protect it from degradation and facilitate its transport across the BBB.
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Vector-Mediated Transport: Conjugating CCK-8 to a molecule that can actively transport it across the BBB.
Q3: Can CCK-8 influence the permeability of the blood-brain barrier to other molecules?
A3: Yes, some studies suggest that peripherally administered CCK-8 can modulate the permeability of the BBB to other molecules. For instance, it has been shown to increase the transport of leptin into the cerebrospinal fluid (CSF).[1] This effect is thought to be mediated by CCK-1 receptors.[1]
Q4: What are the main receptor subtypes for CCK in the brain, and what signaling pathways do they activate?
A4: The two main cholecystokinin receptor subtypes in the brain are the CCK-1 (CCK-A) and CCK-2 (CCK-B) receptors. They are G-protein coupled receptors that, upon activation by CCK-8, trigger various intracellular signaling cascades.[2][3][4]
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CCK-1 Receptor: Primarily couples to Gq and Gs proteins. Activation leads to the stimulation of Phospholipase C (PLC), resulting in an increase in intracellular calcium, and activation of the adenylyl cyclase (AC)/cAMP pathway.
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CCK-2 Receptor: Primarily couples to Gq and G12/13 proteins, leading to the activation of PLC and RhoA signaling pathways.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with CCK-8.
Issue 1: Low or undetectable levels of CCK-8 in the brain after peripheral administration.
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Possible Cause 1: Poor BBB Penetration.
-
Troubleshooting:
-
Chemical Modification: Increase the lipophilicity of CCK-8 by adding lipid moieties. A general protocol for solid-phase synthesis of peptides can be adapted for this purpose, but specific optimization for CCK-8 would be required.
-
Nanocarrier Formulation: Encapsulate CCK-8 in nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA). This can protect the peptide from degradation and improve its pharmacokinetic profile.
-
-
-
Possible Cause 2: Rapid Degradation.
-
Troubleshooting:
-
Enzyme Inhibitors: Co-administer CCK-8 with peptidase inhibitors to reduce its degradation in the bloodstream.
-
Structural Modifications: Introduce modifications to the peptide backbone to make it more resistant to enzymatic cleavage.
-
-
-
Possible Cause 3: High Variability in Animal Studies.
-
Troubleshooting:
-
Standardize Procedures: Ensure consistent experimental conditions, including animal fasting times and dosing procedures, to minimize variability.
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Increase Sample Size: A larger cohort of animals can help to obtain statistically significant results despite individual variations.
-
-
Issue 2: Inconsistent or unexpected behavioral effects after CCK-8 administration.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal therapeutic window and minimize off-target effects.
-
Receptor Antagonists: Use selective CCK-1 and CCK-2 receptor antagonists to confirm that the observed effects are mediated by the intended receptors.
-
-
-
Possible Cause 2: Indirect CNS effects.
-
Troubleshooting:
-
Peripheral vs. Central Administration: Compare the effects of peripheral administration with direct central administration (e.g., intracerebroventricular injection) to distinguish between peripheral and central sites of action.
-
-
Quantitative Data
The following table summarizes data from a study investigating the effect of peripherally administered CCK-8 on leptin concentration in the cerebrospinal fluid (CSF) of rats, indicating a modulation of BBB permeability.
| Treatment Group | Leptin Concentration in CSF (pg/mL) |
| Leptin only | 91.8 ± 24.8 |
| Leptin + CCK-8 | 229.5 ± 23.9 |
| Data from Cano et al. (2008). All animals received 100 μg/kg of recombinant rat leptin. The CCK-8 group received an additional 10 μg/kg of CCK-8. |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion for Assessing BBB Permeability of CCK-8
This technique allows for the precise measurement of the transfer of a substance from the blood to the brain, independent of systemic circulation.
Materials:
-
Anesthetized animal (e.g., rat)
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of radiolabeled or fluorescently tagged CCK-8
-
Surgical instruments
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Brain tissue homogenization buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Expose the common carotid artery and external carotid artery.
-
Ligate the external carotid artery.
-
Insert a catheter into the common carotid artery, pointing towards the brain.
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Begin perfusion with the CCK-8-containing buffer at a constant flow rate.
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After a predetermined time (e.g., 1, 2, 5, 10 minutes), stop the perfusion and decapitate the animal.
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Dissect the brain and homogenize the tissue.
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Measure the concentration of the labeled CCK-8 in the brain homogenate and in the perfusion buffer.
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Calculate the brain uptake clearance (K_in) to quantify the rate of BBB transport.
Protocol 2: General Method for Preparation of CCK-8 Loaded PLGA Nanoparticles
This is a general protocol for the double emulsion solvent evaporation method, which can be adapted for encapsulating hydrophilic peptides like CCK-8. Optimization will be necessary.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
CCK-8
-
Deionized water
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Homogenizer
-
Magnetic stirrer
Procedure:
-
Dissolve PLGA in DCM to create the oil phase.
-
Dissolve CCK-8 in a small volume of deionized water to form the inner aqueous phase.
-
Add the inner aqueous phase to the oil phase and emulsify using a high-speed homogenizer to create a water-in-oil (W/O) primary emulsion.
-
Add the primary emulsion to a larger volume of PVA solution (the outer aqueous phase) and homogenize again to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Stir the double emulsion on a magnetic stirrer for several hours to allow the DCM to evaporate, resulting in the formation of solid nanoparticles.
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Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize for storage.
Signaling Pathway Diagrams
Caption: CCK-1 Receptor Signaling Pathway.
Caption: CCK-2 Receptor Signaling Pathway.
Caption: Experimental workflow for enhancing and assessing CCK-8 BBB penetration.
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
Technical Support Center: CCK-8 Peptide and CCK-8 Assay
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling the cholecystokinin octapeptide (CCK-8) and for using the Cell Counting Kit-8 (CCK-8) assay.
Cholecystokinin Octapeptide (CCK-8 Peptide)
The cholecystokinin octapeptide is a biologically active peptide used in various research applications, including studies on satiety, gastrointestinal function, and neurotransmission. Proper handling and storage are crucial for maintaining its stability and activity.
Frequently Asked Questions (FAQs) for CCK-8 Peptide
1. What is the recommended storage condition for lyophilized CCK-8 peptide?
Lyophilized CCK-8 peptide should be stored in a freezer at or below -20°C. For long-term storage, -80°C is preferable.[1][2] The vial should be tightly sealed and protected from moisture and light.[3]
2. How should I reconstitute CCK-8 peptide?
The choice of solvent for reconstitution depends on the experimental application.
-
For in vitro cellular assays: CCK-8 peptide can be reconstituted in sterile phosphate-buffered saline (PBS) at a pH of 7.2-7.4.
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For stock solutions: Dimethyl sulfoxide (DMSO) can be used to dissolve the peptide at a high concentration.[3] Subsequently, the DMSO stock can be diluted in an appropriate aqueous buffer for your experiment. It is recommended to use freshly opened, anhydrous DMSO to avoid issues with solubility.[3] The non-sulfated form of CCK-8 has been shown to be insoluble in water.
3. What is the stability of reconstituted CCK-8 peptide?
The stability of CCK-8 in solution is limited.
-
For short-term storage, solutions can be kept at 2-8°C for up to one month.
-
For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -80°C for up to 12 months.
-
It is crucial to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
4. What are the sulfated and non-sulfated forms of CCK-8?
CCK-8 exists in both sulfated and non-sulfated forms. The sulfated form is generally considered the more biologically potent and is the predominant form in the central nervous system. The non-sulfated form also exhibits biological activity, though it may have different potencies and effects.
Troubleshooting Guide for CCK-8 Peptide Experiments
| Problem | Possible Cause | Solution |
| Inconsistent or no biological effect in in vivo studies. | Peptide degradation due to improper storage or handling. | Ensure the lyophilized peptide was stored correctly at -20°C or -80°C and protected from light and moisture. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect dosage or administration route. | Verify the dosage based on literature for your specific animal model and experimental design. Common administration routes include intraperitoneal (IP) and intravenous (IV) injections. | |
| Rapid degradation in plasma. | Be aware of the short half-life of CCK-8 in plasma. The half-life of sulfated CCK-8 in human plasma is approximately 50 minutes, while the unsulfated form has a half-life of about 18 minutes. Consider the timing of your measurements accordingly. | |
| Precipitation of the peptide upon dilution in aqueous buffer. | Poor solubility of the peptide in the final buffer. | If using a DMSO stock, ensure the final concentration of DMSO in your working solution is compatible with your experimental system and does not cause precipitation. It may be necessary to optimize the buffer composition or pH. |
| Variability in experimental results. | Inconsistent peptide concentration in prepared solutions. | Ensure the lyophilized peptide is fully dissolved before use. Gentle vortexing or sonication can aid in solubilization. |
Experimental Protocol: CCK-8 Peptide Administration for Satiety Studies in Mice
This protocol provides a general guideline for investigating the effect of CCK-8 on food intake in mice.
Materials:
-
Sulfated CCK-8 peptide
-
Sterile, pyrogen-free 0.9% saline
-
Animal scale
-
Food hopper with pre-weighed food pellets
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: House mice individually and allow them to acclimate to the experimental conditions for at least 3 days. This includes handling and mock injections with saline to minimize stress-induced effects on feeding behavior.
-
Peptide Reconstitution: On the day of the experiment, reconstitute the lyophilized sulfated CCK-8 peptide in sterile 0.9% saline to the desired stock concentration.
-
Dosing: A common dose range for satiety studies in rodents is 1 to 30 µg/kg body weight administered intraperitoneally.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administration: At the beginning of the dark cycle, weigh each mouse and inject the appropriate volume of the CCK-8 solution or saline (vehicle control) intraperitoneally.
-
Food Presentation: Immediately after the injection, provide the mice with a pre-weighed amount of food.
-
Measurement of Food Intake: Measure the amount of food consumed at various time points, such as 30, 60, and 120 minutes after the injection.
-
Data Analysis: Compare the food intake between the CCK-8 treated group and the saline control group using appropriate statistical methods.
CCK-8 Peptide Signaling Pathway
CCK-8 exerts its effects by binding to two main G-protein coupled receptors: CCK1R and CCK2R. Activation of these receptors initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathways activated by CCK-8 binding to its receptors.
Cell Counting Kit-8 (CCK-8) Assay
The Cell Counting Kit-8 (CCK-8) is a widely used colorimetric assay for the determination of viable cell numbers in cell proliferation and cytotoxicity assays. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Frequently Asked Questions (FAQs) for CCK-8 Assay
1. What is the principle of the CCK-8 assay?
The CCK-8 assay is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells to a yellow-colored formazan dye that is soluble in the cell culture medium. The amount of formazan produced, which is measured by absorbance at approximately 450 nm, is directly proportional to the number of living cells.
2. How should I store the CCK-8 solution?
The CCK-8 solution should be stored at 0-5°C and protected from light. For long-term storage, it can be stored at -20°C. It is important to avoid repeated freeze-thaw cycles as this can increase the background absorbance.
3. Do I need to remove the culture medium before adding the CCK-8 solution?
In most cases, it is not necessary to change the medium before adding the CCK-8 solution. However, if the test substance has reducing or oxidizing properties, it is recommended to replace the culture medium with fresh medium before adding the CCK-8 solution to avoid interference with the assay.
4. What is the optimal incubation time after adding the CCK-8 solution?
The optimal incubation time typically ranges from 1 to 4 hours. However, it can vary depending on the cell type and cell density. It is recommended to perform a preliminary experiment to determine the optimal incubation time for your specific experimental conditions.
Troubleshooting Guide for CCK-8 Assay
| Problem | Possible Cause | Solution |
| High background absorbance. | Contamination of the culture medium or CCK-8 solution. | Use aseptic techniques throughout the procedure. If necessary, the CCK-8 solution can be sterilized by filtering through a 0.2 µm membrane. |
| Presence of reducing agents in the test compound. | Run a control well containing the medium and the test compound (without cells) to measure the background absorbance and subtract it from the experimental wells. | |
| Low sensitivity or weak color development. | Insufficient number of viable cells. | Increase the cell seeding density or extend the incubation time after adding the CCK-8 solution. |
| Low metabolic activity of the cells. | Extend the incubation time to allow for more formazan production. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure the cell suspension is thoroughly mixed before and during plating to ensure a uniform cell distribution in each well. |
| Edge effect in the 96-well plate. | To minimize the "edge effect" where evaporation can be higher in the outer wells, it is recommended to fill the peripheral wells with sterile PBS or culture medium and not use them for experimental samples. | |
| Bubbles in the wells. | Be careful not to introduce bubbles when adding the CCK-8 solution, as they can interfere with the absorbance reading. If bubbles are present, they can be removed with a sterile pipette tip. |
Experimental Protocol: Cell Proliferation Assay using CCK-8
This protocol outlines the general steps for assessing cell proliferation using the CCK-8 assay.
Materials:
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plate
-
Cell culture medium
-
Test compound
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed a cell suspension (100 µL/well) into a 96-well plate at a density of 1,000 to 10,000 cells/well. Include blank wells containing only culture medium.
-
Incubation: Pre-incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO2) for 24 hours to allow the cells to attach.
-
Compound Addition: Add 10 µL of various concentrations of the test compound to the appropriate wells.
-
Incubation with Compound: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
CCK-8 Assay Workflow
The following diagram illustrates the workflow of a typical CCK-8 assay.
Caption: A step-by-step workflow for the Cell Counting Kit-8 (CCK-8) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
Validation & Comparative
A Comparative Analysis of Sulfated and Non-Sulfated Cholecystokinin-8 (CCK-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of sulfated and non-sulfated cholecystokinin-8 (CCK-8), offering insights into their differential receptor interactions, physiological functions, and underlying signaling mechanisms. The information presented is supported by experimental data to aid in the design and interpretation of research in gastroenterology, neuroscience, and pharmacology.
Introduction
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. The C-terminal octapeptide, CCK-8, is a biologically active fragment that exists in two primary forms: a sulfated form (S-CCK-8) and a non-sulfated form (NS-CCK-8). The presence or absence of a sulfate group on the tyrosine residue at the seventh position from the C-terminus dramatically influences its biological activity, primarily through differential affinities for the two main CCK receptor subtypes, CCK-A (CCK1) and CCK-B (CCK2).
Data Summary: Quantitative Comparison
The following tables summarize the key quantitative differences in the biological activities of sulfated and non-sulfated CCK-8 based on experimental findings.
Table 1: Receptor Binding Affinity
| Ligand | Receptor Subtype | Affinity (Kd or IC50) | Fold Difference (S-CCK-8 vs. NS-CCK-8) | Reference |
| Sulfated CCK-8 | CCK-A | High (nM range) | ~500-1000x higher | [1][2] |
| Non-sulfated CCK-8 | CCK-A | Low (µM range) | - | [1][2] |
| Sulfated CCK-8 | CCK-B | High (nM range) | Similar | [1] |
| Non-sulfated CCK-8 | CCK-B | High (nM range) | Similar |
Table 2: Pancreatic Secretion
| Peptide | Pancreatic Secretion Type | Relative Potency | Notes | Reference |
| Sulfated CCK-8 | Exocrine (Amylase) | High | Considerably more potent than non-sulfated CCK-8. | |
| Non-sulfated CCK-8 | Exocrine (Amylase) | Low | Stimulates in a dose-dependent manner but is much less potent. | |
| Sulfated CCK-8 | Endocrine (Insulin) | More Potent | Demonstrated to be a more potent insulinotropic agent than non-sulfated CCK-8. | |
| Non-sulfated CCK-8 | Endocrine (Insulin) | Less Potent | Stimulates insulin release in a dose-dependent manner. |
Signaling Pathways
The differential effects of sulfated and non-sulfated CCK-8 are rooted in their distinct interactions with CCK receptors, which are G-protein coupled receptors (GPCRs). The CCK-A receptor, primarily found in the gastrointestinal tract, exhibits a strong preference for S-CCK-8. In contrast, the CCK-B receptor, which is abundant in the central nervous system, binds both S-CCK-8 and NS-CCK-8 with high and similar affinity.
Upon binding of S-CCK-8, the CCK-A receptor primarily couples to Gq and Gs proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial for stimulating pancreatic acinar cell secretion.
Figure 1. Simplified signaling pathway of the CCK-A receptor upon binding of sulfated CCK-8.
Experimental Protocols
Isolated Perfused Pancreas for Secretion Studies
This experimental setup allows for the direct measurement of exocrine and endocrine secretions from the pancreas in response to stimulation.
-
Animal Model: A common model is the porcine or canine pancreas.
-
Isolation: The pancreas is surgically isolated, ensuring the preservation of its arterial supply and venous drainage.
-
Perfusion: The organ is placed in a temperature-controlled chamber and perfused with a buffered physiological solution (e.g., Krebs-Ringer bicarbonate) containing glucose and other essential nutrients. The perfusion is maintained at a constant flow rate.
-
Stimulation: After a stabilization period, sulfated or non-sulfated CCK-8 is added to the perfusion medium in a dose-dependent manner.
-
Sample Collection: The pancreatic venous effluent is collected at regular intervals.
-
Analysis: The collected samples are assayed for exocrine products like amylase and endocrine hormones such as insulin, glucagon, and somatostatin using appropriate techniques (e.g., enzymatic assays, radioimmunoassays).
Figure 2. Experimental workflow for the isolated perfused pancreas assay.
Fos-like Immunoreactivity for Neuronal Activation
This technique is used to map neuronal activation in the brain and enteric nervous system following peripheral administration of CCK-8.
-
Animal Model: Male Sprague Dawley rats are often used.
-
Administration: Rats receive an intraperitoneal injection of saline (control), sulfated CCK-8, or non-sulfated CCK-8.
-
Perfusion and Tissue Processing: After a set time (e.g., 90 minutes), the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brain and sections of the small intestine are removed and post-fixed.
-
Immunohistochemistry: The tissues are sectioned and incubated with a primary antibody against the Fos protein, an early marker of neuronal activation. This is followed by incubation with a secondary antibody conjugated to a reporter enzyme or fluorophore.
-
Visualization and Analysis: The sections are then treated with a substrate to produce a visible product (for enzymatic reporters) or visualized using fluorescence microscopy. The number of Fos-positive nuclei in specific brain regions (e.g., nucleus of the solitary tract, area postrema) and enteric plexuses is quantified.
Conclusion
The sulfation of CCK-8 is a critical post-translational modification that profoundly dictates its biological activity. The high affinity and selectivity of sulfated CCK-8 for the CCK-A receptor make it a potent stimulator of pancreatic exocrine secretion and a key player in the regulation of satiety. In contrast, both sulfated and non-sulfated CCK-8 can activate the CCK-B receptor, implicating both forms in central nervous system functions. For researchers and drug development professionals, understanding these differences is paramount for designing selective agonists and antagonists for the CCK receptors and for elucidating the distinct physiological roles of these two forms of a vital peptide hormone.
References
A Comparative Guide to the Validation of Cholecystokinin-8 (CCK-8) as a Satiety-Inducing Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cholecystokinin-8 (CCK-8) as a satiety-inducing agent against other alternatives, supported by experimental data. It details the methodologies of key experiments and presents quantitative data in structured tables for ease of comparison. Signaling pathways and experimental workflows are visualized to further clarify the mechanisms of action and experimental designs.
Introduction to CCK-8 and Satiety
Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract in response to food ingestion, particularly fats and proteins. It plays a crucial role in digestion and is a well-established short-term satiety signal, contributing to the termination of a meal (satiation). The octapeptide form, CCK-8, has been extensively studied for its potent effects on reducing food intake. This guide evaluates the experimental evidence validating CCK-8's role in satiety and compares its efficacy and mechanism of action with other key satiety-inducing agents.
Comparative Analysis of Satiety-Inducing Agents
The effectiveness of CCK-8 as a satiety agent is best understood in comparison to other endogenous satiety signals. This section compares CCK-8 with its longer isoform, CCK-58, as well as two other significant gut hormones: Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY3-36).
Quantitative Data on Food Intake Reduction
The following tables summarize the dose-dependent effects of CCK-8 and its alternatives on various parameters of food intake, such as meal size, duration, and the inter-meal interval (IMI).
Table 1: Effect of CCK-8 and CCK-58 on Meal Parameters in Rats
| Agent | Dose (nmol/kg, i.p.) | Change in 1-hour Food Intake | Change in First Meal Size | Change in Inter-Meal Interval (IMI) | Change in Satiety Ratio (IMI/Meal Size) | Reference |
| CCK-8 | 0.6 | -35% | - | - | - | [1] |
| 1.8 | -49% | -57% | -41% | +80% | [1] | |
| 5.2 | -51% | -41% | - | - | [1] | |
| CCK-58 | 0.6 | - | - | - | - | [1] |
| 1.8 | -44% | -67% | No significant change | +160% | [1] | |
| 5.2 | - | - | - | - |
Table 2: Effect of PYY3-36 and GLP-1 on Food/Energy Intake
| Agent | Species | Dose | Route | Change in Food/Energy Intake | Reference |
| PYY3-36 | Human | 0.8 pmol/kg/min | Intravenous Infusion | -35% (food intake), -32% (calorie intake) | |
| Human | - | Infusion | -17% (obese), -24% (lean) over 24h | ||
| DIO Mice | 1000 µg/kg/day | Subcutaneous | Significant reduction over the first 3 days | ||
| GLP-1 | Human (Type 2 Diabetes) | 1.5 pmol/kg/min | Intravenous Infusion | -27% (energy intake) | |
| Human (Healthy) | 50 pmol/kg/h | Intravenous Infusion | -12% (energy intake at ad libitum lunch) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the cited studies.
Intraperitoneal (i.p.) Injection in Rats
This protocol is a standard method for administering substances to laboratory rats to study their systemic effects.
-
Animal Preparation: Male Sprague-Dawley rats are individually housed and maintained on a standard chow diet with ad libitum access to water. The animals are habituated to the handling and injection procedures for several days before the experiment to minimize stress-induced variability.
-
Substance Preparation: CCK-8 or the alternative agent is dissolved in a sterile vehicle, typically saline (0.9% NaCl) with a small amount of bovine serum albumin (e.g., 0.1% BSA) to prevent peptide adhesion to the vial and syringe.
-
Injection Procedure:
-
The rat is gently restrained, often using a two-person technique where one person holds the animal securely with its head slightly lowered.
-
The injection site is located in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
A sterile needle (typically 23-25 gauge) is inserted at a 30-40 degree angle into the peritoneal cavity.
-
The substance is injected slowly and the needle is withdrawn.
-
-
Post-injection Monitoring: The animal is returned to its home cage, and its feeding behavior is immediately monitored.
Meal Pattern Analysis in Rats
This technique allows for a detailed examination of the microstructure of feeding behavior, providing insights into satiation and satiety.
-
Automated Monitoring System: Rats are housed in cages equipped with automated food and water dispensers that continuously monitor intake. This system allows for undisturbed, long-term recording of feeding patterns.
-
Data Acquisition: The system records the time and amount of food consumed at each eating bout.
-
Defining a Meal: A "meal" is defined based on specific criteria, for example, the consumption of at least 0.5g of food, with meals being separated by a minimum inter-meal interval of 10 minutes.
-
Parameters Analyzed:
-
Meal Size: The amount of food consumed during a single meal.
-
Meal Duration: The time taken to consume a meal.
-
Inter-Meal Interval (IMI): The time between the end of one meal and the beginning of the next.
-
Satiety Ratio: Calculated as the IMI divided by the size of the preceding meal. A higher satiety ratio indicates a greater satiety effect.
-
Lick Pattern Analysis
This method provides a high-resolution analysis of ingestive behavior by measuring individual licks.
-
Lickometer Setup: The animal has access to a drinking spout connected to a lickometer, which records the precise timing of each tongue contact.
-
Data Recording: A computer records the timestamps of each lick throughout the feeding session.
-
Microstructural Analysis: The data is analyzed to determine:
-
Lick Rate: The number of licks per unit of time.
-
Burst Size: The number of licks that occur in a continuous sequence without a significant pause.
-
Burst Number: The number of licking bursts in a session.
-
Inter-Lick Interval: The time between individual licks.
-
-
Interpretation: Changes in these parameters can indicate alterations in the palatability of the food or the onset of satiety. For example, a decrease in lick rate and burst size can signal the development of satiation.
Signaling Pathways and Mechanisms of Action
The satiety-inducing effects of CCK-8 and other agents are mediated by complex signaling pathways involving the gut and the brain.
CCK-8 Signaling Pathway
CCK-8 primarily induces satiation by activating CCK1 receptors on vagal afferent neurons. These neurons transmit signals from the gut to the nucleus of the solitary tract (NTS) in the hindbrain, which then integrates these signals with others to terminate a meal.
CCK-8 Signaling Pathway for Satiation
Experimental Workflow for Validating a Satiety Agent
The following diagram illustrates a typical workflow for testing the efficacy of a potential satiety-inducing agent in a preclinical setting.
Preclinical Experimental Workflow
Conclusion
The experimental data strongly validate the role of CCK-8 as a potent satiation agent, effectively reducing meal size. However, its effect on prolonging the inter-meal interval (satiety) is less pronounced compared to its longer isoform, CCK-58. CCK-58 appears to induce a more sustained satiety effect, making it a potentially more interesting candidate for long-term appetite regulation.
When compared to other satiety hormones like GLP-1 and PYY3-36, CCK-8's primary role appears to be in meal termination. GLP-1 and PYY3-36, on the other hand, have demonstrated significant reductions in overall energy intake over longer periods, suggesting a more profound impact on satiety and potentially on body weight management.
For drug development professionals, these findings suggest that while CCK-1 receptor agonists based on the CCK-8 structure could be effective in promoting satiation, targeting pathways with more sustained effects, such as those activated by CCK-58, GLP-1, or PYY3-36, may hold greater promise for the development of novel anti-obesity therapeutics. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for designing future studies to further explore these promising avenues.
References
A Comparative Analysis of CCK-8 and GLP-1 on Insulin Release: A Guide for Researchers
A comprehensive examination of the roles of Cholecystokinin-8 (CCK-8) and Glucagon-Like Peptide-1 (GLP-1) in modulating insulin secretion, supported by experimental data and detailed protocols. This guide provides an objective comparison to inform research and drug development in the field of metabolic diseases.
Both CCK-8 and GLP-1 are gut-derived peptide hormones that play crucial roles in regulating glucose homeostasis, primarily by potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] While both are recognized as important insulin secretagogues, they operate through distinct signaling pathways and exhibit both independent and complementary actions.[3] This guide delves into a comparative analysis of their mechanisms, efficacy, and potential for synergistic application in therapeutic strategies for type 2 diabetes.
Comparative Efficacy in Stimulating Insulin Secretion
Experimental evidence from both in vitro and in vivo studies has consistently demonstrated the insulinotropic effects of both CCK-8 and GLP-1. The combination of these two hormones, or the use of hybrid peptides, often results in a more potent and sustained insulin release compared to the administration of either peptide alone.[1][4]
| Parameter | CCK-8 | GLP-1 | CCK-8 + GLP-1 / Hybrid Peptides |
| In Vitro Insulin Secretion | Significant concentration-dependent increase in insulin secretion from pancreatic β-cell lines (e.g., BRIN-BD11). | Potent concentration-dependent augmentation of insulin secretion from β-cell lines and isolated islets. | The most effective in terms of insulin secretion, often showing synergistic or additive effects. |
| In Vivo Glucose Lowering | When administered alone, may not significantly lower plasma glucose in some models. | In combination with glucose, significantly lowers plasma glucose and increases plasma insulin. | Superior glucose-lowering effects and improved intraperitoneal glucose tolerance compared to individual treatments. |
| Potentiation of GSIS | Sensitizes the β-cell to the insulinotropic effect of glucose, shifting the dose-response curve to the left. | A strong inducer of glucose-stimulated insulin secretion. | Demonstrates additive effects on glucose lowering in response to an oral glucose challenge. |
| Appetite Suppression | Elicits appetite-suppressive effects. | Reduces appetite and food intake. | Combined administration leads to significant reductions in food intake and body weight. |
Signaling Pathways and Mechanisms of Action
CCK-8 and GLP-1 exert their effects on pancreatic β-cells by binding to their respective G protein-coupled receptors, the CCK1 receptor and the GLP-1 receptor, which triggers distinct downstream signaling cascades.
CCK-8 Signaling Pathway
Caption: CCK-8 signaling pathway in pancreatic β-cells.
GLP-1 Signaling Pathway
Caption: GLP-1 signaling pathway in pancreatic β-cells.
The distinct signaling mechanisms of CCK-8 (via PLC, IP3, and DAG) and GLP-1 (via adenylyl cyclase and cAMP) provide a basis for their complementary and potentially synergistic actions on insulin secretion.
Experimental Protocols
In Vitro Insulin Secretion Assay (Static Incubation)
This protocol is adapted from studies investigating the insulinotropic effects of CCK-8 and GLP-1 on pancreatic β-cell lines.
1. Cell Culture:
-
Culture pancreatic β-cells (e.g., BRIN-BD11 or INS-1) in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 24-well plates at a density of 1.5 x 10^5 cells per well and allow them to attach overnight at 37°C in a humidified atmosphere of 5% CO2.
2. Pre-incubation:
-
Before the experiment, wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 1.1 mmol/L).
-
Pre-incubate the cells in this low-glucose KRB buffer for 40 minutes at 37°C to allow them to reach a basal state of insulin secretion.
3. Incubation with Test Substances:
-
After pre-incubation, replace the buffer with fresh KRB buffer containing a stimulatory glucose concentration (e.g., 5.6 mmol/L or 16.7 mmol/L).
-
Add varying concentrations of CCK-8, GLP-1, a combination of both, or a hybrid peptide to the respective wells. Include a control group with only the stimulatory glucose concentration.
-
Incubate the plates for a defined period (e.g., 20 minutes to 2 hours) at 37°C.
4. Sample Collection and Analysis:
-
Following incubation, collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
5. Data Normalization:
-
To account for variations in cell number, the insulin secretion data can be normalized to the total protein content or DNA content of the cells in each well.
Experimental Workflow Diagram
Caption: Workflow for in vitro insulin secretion assay.
Logical Relationship of Combined Effects
The interaction between CCK-8 and GLP-1 on insulin release can be viewed as a multi-input system converging on the final cellular response of insulin exocytosis. Their combined application can lead to additive or synergistic outcomes, suggesting a potential for enhanced therapeutic efficacy.
Caption: Logical relationship of CCK-8, GLP-1, and Glucose on insulin secretion.
Conclusion
The comparative analysis of CCK-8 and GLP-1 reveals two distinct yet complementary pathways that potently stimulate insulin secretion. While GLP-1 is a well-established incretin with strong glucose-lowering effects, CCK-8 also contributes significantly to the regulation of insulin release, particularly by sensitizing β-cells to glucose. The evidence for synergistic or additive effects when these hormones are co-administered or combined in hybrid molecules presents a compelling rationale for the development of dual-agonist therapies for type 2 diabetes. Further research focusing on the long-term efficacy and safety of such combination therapies is warranted to fully realize their therapeutic potential.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Intra-islet GLP-1, but not CCK, is necessary for β-cell function in mouse and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Benefits of Sustained Upregulated Unimolecular GLP-1 and CCK Receptor Signalling in Obesity-Diabetes [frontiersin.org]
- 4. A Novel CCK-8/GLP-1 Hybrid Peptide Exhibiting Prominent Insulinotropic, Glucose-Lowering, and Satiety Actions With Significant Therapeutic Potential in High-Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of CCK-8 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used cholecystokinin (CCK-8) receptor antagonists, focusing on their binding specificity for the two main receptor subtypes, CCK-A (CCK1) and CCK-B (CCK2). The specificity of these antagonists is crucial for accurately interpreting experimental results and for the development of targeted therapeutics. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological and experimental frameworks.
Comparative Analysis of Antagonist Specificity
The binding affinity of an antagonist to its receptor is a critical measure of its potency and specificity. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of four common CCK receptor antagonists for both CCK-A and CCK-B receptors, providing a clear comparison of their specificity. A lower value indicates a higher binding affinity.
| Antagonist | Receptor Subtype | Binding Affinity (Ki or IC50 in nM) | Selectivity |
| Proglumide | CCK-A (CCK1) | ~500,000 | Non-selective[1] |
| CCK-B (CCK2) | ~500,000 | ||
| Lorglumide | CCK-A (CCK1) | 150 | CCK-A selective[2] |
| CCK-B (CCK2) | >10,000 | ||
| Devazepide (L-364,718) | CCK-A (CCK1) | 0.081 (rat pancreas), 0.045 (bovine gallbladder)[3][4] | Highly CCK-A selective[2] |
| CCK-B (CCK2) | 245 (guinea pig brain) | ||
| L-365,260 | CCK-A (CCK1) | 280 | CCK-B selective |
| CCK-B (CCK2) | 2 |
Key Experimental Methodologies
The validation of CCK-8 receptor antagonist specificity relies on robust and reproducible experimental methods. The two primary assays used are radioligand binding assays and intracellular calcium mobilization assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test antagonist for CCK-A and CCK-B receptors.
Materials:
-
Cell membranes prepared from cells expressing either human CCK-A or CCK-B receptors.
-
Radioligand: Typically [3H]propionyl-CCK-8 or [125I]Bolton-Hunter labeled CCK-8.
-
Test antagonists (Proglumide, Lorglumide, Devazepide, L-365,260).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membranes (20-40 µg of protein), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test antagonist.
-
The total assay volume is typically 200-250 µL.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This is a functional assay that measures the ability of an antagonist to block the downstream signaling of the CCK receptor, which involves an increase in intracellular calcium concentration.
Objective: To determine the functional potency (IC50) of a test antagonist in blocking CCK-8-induced calcium mobilization.
Materials:
-
Intact cells expressing either CCK-A or CCK-B receptors (e.g., CHO or HEK293 cell lines).
-
CCK-8 (agonist).
-
Test antagonists.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).
-
A fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for a short period (e.g., 10-20 minutes).
-
Signal Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Stimulation: Inject a fixed concentration of CCK-8 (typically the EC80 concentration) into the wells and immediately measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. The IC50 value for the antagonist is determined by plotting the inhibition of the CCK-8-induced calcium signal against the antagonist concentration.
Visualizing Pathways and Workflows
To better understand the processes involved in validating CCK-8 receptor antagonist specificity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: CCK-8 signaling pathway leading to intracellular calcium release.
Caption: Workflow for validating the specificity of CCK-8 receptor antagonists.
References
- 1. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of CCK-8 and CCK-58 on Satiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the satiety-inducing effects of two endogenous forms of cholecystokinin (CCK), CCK-8 and CCK-58. The information presented is based on experimental data from peer-reviewed studies, offering a valuable resource for researchers in the fields of appetite regulation, metabolic disorders, and drug development.
Executive Summary
Cholecystokinin is a key gut hormone involved in the short-term regulation of food intake. While the shorter form, CCK-8, has been extensively studied, recent evidence highlights the physiological significance and distinct actions of the longer form, CCK-58. Experimental data consistently demonstrates that while both peptides effectively reduce meal size, a phenomenon known as satiation, CCK-58 exhibits a more profound and sustained effect on the interval between meals, indicative of true satiety. This guide will delve into the quantitative differences in their effects, the experimental methodologies used to elicit these findings, and the underlying signaling pathways.
Quantitative Comparison of Satiety Effects
The following tables summarize the key quantitative data from comparative studies on CCK-8 and CCK-58.
| Parameter | CCK-8 | CCK-58 | Vehicle (Control) | Study Reference |
| First Meal Size Reduction (1.8 nmol/kg dose) | -49% | -44% | - | [1][2] |
| First Meal Size Reduction (0.9 nmol/kg dose) | -55% | -39% | - | [3] |
| Intermeal Interval (IMI) (1.8 nmol/kg dose) | Reduced by 41% | No significant change | - | [1][2] |
| Intermeal Interval (IMI) (various doses) | Compensatory shortening | Maintained or enhanced | - | |
| Satiety Ratio (IMI/Meal Size) (1.8 nmol/kg dose) | Increased by 80% | Increased by 160% | - | |
| Satiety Ratio (various doses) | No significant effect | Significantly increased | - | |
| Latency to First Meal (5.2 nmol/kg dose) | No significant effect at lower doses, increased at highest dose | Increased | - | |
| Locomotor Activity (1.8 nmol/kg dose) | Reduced by 31% | No significant effect | - | |
| Grooming Behavior (1.8 nmol/kg dose) | Increased by 59% | No significant effect | - |
Key Findings:
-
Both CCK-8 and CCK-58 dose-dependently reduce food intake in the short term.
-
CCK-58 demonstrates a superior effect on prolonging the intermeal interval, a key indicator of satiety, whereas CCK-8 can lead to a compensatory shortening of this interval.
-
The satiety ratio, a measure of satiety efficiency, is significantly and more potently increased by CCK-58 compared to CCK-8.
-
CCK-8 may influence other behaviors, such as locomotor activity and grooming, which are not observed with CCK-58 administration.
Experimental Protocols
The findings presented in this guide are primarily based on studies utilizing rat models. The following is a generalized description of the experimental methodologies employed.
Animal Models:
-
Species: Male Sprague-Dawley rats were commonly used.
-
Housing and Diet: Animals were typically housed individually and had ad libitum access to food and water, unless otherwise specified for the experiment (e.g., food deprivation).
Peptide Administration:
-
Peptides: Synthetic rat CCK-8 and CCK-58 were used.
-
Route of Administration: Intraperitoneal (i.p.) injection was the standard route.
-
Dosage: A range of doses were tested, typically from 0.45 to 5.2 nmol/kg, to establish dose-response relationships.
-
Vehicle: A saline solution, sometimes containing a small amount of bovine serum albumin (BSA) to prevent peptide adhesion, was used as the control.
Measurement of Food Intake and Satiety:
-
Test Meals: Liquid diets (e.g., sweetened condensed milk) or solid standard rat chow were provided during the experimental period.
-
Data Collection: Automated systems that continuously monitor food intake and meal patterns were often used. This allowed for the precise measurement of:
-
Meal Size: The amount of food consumed in a single eating bout.
-
Intermeal Interval (IMI): The time elapsed between the end of one meal and the beginning of the next.
-
Satiety Ratio: Calculated as the IMI divided by the size of the preceding meal (IMI/Meal Size).
-
-
Behavioral Observation: In some studies, behaviors such as locomotion and grooming were manually observed and recorded to assess potential side effects.
Signaling Pathways and Mechanisms of Action
The satiety-inducing effects of both CCK-8 and CCK-58 are primarily mediated through the activation of CCK-1 receptors (also known as CCK-A receptors) located on vagal afferent neurons. These neurons transmit signals from the gastrointestinal tract to the nucleus of the solitary tract (NTS) in the hindbrain, which plays a crucial role in processing satiety signals and terminating meals.
The differential effects of CCK-8 and CCK-58 on the duration of satiety are likely attributable to their distinct pharmacokinetic and pharmacodynamic properties. CCK-58 has a longer plasma half-life compared to CCK-8, leading to a more sustained activation of vagal afferent neurons.
Caption: Signaling pathway of CCK-mediated satiety.
The diagram above illustrates the general pathway for CCK-induced satiety. Following food intake, CCK is released from I-cells in the small intestine. Both CCK-8 and CCK-58 bind to CCK-1 receptors on vagal afferent nerves. However, the longer half-life of CCK-58 leads to a more sustained signal to the NTS, resulting in a prolonged feeling of satiety.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the effects of CCK-8 and CCK-58 on satiety.
Caption: Experimental workflow for satiety studies.
Conclusion
The available evidence strongly suggests that while both CCK-8 and CCK-58 are involved in satiation, CCK-58 is a more potent and physiologically relevant mediator of prolonged satiety. Its ability to reduce meal size without causing a compensatory increase in meal frequency makes it a more promising target for the development of novel anti-obesity therapeutics. Future research should continue to explore the distinct physiological roles of different CCK isoforms to better understand the complex regulation of food intake and energy balance.
References
- 1. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of CCK-8 Effects on Food Intake: A Comparative Guide
Cholecystokinin-octapeptide (CCK-8) is a gut-derived hormone recognized as a key physiological signal for satiation, the process that leads to the termination of a meal. Its effect on reducing food intake has been a subject of extensive research. This guide provides a comparative analysis of the reproducibility of CCK-8's effects on food intake across various preclinical and clinical studies, offering insights for researchers, scientists, and drug development professionals.
Quantitative Data on CCK-8 and Food Intake
The satiating effect of exogenously administered CCK-8 is highly reproducible across species, although the magnitude of the effect is influenced by several experimental variables. The following tables summarize quantitative data from key studies.
Animal Studies
| Study & Species | Dose | Route of Admin. | Feeding Protocol | Key Findings on Food Intake |
| Ladinig et al. (2012), Rats (Sprague-Dawley) [1][2] | 0.6, 1.8, 5.2 nmol/kg | Intraperitoneal (IP) | Ad libitum fed, food intake measured during the dark phase. | Dose-dependent reduction of 1-hour food intake by 35%, 49%, and 51%, respectively.[1] |
| Kopin et al. (1999), Mice (Wild-Type) [3] | 1, 10, 30 µg/kg | Intraperitoneal (IP) | Overnight fasted, food consumption measured over 15 minutes. | Marked, dose-dependent decrease in food intake.[3] |
| Strohmayer & Smith (1987), Mice (Lean & Obese) | 1, 2, 4, 8 µg/kg | Intraperitoneal (IP) | 17.5-hour food deprivation, 30-minute access to solid food. | Threshold for suppression was 2 µg/kg. Males showed a linear dose-response; females did not. |
| Stallion & Grossman (1989), Rats | 11.6 µg/kg/h | Continuous Intravenous (IV) Infusion | 7-day continuous infusion. | Significant decline in food consumption for the first 4 days of infusion. |
| Stacher et al. (1996), Rats (Young & Aged) | 8, 40 µg/kg | Intraperitoneal (IP) | 16-hour food deprivation, then test meal. | Significant reduction in meal size, independent of age. |
Human Studies
| Study & Participants | Dose | Route of Admin. | Feeding Protocol | Key Findings on Food Intake |
| Brennan et al. (2007), Healthy Men | 0.33, 0.66, 2.0 ng/kg/min | Intravenous (IV) Infusion | 120-minute infusion, with a buffet meal offered after 90 minutes. | Dose-dependently reduced desire to eat and total energy intake. |
| Muurahainen et al. (1988), Healthy Men | 4 ng/kg/min | Intravenous (IV) Infusion | Subjects consumed a 500g soup preload, followed by a test meal 20 mins later during infusion. | Food intake was significantly reduced by CCK-8 infusion compared to saline. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols from two key studies.
Protocol 1: Intraperitoneal CCK-8 Administration in Rats (Ladinig et al., 2012)
-
Subjects: Adult male Sprague-Dawley rats, ad libitum fed on standard rat chow.
-
Drug Administration: Cholecystokinin-8 (CCK-8) was dissolved in 0.9% saline. Rats were intraperitoneally (IP) injected with CCK-8 at doses of 0.6, 1.8, and 5.2 nmol/kg, or a vehicle (saline) control.
-
Feeding Paradigm: Injections were administered at the onset of the dark phase, the primary feeding period for nocturnal animals. Food intake was continuously monitored for 1 hour post-injection using an automated weighing system that allowed for undisturbed, physiological eating behavior.
-
Key Measurements: The primary endpoint was cumulative food intake at 1 hour. Additionally, the microstructure of the meal, such as latency to the first meal and intermeal interval, was analyzed.
Protocol 2: Intravenous CCK-8 Infusion in Humans (Brennan et al., 2007)
-
Subjects: Ten healthy male volunteers (age 26 ± 2 years).
-
Study Design: A double-blind, randomized, placebo-controlled crossover study where each participant was studied on four separate occasions.
-
Drug Administration: On each occasion, subjects received a 120-minute intravenous infusion of either saline (control) or CCK-8 at one of three doses: 0.33, 0.66, or 2.0 ng/kg/min.
-
Feeding Paradigm: After 90 minutes of the infusion, participants were presented with a standardized, ad libitum buffet-style meal and allowed to eat until comfortably full. Energy intake was quantified.
-
Key Measurements: The primary outcome was total energy intake (in kcal) from the buffet meal. Subjective ratings of appetite and desire to eat were also collected using visual analog scales.
Key Factors Influencing CCK-8's Effects
The reproducibility of CCK-8's satiating effect is generally high, but the specific outcomes can be modulated by several factors:
-
Dose-Response Relationship: Across numerous studies in both animals and humans, CCK-8 exhibits a clear dose-dependent effect on food intake.
-
Route and Duration of Administration: Continuous intravenous infusions in humans and rats have been shown to suppress intake, though tolerance can develop with long-term administration. Intraperitoneal injections are common in rodent studies and reliably produce acute reductions in meal size.
-
Species and Sex: While the satiating effect is conserved across species, sex differences have been reported. For instance, one study found that male mice exhibited a linear dose-response to CCK-8, whereas the response in female mice was non-linear.
-
Age and Feeding State: The hypophagic effect of CCK-8 is observed in both young and aged rats following a period of food deprivation. However, under free-feeding conditions, aged rats appeared more sensitive to the anorectic effects of high-dose CCK-8 than their younger counterparts.
-
Molecular Form: The most commonly studied form is CCK-8. However, other forms like CCK-58 also reduce food intake, though they may do so by modulating different aspects of meal microstructure, such as the interval between meals versus the size of the meal itself.
Mechanisms and Workflows
CCK-8 Satiety Signaling Pathway
The primary mechanism for CCK-8-induced satiety involves the activation of CCK-1 receptors (CCK1R) located on vagal afferent nerve terminals that innervate the upper gastrointestinal tract. This signal is relayed to the nucleus of the solitary tract (NTS) in the brainstem, a key region for integrating satiety signals.
Caption: CCK-8 signaling pathway for satiety induction.
Typical Experimental Workflow for a CCK-8 Food Intake Study
The workflow for assessing the effect of a compound like CCK-8 on food intake follows a standardized process to ensure reliable and reproducible results.
Caption: A generalized workflow for CCK-8 food intake experiments.
Conclusion
References
- 1. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Cholecystokinin-8 (CCK-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Cholecystokinin-8 (CCK-8), a crucial neuropeptide involved in numerous physiological processes. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be an essential resource for researchers investigating the pharmacology of CCK-8 and its potential therapeutic applications.
Data Presentation: Quantitative Comparison of CCK-8 Effects
The following tables summarize the key quantitative parameters of CCK-8's action in both laboratory (in vitro) and living organism (in vivo) settings.
| Parameter | Receptor Type | Species | In Vitro Value (nM) | Citation |
| Binding Affinity (Ki) | CCK1 | Human | 0.6 - 1 | [1] |
| CCK2 | Human | 0.3 - 1 | [1] | |
| Potency (EC50) | CCK1 | CHO Cells | ~0.1 | [2] |
| Parameter | Species | Effective Dose | Observed Effect | Citation |
| Hormone Release | Rat | 5 µ g/100g BW (intravenous) | Significant increase in plasma growth hormone | [3] |
| Gastrointestinal Motility | Human | 0.33 - 2.0 ng·kg⁻¹·min⁻¹ (intravenous) | Dose-dependent stimulation of pyloric pressures | [4] |
| Appetite Regulation | Human | 0.33 - 2.0 ng·kg⁻¹·min⁻¹ (intravenous) | Dose-dependent reduction in desire to eat and energy intake | |
| Pancreatic Secretion | Rat | Antagonist studies suggest dose-dependent effects | Modulation of amylase and protein output |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro: Radioligand Binding Assay
This protocol is designed to determine the binding affinity of CCK-8 to its receptors.
1. Membrane Preparation:
- Homogenize tissues or cells expressing CCK receptors in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- Centrifuge the homogenate at low speed to remove large debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
- In a 96-well plate, add the membrane preparation, a radiolabeled CCK-8 analog (e.g., [³H]-CCK-8 or ¹²⁵I-Bolton-Hunter-CCK-8), and varying concentrations of unlabeled CCK-8 (for competition binding).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Filtration and Detection:
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove non-specific binding.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.
- Analyze the competition binding data using non-linear regression to determine the inhibition constant (Ki).
In Vitro: Calcium Flux Assay
This protocol measures the ability of CCK-8 to stimulate intracellular calcium mobilization, a key signaling event following receptor activation.
1. Cell Preparation:
- Culture cells expressing CCK receptors in a 96-well plate with a clear bottom and black walls.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) by incubating them with the dye solution in the dark at 37°C.
2. Compound Addition:
- Prepare serial dilutions of CCK-8.
- Use a fluorescence microplate reader to establish a baseline fluorescence reading for each well.
- Add the different concentrations of CCK-8 to the wells.
3. Fluorescence Measurement:
- Immediately after adding CCK-8, measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
- Determine the peak fluorescence response for each CCK-8 concentration.
- Plot the response against the CCK-8 concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
In Vivo: Behavioral Assessment in Rodents
This protocol outlines a general procedure for evaluating the behavioral effects of CCK-8 in rats.
1. Animal Acclimation:
- House male Sprague-Dawley rats under controlled environmental conditions with a standard light-dark cycle and ad libitum access to food and water.
- Allow the animals to acclimate to the housing conditions for at least one week before the experiment.
2. Drug Administration:
- Dissolve CCK-8 in a sterile vehicle (e.g., saline).
- Administer CCK-8 or the vehicle via intraperitoneal (IP) injection at specified doses (e.g., 0.6, 1.8, and 5.2 nmol/kg).
3. Behavioral Monitoring:
- Immediately after injection, place the animals in an observation arena.
- Record behaviors such as feeding (food intake, latency to first meal), grooming, and locomotor activity for a defined period (e.g., 40 minutes). This can be done manually by a trained observer or using an automated tracking system.
4. Data Analysis:
- Quantify the duration and frequency of each behavior.
- Compare the behavioral responses of the CCK-8-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to CCK-8 research.
Caption: CCK-8 Signaling Pathways.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro effects of cholecystokinin octapeptide on the release of growth hormone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of cholecystokinin-8 on antropyloroduodenal motility, gastrointestinal hormones, appetite, and energy intake in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complex Interplay: A Comparative Guide to the Role of CCK-8 in Mediating Opioid Analgesia
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms that modulate opioid analgesia is paramount. For decades, the endogenous peptide Cholecystokinin-8 (CCK-8) has been a focal point of investigation for its purported role as a physiological antagonist of opioid signaling. This guide provides a comprehensive comparison of the experimental evidence supporting the role of CCK-8 in mediating opioid analgesia against alternative hypotheses, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
The Counter-Regulatory Hypothesis: CCK-8 as an Endogenous Opioid Antagonist
The prevailing hypothesis posits that CCK-8, a neuropeptide found throughout the central nervous system, acts as a negative feedback modulator of opioid-induced analgesia. This "anti-opioid" peptide is believed to be co-released with opioids or released in response to opioid receptor activation, subsequently counteracting the analgesic effects of opioids and contributing to the development of tolerance.
Evidence from In Vivo Analgesia Models
A substantial body of evidence for the antagonistic role of CCK-8 comes from preclinical studies using various animal models of pain. Intrathecal or systemic administration of CCK-8 has been shown to attenuate the analgesic effects of morphine and other opioid agonists. Conversely, the administration of CCK receptor antagonists, particularly those selective for the CCK-B receptor subtype, has been demonstrated to potentiate opioid analgesia and delay the onset of tolerance.
| Treatment | Opioid Agonist | Analgesia Model | Species | Key Finding | Reference |
| CCK-8 (0.1-0.5 ng, intra-nucleus accumbens) | Morphine (4 mg/kg, s.c.) | Not Specified | Rat | Dose-dependent antagonism of morphine analgesia. | [1] |
| L-365,260 (CCK-B antagonist) | Morphine (4 mg/kg, s.c.) | Tail-flick test | Rat | Marked potentiation of morphine analgesia. | [2] |
| Devazepide (CCK-A antagonist) | Morphine | Tail-flick test | Rat | Potentiation of morphine analgesia at a 40-50 times higher dose than L-365,260. | [3] |
| Proglumide (non-selective CCK antagonist) | Morphine | Not Specified | Not Specified | Reverses the antagonistic effect of CCK-8 on mu and kappa opioid receptor-mediated analgesia.[3] | [3] |
| CCK-8 (4 ng, i.t.) | PL017 (mu-agonist), NDAP (kappa-agonist) | Not Specified | Not Specified | Antagonized analgesia produced by mu and kappa, but not delta, opioid receptor agonists. |
Molecular Mechanisms of CCK-8 and Opioid Interaction
The antagonistic effect of CCK-8 is primarily mediated through the CCK-B receptor. Several molecular mechanisms have been proposed to explain this interaction:
-
Receptor Heteromerization: Emerging evidence suggests that mu-opioid receptors (MOR) and CCK-B receptors can form heterodimers. This physical interaction can alter the signaling properties of the MOR, potentially reducing its affinity for opioid agonists and dampening downstream signaling cascades.
-
Second Messenger Systems: Opioid receptor activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. CCK-B receptor activation, on the other hand, can counteract this effect, leading to a restoration of cAMP levels and a reduction in the overall inhibitory effect of opioids. Studies have shown that CCK-8 can attenuate the "cAMP overshoot" observed during opioid withdrawal.
-
Ion Channel Modulation: Both opioid and CCK receptors are known to modulate the activity of various ion channels. The interplay between these two systems at the level of ion channel regulation could contribute to the net effect on neuronal excitability and pain transmission.
Alternative and Competing Hypotheses in Opioid Modulation
While the role of CCK-8 is a significant piece of the puzzle, it is not the sole modulator of opioid analgesia and tolerance. Several other mechanisms have been identified that contribute to the complex regulation of opioid signaling.
NMDA Receptor-Mediated Anti-Analgesia
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and central sensitization, is a major contributor to the development of opioid tolerance. Prolonged opioid exposure can lead to the activation of NMDA receptors, which in turn triggers a cascade of intracellular events that counteract opioid-induced analgesia.
Comparison with CCK-8 Hypothesis:
| Feature | CCK-8 Hypothesis | NMDA Receptor Hypothesis |
| Primary Mediator | CCK-8 peptide and CCK-B receptor | Glutamate and NMDA receptor |
| Mechanism | Receptor heteromerization, modulation of second messengers (e.g., cAMP) | Increased intracellular Ca2+, activation of nitric oxide synthase (nOS) and protein kinase C (PKC) |
| Therapeutic Implication | CCK-B receptor antagonists as adjuncts to opioid therapy | NMDA receptor antagonists to prevent tolerance |
The Role of Protein Kinase C (PKC)
Protein Kinase C (PKC) is another critical signaling molecule implicated in the development of opioid tolerance. Activation of various receptors, including the CCK-B and NMDA receptors, can lead to the activation of PKC. Activated PKC can then phosphorylate the opioid receptor itself or other downstream signaling proteins, leading to receptor desensitization and a reduction in analgesic efficacy.
Signaling Pathway Overlap: It is important to note that these pathways are not mutually exclusive and likely interact. For instance, CCK-B receptor activation can lead to PKC activation, suggesting that PKC may be a downstream effector of the CCK-8 anti-opioid system.
Experimental Protocols: A Closer Look at the Methodologies
The following are detailed protocols for key experiments used to investigate the interaction between CCK-8 and opioids.
Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of drugs in rodents by measuring the latency to a nociceptive response to a thermal stimulus.
Procedure:
-
Animal Acclimatization: Acclimate the animal (typically a rat or mouse) to the testing environment and the restraining device to minimize stress-induced analgesia.
-
Baseline Latency: Gently place the distal portion of the animal's tail on the radiant heat source of the tail-flick apparatus. A timer automatically starts.
-
Response Measurement: The timer stops when the animal flicks its tail away from the heat source. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: Administer the opioid agonist, CCK-8, CCK antagonist, or a combination thereof via the desired route (e.g., subcutaneous, intraperitoneal, intrathecal).
-
Post-Treatment Latency: At predetermined time points after drug administration, repeat the tail-flick measurement to determine the drug's effect on nociceptive threshold.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.
Hot-Plate Test
The hot-plate test is another widely used method for assessing thermal pain sensitivity and the efficacy of analgesics.
Procedure:
-
Apparatus Setup: Set the surface temperature of the hot plate to a constant, noxious temperature (e.g., 52-55°C).
-
Animal Acclimatization: Allow the animal to acclimate to the testing room.
-
Baseline Measurement: Place the animal on the hot plate and start a timer. Observe the animal for nociceptive behaviors, such as hind paw licking, shaking, or jumping.
-
Response Latency: Record the latency to the first clear nociceptive response. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration: Administer the test compounds as described for the tail-flick test.
-
Post-Treatment Measurement: Measure the response latency at various time points after drug administration.
-
Data Analysis: Analyze the data similarly to the tail-flick test, often by calculating the %MPE.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and neuropeptides, such as CCK-8, in specific brain regions of freely moving animals.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, spinal cord).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate, which contains substances that have diffused across the probe's semipermeable membrane from the extracellular fluid, at regular intervals.
-
Drug Challenge: Administer the opioid or other test compounds and continue to collect dialysate samples to measure changes in CCK-8 release.
-
Sample Analysis: Analyze the concentration of CCK-8 in the dialysate samples using a sensitive analytical technique, such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a ligand (e.g., an opioid or a CCK antagonist) for its receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells that express the receptor of interest (e.g., mu-opioid receptor or CCK-B receptor).
-
Incubation: Incubate the membranes with a radiolabeled ligand (a molecule with a radioactive tag that binds specifically to the receptor) in the presence of varying concentrations of a competing, non-radiolabeled ligand (the test compound).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the filters using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant), a measure of the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Visualizing the Pathways: Signaling and Workflows
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. The cholecystokinin receptor antagonist devazepide enhances morphine-induced analgesia but not morphine-induced respiratory depression in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA-receptor antagonists and opioid receptor interactions as related to analgesia and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cholecystokinin-8 (CCK-8): Assessing Potency from Different Suppliers
The biological potency of synthetic peptides like CCK-8 can be influenced by several factors during synthesis and purification. These include the efficiency of sulfation on the tyrosine residue, which is critical for its activity, the presence of deletion or truncated sequences, and the counter-ion content. Therefore, verifying the biological activity of CCK-8 from a new supplier or even a new batch from the same supplier is a crucial step in ensuring experimental reproducibility.
Understanding CCK-8 and Its Signaling Pathways
Cholecystokinin-8 (CCK-8) is an eight amino acid peptide derived from the preprohormone cholecystokinin. It acts as a key regulator of various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and anxiety. CCK-8 exerts its effects by binding to two G-protein coupled receptors (GPCRs): CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B).
The sulfated form of CCK-8 is the most biologically active, exhibiting high affinity for both receptor subtypes. Upon binding, CCK-8 primarily activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). CCK1R can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
Caption: CCK-8 Signaling Pathways.
Key Quality Parameters for Sourced CCK-8
When direct comparative potency data is unavailable, researchers should critically evaluate the quality control information provided by the supplier. A comprehensive Certificate of Analysis (CoA) is a good indicator of a supplier's quality standards.
| Parameter | Importance | Typical Specification |
| Purity (by HPLC) | Determines the percentage of the target peptide in the sample. Impurities can interfere with biological assays. | ≥95% (for in vitro studies) |
| Identity (by Mass Spec) | Confirms that the peptide has the correct molecular weight, indicating the correct amino acid sequence. | Matches theoretical mass |
| Peptide Content | The actual percentage of peptide in the lyophilized powder, with the remainder being water and counter-ions. | ≥70% |
| Counter-ion Content | The type and amount of counter-ion (e.g., TFA, acetate) used during purification. High TFA can be cytotoxic. | Specified (Acetate is preferred for cell-based assays) |
| Sulfation Status | For CCK-8, sulfation of the tyrosine residue is critical for high-potency biological activity. | Should be explicitly stated as sulfated. |
| Endotoxin Levels | Important for in vivo studies and some cell-based assays to avoid inflammatory responses. | Specified (e.g., <1 EU/mg) |
Experimental Protocols for Potency Determination
To quantitatively compare the potency of CCK-8 from different suppliers, a dose-response curve should be generated in a relevant biological assay. The potency is typically expressed as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway by CCK-8.
Methodology:
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing CCK1R or CCK2R (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Peptide Preparation: Reconstitute and serially dilute CCK-8 from each supplier to create a range of concentrations.
-
Assay: Use a fluorescence plate reader equipped with an automated injection system to measure baseline fluorescence, then inject the CCK-8 dilutions and continue to measure the fluorescence signal over time.
-
Data Analysis: The potency (EC50) of each CCK-8 sample is determined by plotting the peak fluorescence response against the logarithm of the peptide concentration and fitting the data to a four-parameter logistic equation.
Caption: Calcium Mobilization Assay Workflow.
In Vitro Receptor Binding Assay
This competitive binding assay measures the affinity of CCK-8 from different suppliers for its receptor by assessing its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing CCK1R or CCK2R.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CCK-8 analog (e.g., [125I]-CCK-8), and increasing concentrations of unlabeled CCK-8 from each supplier.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: The affinity (Ki) of each CCK-8 sample is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a one-site competition model. A lower Ki value indicates higher binding affinity.
Conclusion
Given the lack of publicly available, direct comparisons of CCK-8 potency from different commercial sources, it is incumbent upon the researcher to perform due diligence. By carefully examining the supplier's Certificate of Analysis and, more importantly, by conducting in-house potency testing using standardized assays such as calcium mobilization or receptor binding, researchers can ensure the quality and reliability of their results. This proactive approach to quality control is essential for the integrity and reproducibility of scientific research.
confirming the role of vagal afferents in CCK-8 induced satiety
A Comparative Guide for Researchers
The role of the vagus nerve, particularly its afferent fibers, in mediating the satiety-inducing effects of cholecystokinin-8 (CCK-8) is a cornerstone of feeding behavior research. This guide provides a comparative analysis of key experimental evidence, detailed methodologies, and the underlying signaling pathways to support researchers and drug development professionals in this field.
Quantitative Data Summary: The Impact of Vagal Integrity on CCK-8 Induced Satiety
The following tables summarize quantitative data from key studies, highlighting the necessity of intact vagal afferents for the full anorectic effect of peripherally administered CCK-8.
Table 1: Effect of Subdiaphragmatic Vagotomy on CCK-8-Induced Reduction in Food Intake in Rats
| Treatment Group | CCK-8 Dose | Food Intake Reduction (%) | Species/Strain | Reference |
| Sham-operated | 2 µg/kg (i.p.) | 54.3 ± 15.5% | Rat | [1] |
| Vagotomized | 2 µg/kg (i.p.) | 2.9 ± 16.2% (insignificant) | Rat | [1] |
| Sham-operated | 1.4 µ g/rat (i.v.) | Significantly greater than vagotomized at 60 min | Rat | [1] |
| Vagotomized | 1.4 µ g/rat (i.v.) | Significant reduction, but less than sham at 60 min | Rat | [1] |
Table 2: Microstructural Analysis of Licking Behavior in Response to CCK-8 in Intact and Vagotomized Rats
| Parameter | Treatment | Intact Rats | Vagotomized Rats | Reference |
| Slope of Decay of Licking | CCK-8 | Increased | No effect | [2] |
| Duration of Licking | CCK-8 | Decreased | Increased | |
| Meal Volume Ingested | CCK-8 | Decreased | No significant change |
Key Experimental Protocols
Accurate and reproducible experimental design is paramount in elucidating the mechanisms of satiety. Below are detailed methodologies for critical experiments in this area of research.
Subdiaphragmatic Vagotomy in Rats
This surgical procedure is essential for directly assessing the role of the abdominal vagus nerve in mediating the effects of CCK-8.
Objective: To surgically transect the subdiaphragmatic branches of the vagus nerve, thereby interrupting communication between the gut and the brainstem via this pathway.
Materials:
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Suturing material
-
Saline solution
-
Gauze
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with an intraperitoneal injection of 2% sodium pentobarbital at 50 mg/kg). Shave the abdominal area and clean with an antiseptic solution.
-
Incision: Make a midline abdominal incision to expose the peritoneal cavity.
-
Exposure of the Esophagus: Gently retract the liver to visualize the esophagus as it passes through the diaphragm.
-
Vagotomy: Carefully isolate the anterior and posterior trunks of the vagus nerve surrounding the esophagus. Using fine forceps, ligate and transect both trunks.
-
Sham Procedure: For sham-operated control animals, follow the same procedure up to the point of isolating the vagal trunks, but do not ligate or transect them.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring. Allow for a recovery period of at least one to two weeks before behavioral testing.
Capsaicin Treatment for Vagal Afferent Ablation
Capsaicin, the pungent component of chili peppers, can be used as a neurotoxin to selectively ablate small, unmyelinated C-fiber afferent neurons, including a significant portion of vagal afferents.
Objective: To chemically ablate capsaicin-sensitive vagal afferent fibers to investigate their specific contribution to CCK-8 induced satiety.
Materials:
-
Capsaicin
-
Vehicle solution (e.g., ethanol, Tween 80, and saline)
-
Anesthesia
Procedure:
-
Capsaicin Solution Preparation: Prepare a stock solution of capsaicin in the vehicle. The final concentration and dose will depend on the administration route (systemic or perineural).
-
Administration:
-
Systemic Administration (Neonatal): Administer capsaicin (e.g., 50 mg/kg) via subcutaneous injection to rat pups within the first few days of life. This method results in a widespread and long-lasting depletion of C-fiber neurons.
-
Perineural Application (Adult): During a surgical procedure similar to vagotomy, expose the vagal trunks and apply a solution of capsaicin directly to the nerves using a cotton swab or similar applicator. This method provides a more localized ablation of vagal afferents.
-
-
Verification of Ablation: The effectiveness of capsaicin treatment can be verified by testing for the loss of specific C-fiber-mediated reflexes or by immunohistochemical analysis of vagal ganglia for markers of C-fibers.
-
Behavioral Testing: Allow for a sufficient recovery and ablation period before conducting feeding studies.
Behavioral Satiety Sequence (BSS) Analysis
The BSS is a validated method for determining whether a treatment reduces food intake by inducing a natural state of satiety or by causing malaise or other aversive effects.
Objective: To characterize the pattern of behaviors following food intake to assess the quality of the satiety state induced by CCK-8.
Procedure:
-
Acclimation: Acclimate animals to the testing environment and the specific diet to be used.
-
Fasting: Food-deprive the animals for a standardized period before the experiment.
-
Treatment Administration: Administer CCK-8 or vehicle at the desired dose and route.
-
Observation: Immediately after treatment, provide access to food and begin recording the animal's behavior. The observation period is typically divided into discrete time bins.
-
Behavioral Categories: Score the duration and frequency of key behaviors, which typically include:
-
Eating: Active consumption of food.
-
Grooming: Self-cleaning behaviors.
-
Activity/Locomotion: Exploration of the cage.
-
Resting: A state of inactivity, often in a hunched posture.
-
-
Data Analysis: A natural satiety sequence is characterized by a transition from eating to grooming and activity, and finally to resting. A treatment that induces true satiety will accelerate this sequence, while a treatment causing malaise may lead to abnormal behaviors or a disruption of this natural progression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for investigating the role of vagal afferents in CCK-8 induced satiety.
References
Validating the Link Between Cholecystokinin-8 and Human Panic Disorder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cholecystokinin-8 (CCK-8) and its analogues as panic-inducing agents in human research, contrasted with other experimental models of panic disorder. The information presented is supported by experimental data to aid in the design and evaluation of studies investigating the neurobiology of panic and the efficacy of novel anxiolytic treatments.
Introduction to Cholecystokinin and Panic
Cholecystokinin (CCK) is a neuropeptide that functions as a neurotransmitter in the brain and is implicated in anxiety and panic.[1][2] Exogenous administration of CCK agonists, particularly the C-terminal tetrapeptide fragment CCK-4 and the octapeptide CCK-8, has been shown to reliably induce panic attacks in both healthy individuals and patients with panic disorder.[1][3][4] Patients with panic disorder exhibit a heightened sensitivity to the panicogenic effects of CCK-2 receptor stimulation compared to healthy controls. This has established the CCK system, particularly the CCK-2 receptor, as a key target in panic disorder research.
Comparative Analysis of Panic-Inducing Agents
The induction of panic attacks in a controlled laboratory setting is a valuable tool for understanding the pathophysiology of panic disorder and for the initial screening of potential anti-panic medications. Besides CCK agonists, other agents and methods are used to provoke panic-like symptoms. This section compares CCK-4 (a potent and widely studied CCK-2 receptor agonist) with other common panicogens.
Data Presentation: Quantitative Comparison of Panic Induction
The following tables summarize the quantitative data from various studies on the efficacy of different agents in inducing panic attacks.
Table 1: Panic Induction Rates with CCK-4
| Study Population | CCK-4 Dose | Panic Attack Rate | Reference |
| Patients with Panic Disorder | 25 µg | 44% (4/9) | |
| Patients with Panic Disorder | 50 µg | 71% (5/7) | |
| Patients with Panic Disorder | Not specified | 100% (11/11) | |
| Healthy Volunteers | 25 µg | 17% | |
| Healthy Volunteers | 50 µg | 47% | |
| Healthy Volunteers | 25 µg | 44% |
Table 2: Comparison of Different Panic-Inducing Agents
| Agent/Method | Typical Dosage/Procedure | Panic Rate in Patients with Panic Disorder | Key Physiological/Psychological Effects | References |
| CCK-4 | 25-50 µg IV bolus | High (44-100%) | Rapid onset of panic symptoms closely resembling spontaneous attacks, increased heart rate and blood pressure. | |
| Sodium Lactate | 0.5 M solution infused at 10 ml/kg over 40 min | High (approx. 72%) | Induces panic-like symptoms, increased heart rate and blood pressure. | |
| Carbon Dioxide (CO2) Inhalation | Single vital capacity breath of 35% CO2 or inhalation of 5-7% CO2 for 15-20 min | Variable, higher in patients than controls | Induces fear and panic symptoms, dose-dependent increase in anxiety, increased blood pressure. | |
| Yohimbine | 20 mg orally | Induces anxiety and panic-like symptoms, but not consistently full-blown panic attacks in all studies. | Increases in anxiety ratings, norepinephrine secretion, heart rate, and blood pressure. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings across different studies.
CCK-4 Challenge Protocol
A common protocol for inducing panic with CCK-4 involves the following steps:
-
Participant Selection: Participants are screened for any medical or psychiatric conditions that might contraindicate the procedure. Informed consent is obtained.
-
Catheter Insertion: An intravenous (IV) catheter is inserted into a forearm vein for the administration of the drug and/or saline.
-
Blinding: To minimize expectancy effects, the study is often conducted in a single- or double-blind manner, where the participant and sometimes the researcher are unaware of whether CCK-4 or a placebo (saline) is being administered.
-
Administration: A bolus injection of CCK-4 (typically 25-50 µg) dissolved in saline is administered intravenously.
-
Monitoring: Physiological measures such as heart rate and blood pressure are continuously monitored. Subjective anxiety and panic symptoms are assessed at regular intervals using rating scales like the Panic Symptom Scale (PSS) and the Visual Analogue Scale (VAS).
Sodium Lactate Infusion Protocol
-
Participant Selection: Similar to the CCK-4 challenge, participants are carefully screened.
-
Infusion Setup: An IV line is established for the infusion.
-
Blinding: The procedure is often double-blind, with both the participant and the clinician unaware of the timing of the switch from saline to sodium lactate.
-
Infusion: A normal saline solution is infused for a baseline period (e.g., 40 minutes), followed by a 0.5 M sodium lactate solution at a rate of 10 ml/kg over 40 minutes.
-
Monitoring: Continuous monitoring of vital signs and self-reported anxiety symptoms is conducted throughout the infusion.
Carbon Dioxide (CO2) Inhalation Protocol
-
Method: Two primary methods are used: a single vital capacity inhalation of a high concentration of CO2 (e.g., 35%) or breathing a lower concentration (e.g., 5-7.5%) for a sustained period (e.g., 15-20 minutes).
-
Administration: The gas mixture is delivered through a face mask.
-
Monitoring: Subjective anxiety, panic symptoms, and physiological responses are recorded before, during, and after the inhalation period.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the research.
CCK-2 Receptor Signaling Pathway
The panicogenic effects of CCK-8 and its analogues are primarily mediated through the CCK-2 receptor (also known as CCK-B receptor), a G-protein coupled receptor (GPCR). Activation of the CCK-2 receptor in brain regions associated with fear and anxiety, such as the amygdala, hippocampus, and cerebral cortex, leads to neuronal excitation.
Caption: CCK-2 Receptor Signaling Cascade in Panic Induction.
Experimental Workflow for a CCK-4 Challenge Study
The following diagram illustrates a typical workflow for a human panic induction study using CCK-4.
Caption: Workflow of a CCK-4 Panic Induction Experiment.
Logical Comparison of Panic-Inducing Agents
This diagram provides a comparative overview of the key features of different panicogens used in research.
Caption: Comparison of Key Features of Panicogens.
Conclusion
The administration of CCK-8 and its analogues, particularly CCK-4, represents a robust and reliable experimental model for inducing panic attacks in a research setting. The symptoms provoked by CCK-4 closely mimic those of spontaneous panic attacks, providing a valuable tool for investigating the neurobiological underpinnings of panic disorder. While other agents such as sodium lactate and carbon dioxide are also effective panicogens, CCK-4 offers a model with a well-defined molecular target, the CCK-2 receptor. This specificity is advantageous for the development and preclinical testing of novel therapeutic agents aimed at modulating the CCK system for the treatment of panic disorder. Understanding the comparative strengths and methodologies of these different panic induction paradigms is essential for advancing research in this field.
References
- 1. Cholecystokinin and panic disorder: past and future clinical research strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions [mdpi.com]
- 4. Cholecystokinin-tetrapeptide induces panic attacks in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
Core Principles for Peptide Waste Management
The fundamental principle for managing waste from research peptides is to prevent environmental contamination and ensure the safety of laboratory personnel. All materials contaminated with Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, including the peptide in its solid form, solutions, and used consumables, should be segregated and disposed of as hazardous chemical waste.[1] If the peptide has been used in experiments involving biological materials, such as cell cultures or animal models, the waste must be treated as biohazardous.[1][2]
Disposal Procedures
The appropriate method for disposal depends on the physical state of the waste.
Table 1: Waste Categorization and Disposal Procedures
| Waste Type | Description | Disposal Procedure |
| Solid Waste | Includes unused lyophilized peptide, and contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1] | 1. Collect all solid waste in a dedicated, leak-proof container made of a suitable material like high-density polyethylene (HDPE).[1] 2. Clearly label the container as "Hazardous Chemical Waste" and specify the contents (e.g., "Peptide Waste: this compound"). 3. Keep the container sealed except when adding waste. 4. Store the container in a designated satellite accumulation area, away from general lab traffic. 5. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. |
| Liquid Waste | Includes peptide solutions, solvents used for reconstitution (e.g., DMSO, acetonitrile, water with acetic acid or TFA), and contaminated buffers. | 1. Inactivation (Recommended for Potentially Bioactive Peptides): Treat the liquid waste with an inactivation solution. A common method is to add the peptide solution to a 10% bleach solution (sodium hypochlorite) and allow for a contact time of at least 30-60 minutes. 2. Neutralization: After inactivation, if strong acids or bases were used, neutralize the solution to a pH between 5.5 and 9.0. 3. Collection: Collect the treated liquid waste in a designated, labeled, and sealed hazardous waste container. Do not dispose of it down the drain unless explicitly permitted by your institution's EHS department. 4. Disposal: Arrange for pickup by your institution's hazardous waste management service. |
| Empty Containers | Vials that originally contained the lyophilized peptide. | 1. If the container held what is classified as an "acute hazardous waste," it must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. 2. For non-acutely hazardous materials, empty the container as thoroughly as possible. 3. Deface or remove the original label to prevent misuse. 4. Dispose of the container as regular laboratory glass or plastic waste, unless otherwise directed by your EHS department. |
Experimental Protocols: Chemical Inactivation of Peptide Waste
For liquid waste containing this compound, a chemical inactivation step is recommended to denature the peptide.
Materials:
-
Liquid peptide waste
-
Sodium hypochlorite solution (household bleach, typically 5-6% sodium hypochlorite)
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
Procedure:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Carefully add the liquid peptide waste to a larger container containing a volume of bleach solution that is at least 10 times the volume of the waste.
-
Gently mix the solution.
-
Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete inactivation.
-
Following inactivation, proceed with neutralization (if necessary) and collection for hazardous waste disposal.
Waste Minimization
In line with green chemistry principles, laboratories should strive to minimize waste generation. This can be achieved by:
-
Ordering only the necessary quantities of the peptide.
-
Preparing solutions in volumes that are appropriate for the planned experiments to avoid excess.
-
Considering the use of less hazardous solvents when possible.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
This document provides immediate safety, logistical, and operational guidance for handling the synthetic peptide Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2. Given that the specific toxicological properties of this novel peptide may be unknown, it is crucial to treat it as a potentially hazardous substance and adhere to stringent safety protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety during the handling of this peptide, particularly in its lyophilized powder form.[1][2] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Purpose |
| Eyes | Safety Glasses or Goggles | Must be worn at all times to protect from dust and potential splashes.[3] For significant splash risks, a face shield should be used in conjunction with goggles.[4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling peptide powders and solutions. Always inspect gloves for damage before use and dispose of them properly after handling. |
| Body | Laboratory Coat | A lab coat should be worn to protect the skin and personal clothing from contamination. |
| Respiratory | Breathing Apparatus | When handling the lyophilized powder outside of a certified chemical fume hood, respiratory protection is necessary to prevent inhalation of airborne particles. |
| Feet | Closed-Toe Shoes | Non-slip, closed-toe shoes are required to protect against spills and dropped equipment. |
Operational Plan: From Receipt to Use
A systematic approach to handling the peptide at every stage is essential for maintaining both researcher safety and peptide integrity.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or breach of seal.
-
Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C or colder in a desiccated environment, away from bright light. Before opening, allow the container to equilibrate to room temperature to prevent moisture uptake.
-
Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, and any known hazard information.
2. Reconstitution and Handling:
-
Preparation: All handling of the powdered peptide should be conducted in a chemical fume hood or a well-ventilated area to minimize inhalation risk.
-
Solubilization: There is no universal solvent for all peptides. A recommended starting point is to use sterile, bacteriostatic water. If the peptide does not dissolve, other solvents may be necessary. It is advisable to test the solubility on a small portion of the peptide first. To aid dissolution, gentle swirling is preferred over vigorous shaking.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted peptide solution into single-use volumes for storage.
-
Storage of Reconstituted Peptide: For short-term use, refrigerate the peptide solution at 2°C to 8°C. For long-term storage, freeze the aliquots.
3. Experimental Use:
-
Risk Assessment: Before initiating any experiment, conduct a thorough risk assessment that considers the biological activity and potential exposure routes of the peptide.
-
Documentation: Maintain detailed records of the handling procedures, including dates, personnel involved, and any observed safety incidents.
Disposal Plan
Proper disposal of peptide waste is critical to prevent environmental contamination and ensure laboratory safety. All materials contaminated with the peptide should be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, and leak-proof container. High-density polyethylene (HDPE) containers are a suitable option.
-
Liquid Waste: Unused peptide solutions and contaminated buffers should be collected in a separate, labeled, and sealed waste container. Do not dispose of peptide solutions down the drain.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.
2. Waste Storage and Disposal:
-
Storage: Store waste containers in a designated, secure area away from general lab traffic, preferably in secondary containment to prevent spills.
-
Disposal: All peptide waste must be disposed of in accordance with institutional, local, state, and federal regulations for hazardous chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of synthetic peptides from receipt to disposal.
References
- 1. realpeptides.co [realpeptides.co]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. hsa.ie [hsa.ie]
- 5. eCFR :: Appendix A to Subpart I of Part 1915, Title 29 -- Non-Mandatory Guidelines for Hazard Assessment, Personal Protective Equipment (PPE) Selection, and PPE Training Program [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
